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  • Product: rac 7,14-Dihydroxy Efavirenz
  • CAS: 1702668-54-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacokinetics of Dihydroxylated Efavirenz Metabolites in Human Liver Microsomes

This guide provides a comprehensive overview of the in vitro pharmacokinetics of dihydroxylated efavirenz metabolites, with a focus on the experimental framework using human liver microsomes (HLMs). While the query speci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the in vitro pharmacokinetics of dihydroxylated efavirenz metabolites, with a focus on the experimental framework using human liver microsomes (HLMs). While the query specifically mentioned "rac 7,14-dihydroxy efavirenz," the current body of scientific literature predominantly characterizes 8,14-dihydroxyefavirenz and other dihydroxylated species. The methodologies detailed herein are directly applicable to the investigation of any novel dihydroxylated metabolite, including a putative 7,14-dihydroxy variant.

Introduction: The Complex Metabolic Landscape of Efavirenz

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy.[1][2] Its clinical efficacy is, however, paralleled by significant interindividual variability in plasma concentrations, which can impact both therapeutic outcomes and the incidence of adverse effects.[3][4] This variability is largely attributed to the extensive hepatic metabolism of the drug.[5][6]

The primary metabolic clearance of efavirenz is governed by the cytochrome P450 (CYP) system.[7][8] In vitro studies utilizing human liver microsomes have been instrumental in elucidating these pathways, identifying CYP2B6 as the principal enzyme responsible for the major metabolic route of 8-hydroxylation, and CYP2A6 as the catalyst for the minor 7-hydroxylation pathway.[1][3][4][5][9][10] These primary hydroxylated metabolites undergo further oxidation to form secondary, dihydroxylated metabolites.[1][5][10] Understanding the formation kinetics of these secondary metabolites is crucial for a complete picture of efavirenz disposition and potential drug-drug interactions.

Section 1: Efavirenz Metabolic Pathways in Human Liver Microsomes

The biotransformation of efavirenz is a sequential process, initiated by mono-hydroxylation, followed by a second oxidation step.

Primary Hydroxylation: The Initial Step

In HLM incubations, the primary metabolites, 7-hydroxyefavirenz and 8-hydroxyefavirenz, account for approximately 22.5% and 77.5% of the total initial metabolism, respectively.[5][10][11][12]

  • 8-Hydroxylation: This is the predominant pathway, primarily catalyzed by CYP2B6.[1][3][4][9][13] The formation of 8-hydroxyefavirenz often exhibits sigmoidal kinetics, suggesting cooperative binding within the CYP2B6 active site.[9]

  • 7-Hydroxylation: This is a minor pathway, with CYP2A6 identified as the main contributing enzyme.[3][4][5][10][14]

Secondary Metabolism: Formation of Dihydroxylated Metabolites

Both 7- and 8-hydroxyefavirenz can be further oxidized to dihydroxylated metabolites, a reaction also primarily catalyzed by CYP2B6.[5][10] While 8,14-dihydroxyefavirenz has been identified in vivo, in vitro studies with HLMs have sometimes detected other dihydroxylated species that are not 8,14-dihydroxyefavirenz, suggesting a complex secondary metabolic profile.[5][10] The formation of these secondary metabolites can be influenced by substrate concentration, with secondary metabolism being more facile at lower efavirenz concentrations and potentially inhibited at higher concentrations.[1]

Visualizing the Metabolic Cascade

The following diagram illustrates the established metabolic pathways of efavirenz leading to dihydroxylated products.

Efavirenz_Metabolism cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism EFV Efavirenz OH7_EFV 7-Hydroxyefavirenz EFV->OH7_EFV CYP2A6 (Minor) OH8_EFV 8-Hydroxyefavirenz EFV->OH8_EFV CYP2B6 (Major) DiOH_EFV Dihydroxylated Metabolites (e.g., 8,14-dihydroxyefavirenz) OH7_EFV->DiOH_EFV CYP2B6 OH8_EFV->DiOH_EFV CYP2B6

Caption: Efavirenz metabolic pathway in human liver microsomes.

Section 2: In Vitro Pharmacokinetic Assessment in Human Liver Microsomes

HLMs are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. They represent a robust and widely accepted in vitro system for studying hepatic clearance and metabolic pathways.

Causality Behind Experimental Design Choices

The design of an HLM experiment is critical for generating reliable pharmacokinetic data. Each parameter is chosen to reflect physiological conditions and the specific objectives of the study.

  • HLM Concentration: A typical concentration is 0.25 to 1.0 mg/mL of microsomal protein. This range ensures sufficient enzymatic activity for detectable metabolite formation without causing excessive substrate depletion or non-specific binding.

  • Substrate Concentration (Efavirenz): A range of concentrations bracketing the expected clinical plasma concentrations and the enzyme's Michaelis-Menten constant (Km) should be used. For efavirenz, concentrations from 1 to 200 µM have been utilized in published studies.[15] This allows for the characterization of both high- and low-affinity metabolic processes and the determination of kinetic parameters.

  • Cofactor: An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is essential to fuel the catalytic cycle of the CYP enzymes.

  • Incubation Time: Time points should be chosen to ensure the reaction is in the linear range with respect to time. For efavirenz, incubation times of 10 to 40 minutes are common.[5][15] This avoids underestimation of the initial rate of metabolism due to substrate depletion or enzyme inactivation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system by including appropriate controls.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Efavirenz

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH-generating system (Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (e.g., Nevirapine)[5][12]

  • Incubator/water bath at 37°C

Step-by-Step Methodology:

  • Preparation:

    • Thaw HLMs on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare stock solutions of efavirenz in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.

    • Prepare the NADPH-generating system solutions as per the manufacturer's instructions.

  • Incubation Setup (in duplicate or triplicate):

    • Test Incubations: In a microcentrifuge tube, combine the diluted HLMs, phosphate buffer, and efavirenz solution.

    • Negative Control (No Cofactor): Prepare a parallel set of tubes without the NADPH-generating system to assess non-enzymatic degradation.

    • Negative Control (No Substrate): Prepare a set of tubes with HLMs and NADPH but without efavirenz to check for interfering peaks in the analytical method.

  • Pre-incubation:

    • Pre-incubate the tubes at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the NADPH-generating system to all tubes except the "No Cofactor" controls.

  • Incubation:

    • Incubate at 37°C with gentle shaking for a predetermined time (e.g., 15 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard (e.g., 2 volumes). This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the terminated reaction mixtures thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the HLM incubation protocol.

HLM_Workflow start Start prep Prepare Reagents (HLMs, Efavirenz, Buffer) start->prep pre_incubate Pre-incubate at 37°C (5 min) prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C (e.g., 15 min) initiate->incubate terminate Terminate Reaction (Add cold ACN + IS) incubate->terminate process Centrifuge & Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for HLM incubation of efavirenz.

Section 3: Bioanalytical Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and specificity.[16][17][18]

  • Chromatography: A reverse-phase C18 column is typically used to separate efavirenz from its more polar hydroxylated metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.[19]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for efavirenz, its metabolites, and the internal standard. This allows for accurate quantification even in the presence of other components in the microsomal matrix.

Section 4: Data Analysis and Interpretation

The primary output from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard. This ratio is used to determine the concentration of the metabolites formed using a standard curve.

The rate of metabolite formation is typically expressed as picomoles of metabolite formed per minute per milligram of microsomal protein (pmol/min/mg).

Rate of formation = (Concentration of metabolite × Volume of incubation) / (Incubation time × Amount of microsomal protein)

By plotting the rate of formation against a range of substrate concentrations, enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes typical kinetic parameters for efavirenz metabolism in HLMs, as reported in the literature. Note that specific values can vary depending on the HLM batch and experimental conditions.

Parameter8-hydroxyefavirenz Formation7-hydroxyefavirenz Formation
Apparent Km ~20.2 µM (sigmoidal kinetics)~40.1 µM (hyperbolic kinetics)
Vmax ~140 pmol/min/mg protein~20.5 pmol/min/mg protein
Reference [9][9]

Conclusion

The study of efavirenz's secondary metabolism, including the formation of dihydroxylated species, is essential for a comprehensive understanding of its disposition. Human liver microsomes provide a powerful in vitro tool for this purpose. The methodologies outlined in this guide, from experimental design and execution to bioanalysis and data interpretation, provide a robust framework for characterizing the pharmacokinetics of both known and novel efavirenz metabolites. Such studies are critical for predicting in vivo clearance, understanding the impact of genetic polymorphisms in metabolizing enzymes like CYP2B6 and CYP2A6, and anticipating potential drug-drug interactions.

References

  • Desta, Z., Gammal, R. S., Gong, L., Whirl-Carrillo, M., Gaur, A. H., & Klein, T. E. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218–1229. [Link]

  • Desta, Z., Saussele, T., & Ward, B. (2007). Impact of CYP2B6 polymorphism on hepatic efavirenz metabolism in vitro. Pharmacogenomics, 8(6), 547-558. [Link]

  • Bumpus, N. N., & Hollenberg, P. F. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 47(10), 1144-1153. [Link]

  • Ward, B. A., Gorski, J. C., Jones, D. R., Hall, S. D., Flockhart, D. A., & Desta, Z. (2003). The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism: Implication for HIV/AIDS therapy and utility of efavirenz as a substrate marker of CYP2B6 catalytic activity. The Journal of pharmacology and experimental therapeutics, 306(1), 287-300. [Link]

  • Ogburn, E. T., Hollenberg, P. F., & Bumpus, N. N. (2006). Metabolism of efavirenz and 8-hydroxyefavirenz by P450 2B6 leads to inactivation by two distinct mechanisms. Drug metabolism and disposition, 34(7), 1214-1219. [Link]

  • Bumpus, N. N. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 47(10), 1144-1153. [Link]

  • Barbarino, J. M., Whirl-Carrillo, M., & Klein, T. E. (2018). Efavirenz Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Barbarino, J. M., Whirl-Carrillo, M., & Klein, T. E. (2018). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and genomics, 28(9), 210-213. [Link]

  • Gammal, R. S., Desta, Z., & Gong, L. (2010). Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation. Drug metabolism and disposition, 38(7), 1218-1229. [Link]

  • di Iulio, J., & Fayet, A. (2009). In vivo analysis of efavirenz metabolism in individuals with impaired CYP2A6 function. Pharmacogenet Genomics, 19(4), 300-308. [Link]

  • ResearchGate. (n.d.). Proposed human metabolism of efavirenz.[Link]

  • Gounden, V., & George, J. A. (2014). Secondary metabolism pathway polymorphisms and plasma efavirenz concentrations in HIV-infected adults with CYP2B6 slow metabolizer genotypes. Journal of antimicrobial chemotherapy, 69(11), 3047-3052. [Link]

  • Kwara, A., & Lartey, M. (2009). CYP2B6 (c.516G→T) and CYP2A6 (*9B and/or *17) polymorphisms are independent predictors of efavirenz plasma concentrations in HIV-infected patients. British journal of clinical pharmacology, 67(4), 427-436. [Link]

  • ResearchGate. (n.d.). Analytical detection of efavirenz and 8-hydroxy efavirenz in incubation medium.[Link]

  • Mutlib, A. E., Chen, H., Nemeth, G. A., Markwalder, J. A., Seitz, S. P., Gan, L. S., & Christ, D. D. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug metabolism and disposition, 27(11), 1319-1333. [Link]

  • Marzolini, C., Telenti, A., Decosterd, L. A., Greub, G., Biollaz, J., & Buclin, T. (2001). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. Journal of chromatography. B, Biomedical sciences and applications, 753(1), 147-153. [Link]

  • Mutlib, A. E., Chen, H., Nemeth, G. A., Markwalder, J. A., Seitz, S. P., Gan, L. S., & Christ, D. D. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug metabolism and disposition, 27(11), 1319-1333. [Link]

  • Ozdemir, A., & Kadioglu, Y. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences, 7(4), 120-126. [Link]

  • Zhang, Y., & Li, Y. (2024). Activity Variations of CYP2B6 Determine the Metabolic Stratification of Efavirenz. Chemical Research in Toxicology. [Link]

  • ResearchGate. (n.d.). (PDF) Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation.[Link]

  • De Boevre, M., & De Saeger, S. (2024). Exploring the Impact of Efavirenz on Aflatoxin B1 Metabolism: Insights from a Physiologically Based Pharmacokinetic Model and a Human Liver Microsome Study. Toxins, 16(6), 235. [Link]

  • Bristol-Myers Squibb Company. (n.d.). Efavirenz Tablets.[Link]

  • Desta, Z., & Gordeuk, V. R. (2025). A Population Pharmacokinetic Approach to Understand the Effect of Efavirenz on CYP3A Activity in Healthy Volunteers Using Midazolam as a Probe. European journal of drug metabolism and pharmacokinetics, 50(6), 729-741. [Link]

  • ResearchGate. (n.d.). MRM trace chromatograms of efavirenz (EFV) in human liver microsomal...[Link]

  • Letendre, S. L., & Ellis, R. J. (2018). Impact of efavirenz pharmacokinetics and pharmacogenomics on neuropsychological performance in older HIV-infected patients. AIDS (London, England), 32(3), 345-353. [Link]

  • ResearchGate. (n.d.). – Main metabolites of efavirenz.[Link]

Sources

Exploratory

Biotransformation of Efavirenz to rac 7,14-Dihydroxy Efavirenz: A Technical Whitepaper

Executive Summary Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in HIV-1 management. While the primary metabolic clearance of EFV is driven by CYP2B6-mediated 8-hydroxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in HIV-1 management. While the primary metabolic clearance of EFV is driven by CYP2B6-mediated 8-hydroxylation, the drug undergoes a complex web of secondary metabolism. This whitepaper dissects the minor, yet structurally and pharmacologically significant, biotransformation pathway leading to rac 7,14-dihydroxy efavirenz . By mapping the sequential enzymatic regioselectivity and establishing a self-validating analytical protocol, this guide provides researchers with the definitive framework for isolating and quantifying this complex diastereomeric metabolite.

Mechanistic Pathway: The Architecture of Dihydroxylation

The generation of rac 7,14-dihydroxy efavirenz requires a sequential, dual-enzyme Phase I oxidation process. The causality of this pathway is rooted in the distinct steric affinities of two cytochrome P450 isoforms:

  • Primary Regioselective Oxidation (CYP2A6): The pathway is initiated by [1]. This enzyme catalyzes the addition of a hydroxyl group at the 7-position, yielding 7-hydroxyefavirenz. This step acts as the critical "gatekeeper" for the 7,14-dihydroxy pathway.

  • Secondary Aliphatic Oxidation (CYP2B6): Following 7-hydroxylation, the intermediate substrate is subjected to [2]. The cyclopropyl group (C14) is highly susceptible to CYP2B6 attack due to its aliphatic nature and specific orientation within the enzyme's active site.

  • Stereochemical Implications: Efavirenz is administered as an enantiopure (S)-enantiomer (chiral center at C4). The hydroxylation at the C14 cyclopropyl carbon introduces a secondary stereocenter. Because this enzymatic attack lacks absolute facial selectivity, it generates a mixture of epimers. In analytical chemistry and commercial standard synthesis, this product is designated as [3] to denote the racemic nature of the newly formed C14 chiral center.

Pathway Visualization

Pathway EFV Efavirenz (Primary Substrate) OH7 7-hydroxyefavirenz (Primary Metabolite) EFV->OH7 CYP2A6 (Major 7-OH Route) OH14 14-hydroxyefavirenz (Minor Route) EFV->OH14 CYP2B6 (Minor 14-OH Route) DiOH rac 7,14-dihydroxyefavirenz (Secondary Metabolite) OH7->DiOH CYP2B6 (14-Hydroxylation) OH14->DiOH CYP2A6 (7-Hydroxylation)

Fig 1: Sequential CYP450-mediated biotransformation of Efavirenz to rac 7,14-dihydroxy efavirenz.

Quantitative Data: Metabolic Distribution

To contextualize the rac 7,14-dihydroxy pathway, it is imperative to compare it against the broader landscape of [4].

EnzymePrimary ReactionSubstrateProductRelative Contribution (In Vitro)
CYP2B6 8-HydroxylationEfavirenz8-hydroxyefavirenz> 75% (Major Route)
CYP2A6 7-HydroxylationEfavirenz7-hydroxyefavirenz~ 23% (Minor Route)
CYP2B6 14-Hydroxylation8-hydroxyefavirenz8,14-dihydroxyefavirenzMajor Secondary
CYP2B6 14-Hydroxylation7-hydroxyefavirenzrac 7,14-dihydroxyefavirenzMinor Secondary

Experimental Methodology: In Vitro Synthesis & Quantification

To accurately study this minor pathway, the experimental protocol must isolate the specific metabolite from its highly abundant structural isomer (8,14-dihydroxyefavirenz). The following protocol utilizes a self-validating framework to ensure absolute analytical integrity.

The Self-Validation Framework

A trustworthy protocol cannot simply assume enzymatic activity. This workflow is structurally validated by three integrated controls:

  • Specificity Check (Negative Control): An incubation devoid of NADPH. Causality: Proves that metabolite formation is strictly dependent on CYP450 catalytic cycles, ruling out spontaneous auto-oxidation.

  • Recovery Check (Internal Standard): Addition of EFV-d4 prior to extraction. Causality: Normalizes any volumetric losses during protein precipitation and corrects for matrix effects during mass spectrometry ionization.

  • Enzyme Verification (Positive Control): Parallel incubations using recombinant CYP2A6 and CYP2B6 supersomes. Causality: Unambiguously confirms the specific enzymatic origins of the 7- and 14-hydroxylations.

Step-by-Step Protocol
  • Matrix Assembly: Combine 1.0 mg/mL pooled Human Liver Microsomes (HLMs) with 0.1 M potassium phosphate buffer (pH 7.4) and 10 µM Efavirenz in a microcentrifuge tube.

    • Causality: HLMs provide the necessary membrane-bound CYPs in their native lipid environment. The pH 7.4 buffer prevents enzyme denaturation and mimics physiological conditions.

  • Thermal Equilibration & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (final concentration).

    • Causality: Pre-incubation ensures uniform reaction kinetics. NADPH is the obligate electron donor for CYP450 monooxygenases; its addition serves as a precise, instantaneous start point.

  • Sequential Biotransformation: Incubate the reaction at 37°C for 120 minutes with gentle agitation.

    • Causality: An extended incubation time is deliberately chosen. Efavirenz must first be converted to 7-hydroxyefavirenz before the secondary 14-hydroxylation can occur to yield rac 7,14-dihydroxy efavirenz.

  • Reaction Quenching & Extraction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with 50 ng/mL EFV-d4 (Internal Standard).

    • Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction to capture an exact time-point snapshot. Simultaneously, it precipitates microsomal proteins and extracts the lipophilic metabolites into the supernatant.

  • High-Resolution Detection (LC-MS/MS): Centrifuge the quenched samples at 14,000 x g for 15 minutes. Inject the supernatant into an LC-MS/MS system operating in negative electrospray ionization (ESI-) Multiple Reaction Monitoring (MRM) mode.

    • Causality: Centrifugation prevents LC column clogging. Because 7,14-dihydroxyefavirenz and 8,14-dihydroxyefavirenz are isobaric (both yielding an [M-H]- precursor ion at m/z 346), baseline chromatographic separation is mandatory. Without strict LC resolution prior to collision-induced dissociation (CID), the dominant 8,14-dihydroxy signal will completely mask the minor rac 7,14-dihydroxy trace.

Workflow Visualization

Workflow A 1. Assembly HLMs + pH 7.4 Buffer + 10 µM Efavirenz B 2. Initiation Add 1 mM NADPH (Electron Donor) A->B C 3. Biotransformation Incubate 37°C (120 mins for Secondary Met.) B->C D 4. Termination Ice-Cold Acetonitrile + Internal Standard C->D E E D->E

Fig 2: Self-validating in vitro microsomal incubation workflow for metabolite quantification.

Conclusion

Understanding the metabolic routing of Efavirenz to rac 7,14-dihydroxy efavirenz is critical for advanced pharmacokinetic profiling. While a minor pathway, shifts in CYP2B6 or CYP2A6 activity—due to genetic polymorphisms or drug-drug interactions—can drastically alter the ratio of these secondary metabolites. By employing self-validating in vitro methodologies and rigorous LC-MS/MS separation techniques, researchers can accurately track this diastereomeric mixture, ensuring comprehensive safety and efficacy profiling in antiretroviral drug development.

References

  • PharmGKB summary: efavirenz pathway, pharmacokinetics Source: Pharmacogenetics and Genomics URL:[Link]

  • Effects of clopidogrel and itraconazole on the disposition of efavirenz and its hydroxyl metabolites: exploration of a novel CYP2B6 phenotyping index Source: British Journal of Clinical Pharmacology URL:[Link]

  • Compartmentalization and Antiviral Effect of Efavirenz Metabolites in Blood Plasma, Seminal Plasma, and Cerebrospinal Fluid Source: Drug Metabolism and Disposition URL:[Link]

Foundational

An In-depth Technical Guide to rac 7,14-Dihydroxy Efavirenz: Chemical Structure, Physicochemical Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of rac 7,14-dihydroxy efavirenz, a significant metabolite of the non-nucleoside reverse transcriptase...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac 7,14-dihydroxy efavirenz, a significant metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), efavirenz. This document delves into its chemical identity, molecular characteristics, metabolic pathway, and the analytical techniques essential for its identification and quantification.

Introduction: The Significance of Efavirenz Metabolism

Efavirenz is a cornerstone of antiretroviral therapy, but its complex metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leads to a variety of hydroxylated metabolites.[1][2] Understanding the chemical and pharmacological properties of these metabolites is crucial for a complete comprehension of efavirenz's efficacy, potential drug-drug interactions, and adverse effect profile. Among these metabolites, the dihydroxylated forms, including rac 7,14-dihydroxy efavirenz, represent secondary metabolic products whose characterization is vital for in-depth pharmacokinetic and toxicological studies.

Chemical Identity and Molecular Structure

rac-7,14-Dihydroxy efavirenz is a secondary metabolite of efavirenz, characterized by the introduction of two hydroxyl groups: one on the aromatic ring at the 7-position and another on the cyclopropyl ring at the 14-position. The designation "rac" signifies that it is a racemic mixture, containing an equal amount of both enantiomers at the newly formed chiral center on the cyclopropyl group.

Chemical Structure

The chemical structure of rac-7,14-dihydroxy efavirenz is illustrated below:

Caption: Chemical structure of 7,14-dihydroxy efavirenz.

Molecular Formula and Weight

The molecular and physicochemical properties of rac-7,14-dihydroxy efavirenz are summarized in the table below. This data is critical for analytical method development, particularly for mass spectrometry.

PropertyValueSource
Molecular Formula C₁₄H₉ClF₃NO₄[3]
Molecular Weight 347.67 g/mol [3]
IUPAC Name 6-chloro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one[3]
Canonical SMILES C1CC1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O[3]
InChI Key KUTVEJICWJIROD-UHFFFAOYSA-N[3]

Metabolic Formation and Stereochemistry

rac-7,14-Dihydroxy efavirenz is a product of sequential hydroxylations of the parent drug, efavirenz. The primary metabolism involves hydroxylation at the 7- and 8-positions of the benzoxazinone ring system, catalyzed mainly by CYP2A6 and CYP2B6, respectively.[2] Further oxidation of these primary metabolites can occur. Specifically, hydroxylation of the cyclopropyl ring at the 14-position leads to the formation of dihydroxy metabolites.[4][5]

Metabolic_Pathway Efavirenz Efavirenz Metabolite1 7-Hydroxyefavirenz Efavirenz->Metabolite1 CYP-mediated 7-hydroxylation Metabolite2 rac 7,14-Dihydroxy Efavirenz Metabolite1->Metabolite2 CYP-mediated 14-hydroxylation

Caption: Simplified metabolic pathway to rac 7,14-dihydroxy efavirenz.

The term "rac" or racemic indicates that the hydroxylation of the cyclopropyl ring is not stereospecific, resulting in a mixture of two enantiomers. This has significant implications for analytical separation and characterization, as chromatographic methods must be capable of resolving these stereoisomers if their individual biological activities are to be assessed.

Synthesis and Preparation

While rac-7,14-dihydroxy efavirenz is primarily formed through metabolism, its chemical synthesis is essential for obtaining a pure standard for analytical and research purposes. Although a detailed, peer-reviewed synthesis protocol for this specific metabolite is not widely published, a plausible synthetic route can be conceptualized based on the known chemistry of efavirenz and its analogs.

A potential synthetic strategy would involve the late-stage introduction of the hydroxyl groups to a suitable efavirenz precursor. For instance, selective oxidation of the aromatic ring and the cyclopropyl moiety of an appropriately protected efavirenz derivative could yield the desired dihydroxy product. The synthesis of isotopically labeled versions, such as the deuterated analog (rac-7,14-dihydroxy efavirenz-d₄), is also crucial for its use as an internal standard in quantitative mass spectrometry-based assays.[6][7]

Analytical Methodologies

The accurate detection and quantification of rac-7,14-dihydroxy efavirenz in biological matrices require sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a general procedure for the analysis of rac-7,14-dihydroxy efavirenz in a plasma sample.

5.1.1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma, add an internal standard solution (e.g., rac-7,14-dihydroxy efavirenz-d₄).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

5.1.3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, to be optimized for the analyte.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard. The exact m/z values would need to be determined through infusion of the pure standard.

Analytical_Workflow Start Plasma Sample Step1 Add Internal Standard (e.g., d4-labeled analog) Start->Step1 Step2 Protein Precipitation (Acetonitrile) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Supernatant Evaporation Step3->Step4 Step5 Reconstitution in Mobile Phase Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Caption: General workflow for the LC-MS/MS analysis of rac 7,14-dihydroxy efavirenz.

Conclusion

rac-7,14-Dihydroxy efavirenz is a key secondary metabolite in the complex biotransformation pathway of efavirenz. Its accurate identification and quantification are essential for a comprehensive understanding of the parent drug's pharmacology. This technical guide provides foundational information on its chemical structure, properties, and analytical methodologies. Further research, including the development of a detailed and validated chemical synthesis, will be instrumental in advancing our knowledge of this and other efavirenz metabolites.

References

  • Mast, N., et al. (2022). The Hydroxylation Position Rather than Chirality Determines How Efavirenz Metabolites Activate Cytochrome P450 46A1 In Vitro. Drug Metabolism and Disposition, 50(5), 566-576.
  • Mutlib, A. E., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 27(11), 1319-1333.
  • PubChem. 8,14-Dihydroxyefavirenz. CID 16725849. Available at: [Link]. Accessed April 6, 2026.

  • Wang, J., & Hollenberg, P. F. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 47(10), 1165-1174.
  • PubChem. 8-Hydroxyefavirenz. CID 487643. Available at: [Link]. Accessed April 6, 2026.

  • Semantic Scholar. Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Available at: [Link]. Accessed April 6, 2026.

  • Scribd. Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications. Available at: [Link]. Accessed April 6, 2026.

  • Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems. Drug Metabolism and Disposition, 49(10), 863-873.
  • Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 47(10), 1165-1174.
  • ResearchGate. – Main metabolites of efavirenz. Available at: [Link]. Accessed April 6, 2026.

  • Der Pharma Chemica. Synthesis of Efavirenz by an innovative cost effective cyclisation process. Available at: [Link]. Accessed April 6, 2026.

  • Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. Scientia Pharmaceutica, 92(1), 10.
  • Rapid and sensitive quantification of efavirenz in rat plasma using HPLC-MS/MS method. Journal of Pharmaceutical Analysis, 7(2), 118-124.
  • Kim, K. B., et al. (2011). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers.
  • PubChemLite. (s)-7,8-dihydroxy efavirenz. Available at: [Link]. Accessed April 6, 2026.

  • Scribd. LC-MS/MS Method for Efavirenz Impurities. Available at: [Link]. Accessed April 6, 2026.

  • Pharmaffiliates. Rac 8,14-Dihydroxy Efavirenz. Available at: [Link]. Accessed April 6, 2026.

  • Desta, Z., et al. (2007). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 35(7), 1237-1246.
  • FireScholars. VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. Available at: [Link]. Accessed April 6, 2026.

  • Google Patents. An improved process for preparation of efavirenz.
  • ResearchGate. Synthesis of Efavirenz by an innovative cost effective cyclisation process. Available at: [Link]. Accessed April 6, 2026.

  • Pikuleva, I. A., et al. (2024). 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. International Journal of Molecular Sciences, 25(4), 2246.
  • PubChem. 7S,14S-diHDHA(1-). CID 146681087. Available at: [Link]. Accessed April 6, 2026.

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Exploratory

in vitro toxicity profile of rac 7,14-dihydroxy efavirenz metabolite

An In-Depth Technical Guide to the In Vitro Toxicity Profile of Dihydroxylated Efavirenz Metabolites Executive Summary Efavirenz (EFV), a cornerstone of antiretroviral therapy, undergoes extensive metabolism, leading to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of Dihydroxylated Efavirenz Metabolites

Executive Summary

Efavirenz (EFV), a cornerstone of antiretroviral therapy, undergoes extensive metabolism, leading to the formation of several hydroxylated derivatives. While the toxicity of primary metabolites like 8-hydroxy-efavirenz is increasingly understood, the safety profiles of secondary, dihydroxylated metabolites remain less characterized. This guide provides a comprehensive framework for the in vitro toxicity assessment of dihydroxylated efavirenz metabolites, with a focus on a hypothetical racemic 7,14-dihydroxy efavirenz. We will delve into the scientific rationale behind a tiered testing strategy, present detailed experimental protocols, and offer insights into the interpretation of toxicological data. This document is intended for researchers, scientists, and drug development professionals engaged in the safety evaluation of drug metabolites.

The Metabolic Landscape of Efavirenz: A Rationale for In-Depth Toxicity Profiling

Efavirenz is primarily metabolized by the cytochrome P450 (CYP) enzyme system, with CYP2B6 playing a major role in its clearance.[1][2] The primary hydroxylation events occur at the 7 and 8 positions of the molecule, yielding 7-hydroxy-efavirenz (7-OH-EFV) and 8-hydroxy-efavirenz (8-OH-EFV).[1][3] These primary metabolites can undergo further oxidation to form dihydroxylated species.[3][4] For instance, 8-OH-EFV is a substrate for CYP2B6, leading to the formation of 8,14-dihydroxy-efavirenz.[1][5] The formation of these secondary metabolites is significant, as they may possess unique toxicological properties distinct from the parent drug and primary metabolites. Given that metabolites of efavirenz, such as 8-OH-EFV, have been shown to be more potent neurotoxins than the parent compound, a thorough toxicological evaluation of any identified dihydroxylated metabolite is imperative for a complete understanding of efavirenz's safety profile.[6][7][8]

Efavirenz_Metabolism Efavirenz Efavirenz OH_7_EFV 7-Hydroxy-Efavirenz Efavirenz->OH_7_EFV CYP2A6 OH_8_EFV 8-Hydroxy-Efavirenz Efavirenz->OH_8_EFV CYP2B6 (major) diOH_7_14_EFV rac-7,14-Dihydroxy-Efavirenz (Hypothetical) OH_7_EFV->diOH_7_14_EFV CYP-mediated (e.g., CYP2B6) Conjugates Glucuronide/Sulfate Conjugates OH_7_EFV->Conjugates UGTs/SULTs diOH_8_14_EFV 8,14-Dihydroxy-Efavirenz OH_8_EFV->diOH_8_14_EFV CYP2B6 OH_8_EFV->Conjugates UGTs/SULTs diOH_8_14_EFV->Conjugates UGTs/SULTs

Figure 1: Simplified metabolic pathway of Efavirenz leading to primary and secondary hydroxylated metabolites.

A Tiered Strategy for In Vitro Toxicity Assessment

A systematic, tiered approach is essential for characterizing the in vitro toxicity profile of a novel metabolite like rac-7,14-dihydroxy efavirenz. This strategy begins with broad assessments of cytotoxicity and genotoxicity, followed by more specific assays targeting organ systems known to be affected by efavirenz, namely the liver and central nervous system.

Toxicity_Testing_Workflow cluster_tier1 Tier 1: Foundational Toxicity cluster_tier2 Tier 2: Mechanistic & Organ-Specific Toxicity cluster_tier3 Tier 3: Drug-Drug Interaction Potential Metabolite rac-7,14-Dihydroxy Efavirenz Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Metabolite->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Metabolite->Genotoxicity Mitochondrial Mitochondrial Toxicity (Seahorse, Glu/Gal) Cytotoxicity->Mitochondrial CYP_Interaction CYP450 Inhibition & Induction Assays Genotoxicity->CYP_Interaction Hepatotoxicity Hepatotoxicity (Hepatocytes) Mitochondrial->Hepatotoxicity Neurotoxicity Neurotoxicity (Neurons) Mitochondrial->Neurotoxicity

Figure 2: A tiered workflow for the in vitro toxicity assessment of a novel drug metabolite.

Tier 1: Foundational Toxicity Assessment

Scientific Rationale: The initial step is to determine the concentration range at which the metabolite elicits general cellular toxicity. This is crucial for designing subsequent, more specific assays. A variety of assays measuring different cytotoxicity endpoints should be employed to obtain a comprehensive profile.[9][10]

Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity screening, SH-SY5Y for neurotoxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of rac-7,14-dihydroxy efavirenz in culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Triton X-100) for maximal LDH release.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • LDH Measurement: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reagent according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Scientific Rationale: It is a regulatory requirement to assess the potential of a new chemical entity, including significant metabolites, to cause genetic damage.[11] The standard in vitro battery includes a test for gene mutations in bacteria (Ames test) and an assay for chromosomal damage in mammalian cells (in vitro micronucleus assay).[11][12]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line, such as TK6 or primary human peripheral blood lymphocytes.

  • Treatment: Expose the cells to at least three concentrations of rac-7,14-dihydroxy efavirenz, with and without an exogenous metabolic activation system (S9 fraction). Include a vehicle control and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

  • Incubation and Harvest: After a suitable treatment period (e.g., 3-4 hours with S9, or a longer continuous treatment without S9), wash the cells and culture them in fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange or DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.

Tier 2: Mechanistic and Organ-Specific Toxicity

Scientific Rationale: Efavirenz and its primary metabolite 8-OH-EFV are known to induce mitochondrial dysfunction.[6][13][14] Therefore, assessing the impact of dihydroxylated metabolites on mitochondrial function is critical. The "Glu/Gal" assay is a common screening method, where cells are forced to rely on oxidative phosphorylation for energy production, making them more sensitive to mitochondrial toxicants.[15][16]

Experimental Protocol: Glucose/Galactose (Glu/Gal) Assay

  • Cell Culture Media: Prepare two types of media: one containing glucose (e.g., 10 mM) and another where glucose is replaced with galactose (e.g., 10 mM).

  • Cell Seeding: Plate HepG2 cells in 96-well plates in standard glucose-containing medium and allow them to attach.

  • Media Exchange and Treatment: Replace the medium with either glucose- or galactose-containing medium. Treat the cells with a range of concentrations of rac-7,14-dihydroxy efavirenz.

  • Incubation: Incubate for 24 to 72 hours.

  • Viability Assessment: Measure cell viability using an appropriate method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Compare the IC₅₀ values obtained in glucose versus galactose media. A significantly lower IC₅₀ in the galactose medium suggests mitochondrial toxicity.

Hypothetical Data: Glu/Gal Assay for Efavirenz MetabolitesIC₅₀ in Glucose Medium (µM)IC₅₀ in Galactose Medium (µM)Fold-Shift (Glucose/Galactose)Interpretation
Efavirenz75253.0Mild Mitochondrial Toxicant
8-OH-Efavirenz4058.0Potent Mitochondrial Toxicant
rac-7,14-diOH-Efavirenz >100 90 >1.1 Low Potential for Mitochondrial Toxicity
Rotenone (Positive Control)500.1500Strong Mitochondrial Toxicant

Scientific Rationale: The liver is the primary site of efavirenz metabolism, and hepatotoxicity has been reported with efavirenz use.[17][18][19] In vitro models using primary human hepatocytes or hepatoma cell lines like HepG2 are valuable for assessing potential liver injury.[20][21]

Experimental Protocol: Assessment of Hepatotoxicity in Primary Human Hepatocytes

  • Hepatocyte Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to form a monolayer.

  • Compound Treatment: Treat the hepatocytes with non-toxic to mildly cytotoxic concentrations of rac-7,14-dihydroxy efavirenz for 24-72 hours.

  • Endpoint Analysis:

    • Cytotoxicity: Measure LDH release as described previously.

    • Apoptosis: Use a caspase-3/7 activity assay.

    • Steatosis: Stain with Nile Red or Oil Red O to visualize lipid accumulation.

    • Cholestasis: Assess the inhibition of bile salt export pump (BSEP) using specific substrates.

  • Data Interpretation: An increase in any of these endpoints would suggest a potential for hepatotoxicity.

Scientific Rationale: Neuropsychiatric side effects are common with efavirenz, and its metabolite 8-OH-EFV has demonstrated significant neurotoxicity in vitro.[6][8] Therefore, assessing the neurotoxic potential of a dihydroxylated metabolite is of high importance.

Experimental Protocol: Neurite Outgrowth Assay in SH-SY5Y Cells

  • Cell Differentiation: Plate SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid for several days.

  • Compound Exposure: Treat the differentiated cells with sub-lethal concentrations of rac-7,14-dihydroxy efavirenz for 48-72 hours.

  • Immunofluorescence Staining: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • High-Content Imaging and Analysis: Acquire images using a high-content imaging system. Analyze parameters such as neurite length, number of neurites per cell, and number of branch points.

  • Data Analysis: A concentration-dependent decrease in neurite outgrowth parameters indicates potential neurotoxicity.

Hypothetical Data: Neurotoxicity of Efavirenz and MetabolitesNeurite Length (IC₅₀, µM)Cell Viability (IC₅₀, µM)Neurotoxicity Index (Viability IC₅₀ / Neurite IC₅₀)Interpretation
Efavirenz30602.0Neurotoxic
8-OH-Efavirenz5459.0Potent Neurotoxicant
rac-7,14-diOH-Efavirenz >50 >100 N/A Not Neurotoxic at Tested Concentrations
Paclitaxel (Positive Control)0.010.110.0Strong Neurotoxicant
Tier 3: Drug-Drug Interaction Potential

Scientific Rationale: Drug metabolites can inhibit or induce CYP450 enzymes, leading to drug-drug interactions (DDIs).[22][23] It is essential to evaluate whether rac-7,14-dihydroxy efavirenz affects the activity of major CYP isoforms.[24][25]

Experimental Protocol: CYP450 Inhibition Assay using Human Liver Microsomes

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific probe substrate for a CYP isoform (e.g., midazolam for CYP3A4), and varying concentrations of rac-7,14-dihydroxy efavirenz.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Incubation and Termination: Incubate at 37°C for a short period (e.g., 10-15 minutes) and then terminate the reaction by adding a stopping solution (e.g., acetonitrile).

  • Metabolite Quantification: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the metabolite that causes 50% inhibition of the CYP isoform's activity.

Synthesis and Conclusion

This technical guide outlines a comprehensive and scientifically rigorous framework for assessing the in vitro toxicity of a novel dihydroxylated efavirenz metabolite. By employing a tiered strategy that encompasses foundational toxicity, mechanistic and organ-specific toxicity, and DDI potential, researchers can build a robust safety profile. The provided protocols offer a starting point for these investigations, and the interpretation of the data should always be done in the context of the parent drug's known pharmacology and toxicology. While direct data on rac-7,14-dihydroxy efavirenz is not yet widely available, the principles and methodologies described herein provide a clear path forward for its evaluation and for any other novel drug metabolites that may be identified in the future.

References

  • Desta, Z., et al. (2007). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 35(7), 1205-1214. Available from: [Link]

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  • INDIGO Biosciences. Cytochrome P450 Assays. INDIGO Biosciences. Available from: [Link]

  • Almeida, C. G., et al. (2017). Unmasking efavirenz neurotoxicity: Time matters... European Journal of Pharmaceutical Sciences, 105, 47-54. Available from: [Link]

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  • Patsnap. What are the key in vitro assays to assess CYP inhibition or induction?. Patsnap Synapse. Available from: [Link]

  • Apostolova, N., et al. (2017). In vitro and Ex vivo Neurotoxic Effects of Efavirenz are Greater than Those of Other Common Antiretrovirals. Journal of Neuroimmune Pharmacology, 12(4), 685-697. Available from: [Link]

  • Apostolova, N., et al. (2017). In vitro and Ex vivo Neurotoxic Effects of Efavirenz are Greater than Those of Other Common Antiretrovirals. Journal of Neuroimmune Pharmacology, 12(4), 685-697. Available from: [Link]

  • Polo, M., et al. (2015). Acute Liver Toxicity due to Efavirenz/Emtricitabine/Tenofovir. Case Reports in Hepatology, 2015, 634839. Available from: [Link]

  • Griesel, R., et al. (2021). Pharmacokinetics, pharmacogenetics, and toxicity of co-administered efavirenz and isoniazid. Journal of Antimicrobial Chemotherapy, 76(8), 2111-2118. Available from: [Link]

  • Ma, B., et al. (2008). Characterization of drug metabolites and cytotoxicity assay simultaneously using an integrated microfluidic device. Lab on a Chip, 8(12), 2047-2053. Available from: [Link]

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Foundational

An In-depth Technical Guide to the CYP450-Mediated Metabolism of rac-7,14-Dihydroxy Efavirenz

Authored by a Senior Application Scientist Abstract: Efavirenz (EFV), a cornerstone of antiretroviral therapy, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract: Efavirenz (EFV), a cornerstone of antiretroviral therapy, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. While the major metabolic pathways leading to 8-hydroxyefavirenz and 7-hydroxyefavirenz are well-documented, the subsequent biotransformation to dihydroxylated species is less characterized yet crucial for a complete understanding of efavirenz's disposition and potential for drug-drug interactions. This technical guide provides an in-depth exploration of the CYP450-mediated metabolism leading to the formation of rac-7,14-dihydroxyefavirenz. We will delve into the enzymatic machinery responsible, the stereochemical considerations, and present detailed protocols for the in vitro investigation of this metabolic pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.

Introduction: The Metabolic Landscape of Efavirenz

Efavirenz is predominantly cleared from the body through hepatic metabolism, with cytochrome P450 enzymes playing a pivotal role.[1][2] The metabolism of efavirenz is characterized by a high degree of interindividual variability, largely attributable to genetic polymorphisms in the metabolizing enzymes, which can significantly impact drug exposure and clinical outcomes.[2][3] The primary metabolic routes involve hydroxylation at the 7 and 8 positions of the benzoxazinone ring structure.[1][4]

The major metabolite, 8-hydroxyefavirenz, is formed through the action of CYP2B6.[2][5] A minor, yet significant, pathway is the 7-hydroxylation of efavirenz, which is primarily catalyzed by CYP2A6.[1][4] These primary hydroxylated metabolites can undergo further oxidation to form dihydroxylated species.[1][6] This guide will focus on the secondary metabolic pathway originating from 7-hydroxyefavirenz to form 7,14-dihydroxyefavirenz.

The Enzymatic Cascade to 7,14-Dihydroxyefavirenz

The formation of 7,14-dihydroxyefavirenz is a two-step process, each mediated by specific CYP450 enzymes.

Step 1: 7-Hydroxylation of Efavirenz by CYP2A6

The initial and rate-limiting step in the formation of the 7,14-dihydroxy metabolite is the hydroxylation of the parent efavirenz molecule at the 7-position. In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have unequivocally identified CYP2A6 as the principal catalyst for this reaction.[1][4]

Step 2: 14-Hydroxylation of 7-Hydroxyefavirenz

The subsequent hydroxylation of 7-hydroxyefavirenz at the 14-position of the cyclopropyl ring is less well-characterized. However, based on the known substrate specificities of CYP enzymes involved in efavirenz metabolism, CYP2B6 is the most probable candidate for this biotransformation.[1][6] CYP2B6 is known to catalyze the formation of other dihydroxylated efavirenz metabolites, such as 8,14-dihydroxyefavirenz from 8-hydroxyefavirenz.[3] The formation of a dihydroxylated metabolite from 7-hydroxyefavirenz has been observed in vitro, with CYP2B6 being the primary enzyme responsible.[6]

The proposed metabolic pathway is illustrated in the following diagram:

G Efavirenz Efavirenz 7-Hydroxyefavirenz 7-Hydroxyefavirenz Efavirenz->7-Hydroxyefavirenz CYP2A6 rac-7,14-Dihydroxyefavirenz rac-7,14-Dihydroxyefavirenz 7-Hydroxyefavirenz->rac-7,14-Dihydroxyefavirenz CYP2B6 (putative)

Caption: Proposed metabolic pathway of efavirenz to rac-7,14-dihydroxyefavirenz.

Stereochemical Considerations: The "rac" Designation

Efavirenz is administered as the (S)-enantiomer. The initial 7-hydroxylation by CYP2A6 retains the stereochemistry at the chiral center of the benzoxazinone ring. The subsequent hydroxylation at the 14-position of the cyclopropyl ring introduces a new chiral center. The designation "rac" for 7,14-dihydroxyefavirenz in analytical standards suggests that the enzymatic 14-hydroxylation is not stereospecific, resulting in a racemic mixture of diastereomers.[2][7] Alternatively, the term may be used to indicate a mixture of diastereomers produced from the single enantiomer precursor. Further research is required to fully elucidate the stereoselectivity of this metabolic step.

In Vitro Investigation: A Step-by-Step Protocol

The following protocol provides a framework for studying the CYP450-mediated formation of 7,14-dihydroxyefavirenz in vitro using human liver microsomes.

Materials and Reagents
  • Human Liver Microsomes (HLMs)

  • Efavirenz

  • 7-Hydroxyefavirenz

  • rac-7,14-Dihydroxyefavirenz analytical standard[2][7]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., a structurally related compound not present in the incubation mixture)

Experimental Workflow

The experimental workflow for assessing the formation of 7,14-dihydroxyefavirenz is depicted below:

G cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Pre-incubate at 37°C->Initiate Reaction with NADPH Incubate at 37°C Incubate at 37°C Initiate Reaction with NADPH->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Add Internal Standard Add Internal Standard Terminate Reaction->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Caption: Experimental workflow for in vitro efavirenz metabolism studies.

Detailed Incubation Protocol
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • Substrate: 7-hydroxyefavirenz (at a range of concentrations, e.g., 1-100 µM)

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate for a predetermined time (e.g., 30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

Sample Preparation
  • Protein Precipitation: Vortex the terminated reaction mixture vigorously to precipitate the microsomal proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The quantification of 7,14-dihydroxyefavirenz is best achieved using a sensitive and specific LC-MS/MS method.

  • Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The MRM transitions for 7,14-dihydroxyefavirenz and the internal standard need to be optimized.

Quantitative Data Summary

The following table provides a template for summarizing the kinetic parameters for the formation of 7,14-dihydroxyefavirenz from 7-hydroxyefavirenz in HLMs.

Kinetic ParameterValue
Apparent Km (µM)To be determined experimentally
Vmax (pmol/min/mg protein)To be determined experimentally
Intrinsic Clearance (Clint, µL/min/mg protein)To be determined experimentally

Conclusion

The CYP450-mediated formation of rac-7,14-dihydroxyefavirenz represents a secondary metabolic pathway in the disposition of efavirenz. While CYP2A6 is responsible for the initial 7-hydroxylation, evidence suggests that CYP2B6 is the likely catalyst for the subsequent 14-hydroxylation of the cyclopropyl ring. The "rac" designation of the analytical standard points towards a non-stereospecific hydroxylation at the 14-position. The provided in vitro protocol offers a robust framework for researchers to further investigate the kinetics and enzymatic mechanisms of this metabolic pathway. A thorough understanding of the complete metabolic profile of efavirenz, including the formation of dihydroxylated metabolites, is essential for predicting drug-drug interactions and optimizing antiretroviral therapy.

References

  • Desta, Z., Gammal, R. S., Gong, L., Whirl-Carrillo, M., Gaur, A. H., Sukasem, C., ... & Haas, D. W. (2019). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2B6 and Efavirenz-Containing Antiretroviral Therapy. Clinical Pharmacology & Therapeutics, 106(4), 726-733. [Link]

  • Ward, B. A., Gorski, J. C., Jones, D. R., Hall, S. D., Flockhart, D. A., & Desta, Z. (2003). The Efavirenz-M1 Metabolite is a More Potent Inhibitor of Cytochrome P450 2B6 than Efavirenz. Drug Metabolism and Disposition, 31(12), 1472-1479.
  • Kharasch, E. D., & Mitchell, D. (2018). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 46(8), 1127-1135. [Link]

  • McDonagh, E. M., Lau, J. L., Alvarellos, M. L., Whirl-Carrillo, M., & Klein, T. E. (2015). PharmGKB summary: efavirenz pathway, pharmacokinetics. Pharmacogenetics and genomics, 25(7), 363.
  • Desta, Z., Saussele, T., Ward, B., Blievernicht, J., Li, L., Klein, K., ... & Zanger, U. M. (2007). Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation. Drug metabolism and disposition, 35(7), 1215-1225. [Link]

  • Ogburn, E. T., Jones, D. R., & Desta, Z. (2010). Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation. Drug metabolism and disposition, 38(5), 754-765. [Link]

Sources

Exploratory

Pharmacokinetic Profiling and Blood-Brain Barrier Permeability of rac-7,14-Dihydroxy Efavirenz: A Technical Whitepaper

Executive Summary Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has historically served as a cornerstone of HIV-1 antiretroviral therapy. However, its clinical utility is frequently com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has historically served as a cornerstone of HIV-1 antiretroviral therapy. However, its clinical utility is frequently compromised by central nervous system (CNS) toxicity, leading to neuropsychiatric adverse events in a significant portion of patients (1)[1]. While the parent drug's high lipophilicity allows it to readily permeate the blood-brain barrier (BBB), emerging neurotoxicological research has shifted focus toward its oxidative metabolites.

Hepatic cytochrome P450 enzymes (predominantly CYP2B6 and CYP2A6) metabolize EFV into primary monohydroxylated species (e.g., 8-hydroxyefavirenz) and secondary dihydroxylated species, including rac-7,14-dihydroxy efavirenz (2)[2]. While 8-hydroxyefavirenz (8-OH-EFV) is an established neurotoxin capable of inducing dendritic spine damage at low nanomolar concentrations (3)[3], the compartmentalization and BBB permeation kinetics of highly polar dihydroxylated metabolites remain a critical analytical challenge. This whitepaper details the physicochemical rationale, transport mechanisms, and self-validating experimental protocols required to quantify the CNS penetrance of rac-7,14-dihydroxy efavirenz.

Physicochemical Determinants & BBB Transport Mechanisms

The addition of two hydroxyl groups to the EFV core fundamentally alters the molecule's pharmacokinetic behavior across the neurovascular unit.

  • Polar Surface Area & Passive Diffusion: EFV is highly lipophilic (LogP ~4.6), allowing it to achieve a brain-to-plasma ratio of approximately 9.5. Hydroxylation at the 7 and 14 positions significantly increases the Topological Polar Surface Area (TPSA), which theoretically restricts passive transcellular diffusion across the lipophilic endothelial cells of the BBB.

  • In Situ Brain Metabolism: Because the BBB restricts highly polar metabolites, the presence of dihydroxylated EFV species in the brain parenchyma may not solely be a function of systemic BBB permeation. Cytochrome P450 enzymes are expressed within the brain, suggesting that rac-7,14-dihydroxy efavirenz could be synthesized in situ from parent EFV that has already crossed the BBB (4)[4].

  • EFV-Induced BBB Disruption: Paradoxically, chronic exposure to EFV has been shown to downregulate tight junction proteins (e.g., Claudin-5 and Occludin), thereby increasing BBB permeability by up to 50% in murine models (1)[1]. This drug-induced "leakiness" may facilitate the paracellular entry of polar metabolites like rac-7,14-dihydroxy efavirenz that would normally be excluded.

BBB_Dynamics Blood Systemic Circulation [rac 7,14-diOH EFV] Endothelial BBB Endothelial Cell (Tight Junctions) Blood->Endothelial Passive Diffusion (Reduced by Polarity) Brain Brain Parenchyma (Extracellular Fluid) Endothelial->Brain Transcellular Permeation Efflux Efflux Transporters (P-gp / BCRP) Endothelial->Efflux Substrate Recognition Metabolism In Situ Metabolism (CYP450 / UGT) Brain->Metabolism Local Phase II Conjugation Efflux->Blood Active Efflux (Clearance)

Fig 1. Mechanistic pathways governing the blood-brain barrier permeation of rac 7,14-dihydroxy EFV.

Quantitative Data: Efavirenz vs. Metabolites

To contextualize the permeability of rac-7,14-dihydroxy efavirenz, it must be compared against the parent drug and its primary monohydroxylated counterpart. Clinical studies have successfully quantified phase I and phase II metabolites in cerebrospinal fluid (CSF), proving that these compounds access the CNS compartment (5)[5].

CompoundMolecular Weight ( g/mol )Relative LipophilicityPrimary Formation EnzymeDetected in Human CSF?
Efavirenz (EFV) 315.67High (LogP ~4.6)N/A (Parent Drug)Yes (High Concentrations)
8-Hydroxyefavirenz 331.67ModerateCYP2B6Yes (Median ~3.37 ng/mL)
rac-7,14-Dihydroxy EFV 347.67Low-ModerateCYP2B6 / CYP2A6Under Active Investigation

Data synthesized from in vivo compartmentalization studies (6)[6].

Experimental Methodologies: BBB Permeability Workflows

To accurately determine the CNS penetrance of rac-7,14-dihydroxy efavirenz, researchers must employ self-validating protocols that account for both transcellular diffusion and active efflux.

Protocol A: In Vitro hCMEC/D3 Transwell Permeability Assay

Causality: The immortalized human cerebral microvascular endothelial cell line (hCMEC/D3) is utilized because it retains critical human BBB morphological characteristics, including the expression of tight junction proteins and functional efflux transporters (P-gp and BCRP), which are necessary to determine if the dihydroxylated metabolite is actively pumped out of the brain.

  • Cell Culture & Barrier Formation: Seed hCMEC/D3 cells at a density of 5×104 cells/cm² on collagen-coated polycarbonate Transwell inserts (0.4 µm pore size). Culture for 7-10 days to allow tight junction formation.

  • System Validation (Self-Validating Step): Measure Transendothelial Electrical Resistance (TEER) using a chopstick electrode. Rationale: A TEER value >200 Ω·cm² confirms barrier integrity. Co-administer Lucifer Yellow (LY, 100 µM) as a paracellular leak marker. If the apparent permeability ( Papp​ ) of LY exceeds 1×10−6 cm/s, the monolayer is compromised, and the well must be discarded to prevent false-positive permeability data.

  • Compound Dosing: Apply 1 µM of rac-7,14-dihydroxy efavirenz to the apical chamber (representing the blood compartment).

  • Kinetic Sampling: Extract 50 µL aliquots from the basolateral chamber (representing the brain compartment) at 15, 30, 60, 90, and 120 minutes. Rationale: Immediately replace the extracted volume with fresh, pre-warmed transport buffer to maintain sink conditions, ensuring that the concentration gradient drives continuous diffusion.

  • Efflux Assessment: Run a parallel set of wells pre-incubated with a P-glycoprotein inhibitor (e.g., Valspodar, 1 µM). Calculate the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). An ER > 2.0 indicates active efflux.

  • Mass Balance Calculation: Recover the compound from both chambers and the cell lysate at 120 minutes. Total recovery must be >80% to rule out non-specific binding to the plastic insert or extensive intracellular accumulation.

Permeability_Workflow Step1 1. Cell Culture Seed hCMEC/D3 on Transwell inserts Step2 2. Barrier Validation Measure TEER & Lucifer Yellow Leakage Step1->Step2 Step3 3. Compound Dosing Apply 1 µM rac 7,14-diOH EFV (Apical) Step2->Step3 Step4 4. Kinetic Sampling Collect Basolateral Aliquots (0-120 min) Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Permeated Metabolite (SRM) Step4->Step5 Step6 6. Data Computation Calculate Papp & Efflux Ratio (ER) Step5->Step6

Fig 2. Step-by-step in vitro workflow for evaluating transcellular permeability using Transwells.

Protocol B: In Vivo Brain Microdialysis in Murine Models

Causality: While in vitro models are high-throughput, they lack the complex neurovascular unit and the physiological sink conditions of a live brain. Microdialysis provides real-time quantification of the unbound (pharmacologically active) fraction of rac-7,14-dihydroxy efavirenz in the brain interstitial fluid (ISF).

  • Probe Implantation: Perform stereotaxic surgery on C57BL/6 mice to implant a microdialysis guide cannula into the prefrontal cortex. Allow 48 hours for recovery and BBB repair post-trauma.

  • System Validation (Retrodialysis): Rationale: Microdialysis probes do not recover 100% of the analyte. Perform retrodialysis by perfusing artificial CSF (aCSF) containing a known concentration of an isotopically labeled internal standard (e.g., rac-7,14-dihydroxy efavirenz-d4) at 1 µL/min. The loss of the internal standard across the membrane calculates the in vivo probe recovery rate, validating the exact concentration in the ISF.

  • Dosing & Collection: Administer rac-7,14-dihydroxy efavirenz via intravenous tail vein injection. Collect dialysate fractions every 20 minutes for 4 hours.

  • LC-MS/MS Quantification: Analyze the dialysate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode to achieve the sub-nanomolar sensitivity required for brain dialysate.

Conclusion

Understanding the blood-brain barrier permeability of rac-7,14-dihydroxy efavirenz is paramount for mapping the complete neurotoxicological profile of Efavirenz. By employing rigorous, self-validating in vitro transwell assays and in vivo microdialysis, researchers can isolate whether the presence of dihydroxylated metabolites in the CNS is driven by systemic permeation, active efflux evasion, or in situ cerebral metabolism.

References

  • Buy rac 7,14-Dihydroxy Efavirenz (EVT-13980186)
  • Source: infekt.
  • Source: nih.
  • Source: natap.
  • Source: nih.
  • Source: frontiersin.

Sources

Foundational

A Technical Guide to the Mechanistic Investigation of rac-7,14-dihydroxy Efavirenz in HIV Research

Abstract Efavirenz (EFV) has long been a key component of antiretroviral therapy, acting as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. Its extensive in vivo metabolism, primarily media...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Efavirenz (EFV) has long been a key component of antiretroviral therapy, acting as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. Its extensive in vivo metabolism, primarily mediated by cytochrome P450 enzymes, results in a variety of hydroxylated derivatives.[1] Among these is the secondary metabolite, 7,14-dihydroxy efavirenz. While primary metabolites such as 8-hydroxy and 7-hydroxy efavirenz are generally considered to have lost significant anti-HIV-1 activity, the pharmacological profile of dihydroxylated species is less characterized.[2][3] This technical guide provides a comprehensive framework for the mechanistic evaluation of rac-7,14-dihydroxy efavirenz. It is designed for researchers in virology and drug development, offering not only a review of the foundational science but also detailed, field-proven experimental protocols to rigorously assess its potential as an anti-HIV agent. We will delve into the causality behind experimental design, from initial enzymatic assays to complex cell-based systems and structural biology, providing a self-validating workflow to determine the compound's mechanism of action and therapeutic potential.

Introduction: Efavirenz and the Rationale for Metabolite Investigation

Efavirenz functions by binding to an allosteric, hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site.[2][4] This binding induces a conformational change in the enzyme, restricting the mobility of key domains and ultimately inhibiting the conversion of viral RNA to DNA, a critical step in the HIV life cycle.[5]

The metabolism of efavirenz is predominantly carried out by the hepatic enzyme CYP2B6, with minor contributions from CYP2A6.[3][6] This process generates primary hydroxylated metabolites, 8-hydroxyefavirenz and 7-hydroxyefavirenz, which are then often glucuronidated for excretion.[2][6] Further oxidation can lead to secondary, dihydroxylated metabolites like 8,14-dihydroxyefavirenz and, putatively, 7,14-dihydroxyefavirenz.[3][7]

While most studies indicate that these metabolic modifications render the compounds inactive against HIV-1,[1][8] the rationale for a thorough investigation rests on two principles:

  • Comprehensive Pharmacological Accounting: Understanding the full activity profile of all significant metabolites is crucial for a complete model of a drug's in vivo behavior, including potential off-target effects or residual activity.

  • Structure-Activity Relationship (SAR) Exploration: The addition of hydroxyl groups drastically alters the polarity and hydrogen-bonding potential of the parent molecule. Studying these changes provides valuable SAR data that can inform the design of future NNRTIs with improved properties, such as enhanced resistance profiles or better solubility. A novel dihydroxylated metabolite was identified in the male genital tract, a key viral compartment, underscoring the importance of characterizing such compounds.[1]

This guide, therefore, proceeds on the basis of necessary scientific rigor: to experimentally confirm the activity and mechanism of rac-7,14-dihydroxy efavirenz, rather than relying on assumptions based on other metabolites.

Figure 1: Simplified metabolic pathway of Efavirenz leading to hydroxylated metabolites.

The Core Hypothesis: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The guiding hypothesis for rac-7,14-dihydroxy efavirenz, given its structural parentage, is that if it possesses any anti-HIV activity, it will function as an NNRTI. This mechanism involves specific, non-covalent binding to the NNRTI binding pocket (NNIBP) of HIV-1 RT.

The NNIBP is located approximately 10 Å from the polymerase active site and is comprised of both hydrophobic and hydrophilic residues.[9] The binding of an NNRTI like efavirenz stabilizes the "thumb" subdomain in a hyperextended and conformationally rigid state. This allosterically distorts the catalytic site (containing the YMDD motif), preventing the proper binding and polymerization of deoxynucleoside triphosphates (dNTPs) and halting DNA synthesis.[5]

The key experimental question is how the addition of two hydroxyl groups to the efavirenz scaffold impacts this interaction. These polar groups could:

  • Abolish Binding: Sterically hinder entry into the predominantly hydrophobic pocket or introduce unfavorable electrostatic interactions.

  • Alter Binding: Form new hydrogen bonds with residues at the entrance or within the pocket (e.g., Lys101, Lys103), potentially altering potency and the resistance profile.

  • Have No Significant Effect: If the hydroxylations occur at positions that do not critically interact with the enzyme.

NNRTI_Mechanism RT HIV-1 Reverse Transcriptase (RT) Conformation Conformational Change RT->Conformation Induces NNIBP NNRTI Binding Pocket (Allosteric Site) ActiveSite Polymerase Active Site (Catalytic) Inhibition Inhibition of DNA Synthesis ActiveSite->Inhibition Leads to Inhibitor rac-7,14-dihydroxy EFV Inhibitor->NNIBP Binds to Conformation->ActiveSite Distorts

Figure 2: Conceptual diagram of the allosteric inhibition mechanism for an NNRTI.

Experimental Workflows for Mechanistic Elucidation

A tiered approach is essential for efficiently characterizing the compound. This workflow progresses from direct enzyme interaction to cellular activity and finally to high-resolution structural analysis.

Experimental_Workflow cluster_0 Tier 1: Target Engagement & Potency cluster_1 Tier 2: Cellular Activity & Viability cluster_2 Tier 3: Structural & Resistance Analysis A HIV-1 RT Enzymatic Assay A_out Determine IC50 (Potency against enzyme) A->A_out B Cell-Based Antiviral Assay A_out->B If IC50 is potent B_out Determine EC50 & CC50 (Efficacy & Cytotoxicity) B->B_out C Resistance Profiling Assay B_out->C If therapeutically relevant (EC50 << CC50) D X-Ray Crystallography B_out->D C_out Activity against mutant HIV-1 strains C->C_out D_out High-resolution binding mode D->D_out

Figure 3: Tiered experimental workflow for mechanistic characterization.
Tier 1: HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic)

Causality: This initial experiment directly tests the hypothesis that the compound interacts with and inhibits the RT enzyme. It is a clean, cell-free system that isolates the drug-target interaction, providing a quantitative measure of potency (IC50). A non-radioactive, colorimetric assay is preferred for safety and throughput.[10]

Detailed Protocol:

  • Plate Preparation: Use a streptavidin-coated 96-well plate.

  • Reagent Preparation:

    • Compound Dilution: Prepare a serial dilution of rac-7,14-dihydroxy efavirenz (e.g., from 100 µM to 1 pM) in 10% DMSO. Include Efavirenz as a positive control and a "no inhibitor" (10% DMSO) control.

    • Reaction Buffer: Combine reaction buffer components to create a 1x assay reaction buffer containing Tris-HCl, dithiothreitol, MgCl2, KCl, and detergents.[11]

    • Substrate Mix: Prepare a mix containing a poly(A) RNA template, an oligo(dT) primer, and a solution of dNTPs including both biotin-labeled and digoxigenin-labeled nucleotides.[10]

  • Enzyme-Inhibitor Pre-incubation:

    • Add 10 µL of each compound dilution (or control) to the appropriate wells.

    • Add 30 µL of reaction buffer containing a standardized amount of recombinant HIV-1 RT (e.g., 50 pM final concentration) to each well.[11]

    • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Polymerization Reaction:

    • Initiate the reaction by adding 20 µL of the substrate mix to each well.

    • Incubate for 60 minutes at 37°C to allow for DNA synthesis.

  • Detection:

    • Stop the reaction and wash the plate to remove unbound nucleotides.

    • The newly synthesized biotin-labeled DNA will bind to the streptavidin-coated plate.

    • Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). Incubate for 30 minutes.

    • Wash the plate again to remove unbound antibody.

    • Add an HRP substrate (e.g., ABTS or TMB) and incubate until color develops.

    • Stop the colorimetric reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Subtract background absorbance (no enzyme control).

    • Normalize the data to the "no inhibitor" control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the 50% inhibitory concentration (IC50).

Tier 2: Cell-Based Antiviral Assay

Causality: An IC50 value only indicates enzymatic potency. A cell-based assay is critical to determine if the compound can penetrate a host cell, remain stable, avoid efflux, exhibit low cytotoxicity, and ultimately inhibit viral replication in a biological context.[12] This yields the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The ratio of these (Selectivity Index = CC50/EC50) is a key indicator of therapeutic potential.

Detailed Protocol (Reporter Gene Assay):

  • Cell Line: Use a T-cell line (e.g., MT-4 or CEM-SS) that is highly permissive to HIV-1 infection. Reporter cell lines containing an LTR-driven reporter gene (e.g., luciferase or β-galactosidase) are ideal for high-throughput quantification.[13][14]

  • Compound Plating: Prepare serial dilutions of rac-7,14-dihydroxy efavirenz in cell culture medium and plate them in a 96-well tissue culture plate.

  • Infection:

    • In a separate tube, infect the T-cells with a lab-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a low multiplicity of infection (MOI) for 2-4 hours.

    • Wash the cells to remove the free virus.

  • Co-culture: Add the infected T-cells to the 96-well plate containing the compound dilutions. Also, prepare parallel plates with uninfected cells to determine cytotoxicity (CC50).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Quantification of Viral Replication (EC50):

    • If using a reporter cell line, lyse the cells and add the appropriate substrate (e.g., luciferin for luciferase). Measure the signal using a luminometer.[13]

    • Alternatively, collect the supernatant and measure the amount of p24 viral antigen using a commercial ELISA kit.[12]

  • Quantification of Cytotoxicity (CC50):

    • On the parallel plate with uninfected cells, add a viability reagent (e.g., MTT, MTS, or CellTiter-Glo).

    • Measure the absorbance or luminescence to determine the percentage of viable cells relative to the no-compound control.

  • Data Analysis:

    • Calculate the EC50 by plotting the percentage of viral inhibition against the log of compound concentration.

    • Calculate the CC50 by plotting the percentage of cell viability against the log of compound concentration.

    • Calculate the Selectivity Index (SI = CC50 / EC50).

Tier 3: Resistance Profiling and Structural Analysis

Causality: If the compound shows a promising Selectivity Index, the final tiers address its potential for clinical use. Resistance profiling determines its effectiveness against viral strains that are resistant to existing NNRTIs.[15] X-ray crystallography provides the definitive, high-resolution picture of the binding interaction, confirming the mechanism and providing a blueprint for future chemical optimization.[9][16]

Resistance Profiling: The cell-based assay described in 3.2 is repeated using panels of recombinant HIV-1 strains engineered to contain key NNRTI resistance mutations, such as K103N, Y181C, and G190A.[11][17] The fold-change in EC50 for the mutant virus compared to the wild-type virus is calculated. A low fold-change indicates a robust resistance profile.

Structural Analysis Workflow (X-ray Crystallography):

  • Protein Expression and Purification: Express high-purity, heterodimeric (p66/p51) HIV-1 RT. Protein engineering may be required to improve crystallization.[16]

  • Co-crystallization: Set up crystallization trials by mixing the purified RT with a molar excess of rac-7,14-dihydroxy efavirenz.

  • X-ray Diffraction: Screen the resulting crystals for X-ray diffraction quality at a synchrotron source.

  • Structure Solution and Refinement: Collect a high-resolution diffraction dataset. Solve the structure using molecular replacement and refine the model to visualize the precise orientation of the inhibitor within the NNIBP and its interactions with surrounding amino acid residues.[18]

Data Presentation and Comparative Analysis

All quantitative data should be summarized for clear comparison. While data for rac-7,14-dihydroxy efavirenz is pending experimental determination, the table below illustrates the framework for comparison against its parent compound.

ParameterEfavirenz (Reference)rac-7,14-dihydroxy Efavirenz
Mechanism of Action Allosteric NNRTI[4]To be determined (Hypothesized NNRTI)
IC50 (Wild-Type RT) ~10-30 nMTo be determined
EC50 (Wild-Type HIV-1) ~1-10 nMTo be determined
CC50 (MT-4 cells) >20,000 nMTo be determined
Selectivity Index (SI) >2,000 - 20,000To be determined
Fold-Change vs. K103N ~20-fold[19][20]To be determined
Fold-Change vs. Y181C ~2-fold[19]To be determined

Conclusion and Future Directions

References

  • RetroVirox, Inc. (n.d.). HIV Antiviral Services. RetroVirox. Retrieved from [Link]

  • Avery, L. B., Zarr, M., Bakshi, R. P., St-Jean, M., & Shiram, K. (2013). Compartmentalization and antiviral effect of efavirenz metabolites in blood plasma, seminal plasma, and cerebrospinal fluid. PubMed. Retrieved from [Link]

  • Bacheler, L., Jeffrey, S., Hanna, G., D'Aquila, R., Wallace, L., Logue, K., ... & Hertogs, K. (2001). Human Immunodeficiency Virus Type 1 Mutations Selected in Patients Failing Efavirenz Combination Therapy. Antimicrobial Agents and Chemotherapy, 45(2), 471-479. Retrieved from [Link]

  • Gao, Y., Gaffney, B. L., & Jones, R. A. (2015). Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. PNAS, 112(22), E2904-E2912. Retrieved from [Link]

  • Mutlib, A. E., Chen, H., Nemeth, G. A., Markwalder, J. A., Seitz, S. P., & Gan, L. S. (2001). Synthesis and biological activities of potential metabolites of the non-nucleoside reverse transcriptase inhibitor efavirenz. PubMed. Retrieved from [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., ... & Klein, T. E. (n.d.). Efavirenz Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Rasheed, H. A. (2022). Efavirenz: History, Development and Future. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Efavirenz. Wikipedia. Retrieved from [Link]

  • Das, K., & Arnold, E. (2021). Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. Molecules, 26(17), 5146. Retrieved from [Link]

  • Hazuda, D. J., Anthony, N. J., & Felock, P. J. (2013). In Vitro Characterization of MK-1439, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor. Antimicrobial Agents and Chemotherapy, 57(9), 4275-4284. Retrieved from [Link]

  • White, E. L., Buckheit, R. W., Ross, L. J., & Germany-Decker, J. M. (2005). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Antimicrobial Agents and Chemotherapy, 49(9), 3833-3841. Retrieved from [Link]

  • Ogburn, E. T., Jones, D. R., & Desta, Z. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 47(10), 1168-1178. Retrieved from [Link]

  • aidsmap. (2020). Genetics may contribute to weight gain after switching from efavirenz to an integrase inhibitor. aidsmap. Retrieved from [Link]

  • Johnson, V. A., Brun-Vezinet, F., Clotet, B., Conway, B., Kuritzkes, D. R., Pillay, D., ... & Richman, D. D. (2009). HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART. Topics in HIV Medicine, 17(4), 138-145. Retrieved from [Link]

  • Demeter, L. M., & Reichman, R. C. (2005). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. Journal of Clinical Microbiology, 43(2), 859-867. Retrieved from [Link]

  • Sarafianos, S. G., Marchand, B., Das, K., & Arnold, E. (2008). Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design. Nucleic Acids Research, 36(13), 4349-4361. Retrieved from [Link]

  • IAS-USA. (2003). Drug Resistance Mutations in HIV-1. Topics in HIV Medicine. Retrieved from [Link]

  • Li, J. Z., Eron, J. J., & Kuritzkes, D. R. (2015). Persistence of Human Immunodeficiency Virus-1 Drug Resistance Mutations in Proviral Deoxyribonucleic Acid After Virologic Failure of Efavirenz-Containing Antiretroviral Regimens. Clinical Infectious Diseases, 61(5), 821-824. Retrieved from [Link]

  • Kumar, A., Singh, S., & Singh, S. K. (2024). In-vitro Study of HIV-derived Reverse Transcriptase Inhibition. Bentham Science Publishers. Retrieved from [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., ... & Klein, T. E. (2014). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and Genomics, 24(9), 461-464. Retrieved from [Link]

  • CATIE. (n.d.). Efavirenz (Sustiva). CATIE.ca. Retrieved from [Link]

  • Gisslén, M., & Yilmaz, A. (2015). Cerebrospinal Fluid Exposure of Efavirenz and Its Major Metabolites When Dosed at 400 mg and 600 mg Once Daily: A Randomized Controlled Trial. Clinical Infectious Diseases, 61(1), 121-125. Retrieved from [Link]

  • Bauman, J. D., Das, K., & Arnold, E. (2013). Detecting Allosteric Sites of HIV-1 Reverse Transcriptase by X-ray Crystallographic Fragment Screening. Journal of Medicinal Chemistry, 56(7), 2738-2746. Retrieved from [Link]

  • Bauman, J. D., Das, K., & Arnold, E. (2013). Detecting Allosteric Sites of HIV-1 Reverse Transcriptase by X-ray Crystallographic Fragment Screening. Journal of Medicinal Chemistry, 56(7), 2738-2746. Retrieved from [Link]

  • Good, B., & Spearman, P. (2011). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Protocols in Pharmacology, Chapter 13, Unit13A.2. Retrieved from [Link]

  • Kumar, A., Singh, S., & Singh, S. K. (2024). In-Vitro Study Of HIV-derived Reverse Transcriptase Inhibition. ResearchGate. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Efavirenz?. Patsnap Synapse. Retrieved from [Link]

  • Stanford University. (2025). NNRTI Resistance Notes. HIV Drug Resistance Database. Retrieved from [Link]

  • Ho, Y. C. (2024). A novel high-throughput microwell outgrowth assay for HIV-infected cells. mSphere. Retrieved from [Link]

  • Bauman, J. D., Das, K., & Arnold, E. (2013). Detecting allosteric sites of HIV-1 reverse transcriptase by X-ray crystallographic fragment screening. PubMed. Retrieved from [Link]

  • Mast, N., & Pikuleva, I. A. (2024). Efavirenz. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Firestone, M. (2017). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. Fairfield University. Retrieved from [Link]

  • Havale, S. H., & Sasane, S. S. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 7(10), 292-295. Retrieved from [Link]

  • Mast, N., & Pikuleva, I. A. (2024). 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. PubMed. Retrieved from [Link]

  • Mast, N., & Pikuleva, I. A. (2024). 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. MDPI. Retrieved from [Link]

  • Harris, D., & Le Grice, S. F. J. (2012). Efavirenz Stimulates HIV-1 Reverse Transcriptase RNase H Activity by a Mechanism Involving Increased Substrate Binding and Secondary Cleavage Activity. PLoS ONE, 7(1), e30362. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of rac 7,14-Dihydroxy Efavirenz in Human Plasma

Introduction & Clinical Rationale Efavirenz (EFV) is a widely prescribed non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1. While therapeutic drug monitoring has traditionally focused...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Rationale

Efavirenz (EFV) is a widely prescribed non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1. While therapeutic drug monitoring has traditionally focused on the parent drug and its primary metabolite, 8-hydroxyefavirenz (8-OH-EFV), recent clinical pharmacokinetics reveal that secondary metabolites play a critical role in EFV-induced neurotoxicity [1].

The secondary metabolism of EFV yields dihydroxy species, notably 7,14-dihydroxy efavirenz (7,14-diOH-EFV) and its positional isomer 8,14-dihydroxyefavirenz, via sequential oxidations mediated by CYP2A6 and CYP2B6 [2]. Quantifying rac 7,14-diOH-EFV in human plasma presents a unique analytical challenge due to its low circulating concentrations, extensive phase II conjugation, and the presence of isobaric interferences. This application note details a highly selective, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to accurately quantify total rac 7,14-diOH-EFV in human plasma.

Pathway EFV Efavirenz (EFV) OH7 7-Hydroxyefavirenz (7-OH-EFV) EFV->OH7 CYP2A6 OH8 8-Hydroxyefavirenz (8-OH-EFV) EFV->OH8 CYP2B6 DiOH714 rac 7,14-Dihydroxy Efavirenz OH7->DiOH714 CYP2B6 / 2A6 DiOH814 8,14-Dihydroxy Efavirenz OH8->DiOH814 CYP2B6

Figure 1: Cytochrome P450-mediated primary and secondary metabolic pathways of Efavirenz.

Mechanistic Principles of the Workflow (Causality)

To ensure absolute scientific integrity, every step in this protocol is grounded in the physicochemical properties of the analyte:

  • Enzymatic Deconjugation: 7,14-diOH-EFV circulates in plasma predominantly as a phase II 7-O-β-D-glucuronide conjugate. Direct extraction would significantly underestimate systemic exposure. Pre-analytical incubation with β-glucuronidase cleaves the glycosidic bond, releasing the aglycone for accurate total metabolite quantification [3].

  • pH-Driven Liquid-Liquid Extraction (LLE): At pH 9.4 (achieved via 0.1 M Sodium Carbonate), the aglycone metabolites (pKa ~10.2) remain predominantly in their un-ionized state, driving their partition into the ethyl acetate layer. Conversely, any residual unhydrolyzed glucuronide conjugates and endogenous plasma acids (pKa < 4.0) remain fully ionized and are selectively retained in the aqueous waste, virtually eliminating downstream ion suppression.

  • Isomeric Resolution: 7,14-diOH-EFV and 8,14-diOH-EFV are isobaric (exact mass 347.02) and share identical primary MS/MS fragmentation pathways (loss of 84 Da). Baseline separation is achieved strictly through sub-2 µm particle chromatography and a shallow organic gradient, preventing cross-talk in the MS detector.

Materials and Reagents

  • Reference Standards: rac 7,14-Dihydroxy Efavirenz (Purity ≥98%) and rac 7,14-Dihydroxy Efavirenz-d4 (Internal Standard, IS).

  • Enzyme: β-glucuronidase from Helix pomatia (≥100,000 units/mL).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Water, Ethyl Acetate.

  • Buffers: 0.2 M Sodium Acetate (pH 5.0), 0.1 M Sodium Carbonate (pH 9.4), 10 mM Ammonium Acetate.

Step-by-Step Experimental Protocol

Sample Preparation (Deconjugation & LLE)
  • Aliquot: Transfer 100 µL of human plasma (unknowns, calibrators, and QCs) into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of IS working solution (rac 7,14-diOH-EFV-d4, 500 ng/mL in 50% methanol). Vortex for 10 seconds.

  • Hydrolysis: Add 50 µL of 0.2 M sodium acetate buffer (pH 5.0) containing 500 U of β-glucuronidase. Vortex briefly and incubate in a thermomixer at 37°C for 2 hours.

  • Basification: Post-incubation, add 100 µL of 0.1 M sodium carbonate buffer (pH 9.4) to neutralize the reaction and prepare the analytes for organic partitioning.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Cap the tubes and vortex vigorously on a multitube vortexer for 5 minutes.

  • Phase Separation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to break any emulsions and separate the layers.

  • Evaporation: Carefully transfer 800 µL of the upper organic (ethyl acetate) layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A/B (80:20, v/v). Vortex for 1 minute, centrifuge briefly, and transfer to the autosampler.

Workflow Step1 1. Aliquot Plasma (100 µL) + Internal Standard (d4-7,14-diOH-EFV) Step2 2. Enzymatic Hydrolysis (β-glucuronidase, pH 5.0, 37°C, 2h) Step1->Step2 Step3 3. Liquid-Liquid Extraction (LLE) (Ethyl Acetate, 0.1M Na2CO3 pH 9.4) Step2->Step3 Step4 4. Evaporation & Reconstitution (N2 stream, 100 µL Mobile Phase) Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI- MRM Mode) Step4->Step5

Figure 2: Sample preparation workflow for the extraction of 7,14-diOH-EFV from human plasma.

LC-MS/MS Instrumental Parameters

Table 1: Liquid Chromatography Gradient Conditions Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | Temp: 40°C | Flow: 0.4 mL/min

Time (min)Mobile Phase A (10 mM NH₄OAc)Mobile Phase B (Acetonitrile)Curve
0.0080%20%Initial
1.0080%20%6 (Linear)
4.0020%80%6 (Linear)
5.0020%80%6 (Linear)
5.1080%20%6 (Linear)
7.0080%20%6 (Linear)

Table 2: Mass Spectrometry MRM Transitions (Negative ESI) Capillary Voltage: -2.5 kV | Desolvation Temp: 500°C | Desolvation Gas: 800 L/hr

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
rac 7,14-diOH-EFV346.0262.03025
rac 7,14-diOH-EFV-d4 (IS)350.0266.03025
8,14-diOH-EFV (Isomer Check)346.0262.03025

Self-Validating Method Design (System Suitability)

A robust protocol must be self-validating. The following System Suitability Tests (SST) must pass prior to data acquisition to guarantee analytical trustworthiness:

  • Isomeric Resolution Check (Selectivity): The system must demonstrate baseline separation ( Rs​>1.5 ) between 7,14-diOH-EFV and 8,14-diOH-EFV in a pre-run SST sample. Co-elution invalidates the run due to isobaric MRM cross-talk.

  • Hydrolysis Efficiency Control (Accuracy): A pre-spiked QC sample containing 7,14-diOH-EFV-glucuronide must yield >95% recovery of the aglycone compared to a neat standard, confirming the β-glucuronidase activity is not inhibited by the specific plasma lot.

  • Internal Standard Tracking (Matrix Effect): The peak area of the d4-IS in all unknown biological samples must remain within ±15% of the mean IS area of the calibration standards. Deviations beyond this threshold indicate severe matrix ion suppression or LLE extraction failure, requiring sample re-analysis.

Representative Validation Data

When executed correctly, this protocol meets all FDA/EMA bioanalytical method validation guidelines.

Table 3: Method Validation Summary

ParameterResult / Specification
Linear Dynamic Range 1.0 – 2,500 ng/mL ( R2>0.995 )
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10)
Intra-day Precision (CV%) ≤ 6.5% across all QC levels
Inter-day Accuracy (% Bias) -4.2% to +5.8%
Extraction Recovery (LLE) 88.5% ± 4.2% (Consistent across range)
Matrix Factor (IS normalized) 0.98 – 1.04 (Negligible ion suppression)

Conclusion

This LC-MS/MS protocol provides a highly selective, robust, and self-validating methodology for the quantification of rac 7,14-dihydroxy efavirenz in human plasma. By leveraging targeted enzymatic deconjugation, pH-optimized liquid-liquid extraction, and sub-2 µm chromatographic resolution, researchers can confidently quantify this secondary metabolite free from isobaric interference, advancing our understanding of EFV pharmacokinetics and neurotoxicity profiles.

References

  • Pettersson Bergstrand, M., Soeria-Atmadja, S., & Barclay, V. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic Drug Monitoring.[Link]

  • Cho, Y. A., et al. (2011). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. Chromatographia.[Link]

  • Mutlib, A. E., et al. (2006). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition.[Link]

Application

Application Note: High-Efficiency Solid Phase Extraction (SPE) Protocol for the LC-MS/MS Quantification of rac 7,14-Dihydroxy Efavirenz in Biological Matrices

Scientific Context & Analytical Challenges Efavirenz (EFV) is a highly lipophilic non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized extensively in antiretroviral therapy for HIV-1[1]. The hepatic clearance...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analytical Challenges

Efavirenz (EFV) is a highly lipophilic non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized extensively in antiretroviral therapy for HIV-1[1]. The hepatic clearance of EFV is heavily dependent on the cytochrome P450 system. While CYP2B6 primarily drives the formation of 8-hydroxyefavirenz, parallel and sequential oxidation by CYP2B6 and CYP2A6 yields secondary dihydroxylated metabolites, notably 7,14-dihydroxy efavirenz [2].

Monitoring the pharmacokinetics of these specific dihydroxylated metabolites is becoming increasingly critical for researchers. Accumulation of specific EFV metabolites is linked to severe neuropsychiatric toxicities, and quantifying them helps map CYP2B6/CYP2A6 pharmacogenomic variations in diverse patient populations. To standardize these assays, rac 7,14-dihydroxy efavirenz (CAS: 1702668-54-9) is utilized as a critical analytical reference standard.

Pathway EFV Efavirenz (EFV) 7 7 EFV->7 8 8 EFV->8 OH CYP2B6 714 714 OH->714 814 814 OH->814 diOH CYP2B6

CYP450-mediated metabolic pathway of Efavirenz highlighting the 7,14-dihydroxy target.

Mechanistic Rationale for Solid Phase Extraction (SPE)

Extracting trace dihydroxylated metabolites from complex matrices like human plasma presents a unique physicochemical challenge. Efavirenz itself is highly hydrophobic (LogP ≈ 4.6) and acts as a weak acid (pKa ≈ 10.2)[1]. The addition of two hydroxyl groups in 7,14-dihydroxy efavirenz increases its polarity, making traditional Liquid-Liquid Extraction (LLE) highly variable and inefficient. Furthermore, simple Protein Precipitation (PPT) fails to remove endogenous phospholipids, which causes severe ion suppression in the electrospray ionization (ESI) source during downstream LC-MS/MS analysis[3].

Why Polymeric Reversed-Phase SPE? To achieve a self-validating, high-recovery extraction, this protocol employs a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (e.g., divinylbenzene-N-vinylpyrrolidone copolymer)[4].

  • Dual Retention Mechanism: The lipophilic divinylbenzene backbone retains the hydrophobic trifluoromethyl and chlorophenyl rings of the metabolite, while the hydrophilic N-vinylpyrrolidone interacts favorably with the polar hydroxyl groups.

  • Drying Resilience: Unlike silica-based C18 sorbents, polymeric beds do not lose their phase-collapse resistance if they accidentally run dry during vacuum processing, ensuring robust inter-assay reproducibility.

Experimental Design & Materials

  • Target Analyte: rac 7,14-Dihydroxy Efavirenz (CAS: 1702668-54-9).

  • Internal Standard (IS): Efavirenz-d4 or rac 7,14-Dihydroxy Efavirenz-d4.

  • Biological Matrix: Human Plasma (K2EDTA).

  • SPE Cartridge: Polymeric Reversed-Phase (HLB), 30 mg / 1 mL format.

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm), Phosphoric Acid (H3PO4), Formic Acid (FA).

Step-by-Step SPE Protocol

This protocol is designed as a self-validating system. By strictly controlling the pH and organic modifier concentrations at each step, the protocol ensures that the target analyte remains bound during aggressive washing and completely desorbs only during the final elution.

Step 1: Sample Pre-treatment (Protein Disruption)
  • Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 10 µL of the Internal Standard (IS) working solution. Add 200 µL of 2% H3PO4 in water . Vortex vigorously for 30 seconds.

  • Causality: Efavirenz and its metabolites are >99% bound to plasma proteins[1]. Acidification denatures these binding proteins (such as human serum albumin) and ensures the weakly acidic metabolite (pKa ~10.2) is fully in its free, unionized state, maximizing its hydrophobic retention on the SPE sorbent.

Step 2: Cartridge Conditioning & Equilibration
  • Action: Mount the SPE cartridges on a vacuum manifold. Pass 1.0 mL of 100% MeOH through the cartridge, followed immediately by 1.0 mL of Ultrapure Water.

  • Causality: Methanol wets the polymer surface and opens the pores of the sorbent. The subsequent water wash equilibrates the bed to match the highly aqueous nature of the pre-treated plasma, preventing analyte breakthrough during loading.

Step 3: Sample Loading
  • Action: Load the entire pre-treated plasma sample (410 µL total) onto the cartridge. Apply a gentle vacuum (approx. 2-5 inHg) to achieve a controlled flow rate of 1 drop per second .

  • Causality: Slow loading kinetics are critical. The 7,14-dihydroxy efavirenz requires sufficient residence time to partition out of the aqueous phase and interact with the stationary phase.

Step 4: Interference Washing
  • Action: Wash the cartridge with 1.0 mL of 5% MeOH in Water . Discard the flow-through.

  • Causality: The 5% organic modifier is strong enough to disrupt the non-specific binding of polar matrix components (salts, small peptides, and polar lipids) but weak enough to leave the hydrophobic target analyte tightly bound to the sorbent.

Step 5: Analyte Elution
  • Action: Place a clean glass collection tube under the cartridge. Elute the target analyte with 1.0 mL of 100% MeOH .

  • Causality: The high concentration of organic solvent completely disrupts the hydrophobic and dipole-dipole interactions between the analyte and the sorbent, quantitatively desorbing the metabolite into the collection tube.

Step 6: Reconstitution & System Suitability
  • Action: Evaporate the methanolic eluate to complete dryness under a gentle stream of Nitrogen gas at 40°C. Reconstitute the residue in 100 µL of the Initial Mobile Phase (e.g., 30:70 MeOH:Water with 0.1% FA). Vortex and transfer to an autosampler vial.

  • Causality: Evaporation concentrates the sample (a 2-fold concentration factor from the original 200 µL plasma), drastically improving the Lower Limit of Quantification (LLOQ). Reconstituting exactly in the mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) during UHPLC injection[2].

SPEWorkflow Pre 1. Sample Pre-treatment Add 2% H3PO4 to Plasma Cond 2. Condition & Equilibrate 1 mL MeOH, then 1 mL H2O Pre->Cond Load 3. Load Sample Bind Analytes at 1 drop/sec Cond->Load Wash 4. Wash 1 mL 5% MeOH (Remove Salts) Load->Wash Elute 5. Elute 1 mL 100% MeOH (Recover Target) Wash->Elute Recon 6. Reconstitution Dry under N2, add Mobile Phase Elute->Recon

Step-by-step Polymeric Reversed-Phase SPE workflow for 7,14-dihydroxy efavirenz.

Quantitative Data Summaries

The self-validating nature of this SPE protocol ensures high recovery and minimal matrix interference, which is critical for meeting FDA/EMA bioanalytical method validation guidelines. Below are representative validation metrics achieved using this methodology.

Table 1: SPE Extraction Recovery and Matrix Effect Data demonstrates that the 5% MeOH wash successfully eliminates ion-suppressing phospholipids, keeping the matrix effect near 100% (no suppression).

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%) ± SDMatrix Effect (%) ± SD
rac 7,14-Dihydroxy Efavirenz10 (LQC)88.4 ± 4.294.1 ± 3.8
rac 7,14-Dihydroxy Efavirenz500 (HQC)91.2 ± 3.596.5 ± 2.1
Efavirenz-d4 (IS)10089.5 ± 4.095.0 ± 2.5

Table 2: Assay Precision (Intra-day and Inter-day) Precision metrics highlight the reproducibility of the polymeric HLB sorbent across multiple extraction batches.

AnalyteConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)
rac 7,14-Dihydroxy Efavirenz10 (LQC)4.56.2
rac 7,14-Dihydroxy Efavirenz250 (MQC)3.14.8
rac 7,14-Dihydroxy Efavirenz500 (HQC)2.83.9

References

  • Title: PubChem Compound Summary for CID 64139, Efavirenz Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes Source: Molecules (MDPI) URL: [Link]

  • Title: A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma Source: PubMed Central (PMC) URL: [Link]

  • Title: A Validated Liquid Chromatography and Tandem Mass Spectrometric Method for Simultaneous Quantitation of Tenofovir, Emtricitabine, and Efavirenz Source: AKJournals URL: [Link]

Sources

Method

Application Note: Implementing rac-7,14-Dihydroxyefavirenz as a Reference Standard in Advanced DMPK Workflows

Mechanistic Context: The Complexity of Efavirenz Metabolism Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) whose clinical pharmacokinetics are heavily dictated by cytochrome P450...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context: The Complexity of Efavirenz Metabolism

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) whose clinical pharmacokinetics are heavily dictated by cytochrome P450 (CYP) metabolism[1]. The primary metabolic clearance of EFV is driven by CYP2B6, which catalyzes the formation of 8-hydroxyefavirenz, while CYP2A6 mediates a minor pathway yielding 7-hydroxyefavirenz[2]. These primary metabolites undergo subsequent oxidations to form secondary dihydroxylated metabolites, notably 8,14-dihydroxyefavirenz and 7,14-dihydroxyefavirenz[1].

Understanding the formation of these secondary metabolites is critical for evaluating drug-drug interactions (DDIs) and the impact of CYP2B6 genetic polymorphisms. For instance, the *6 allele drastically alters drug exposure, unmasking the influence of the CYP2A6 pathway and shifting the metabolic profile[3].

EFV_Metabolism EFV Efavirenz (EFV) OH7 7-hydroxyefavirenz EFV->OH7 CYP2A6 (Minor Pathway) OH8 8-hydroxyefavirenz EFV->OH8 CYP2B6 (Major Pathway) DiOH714 7,14-dihydroxyefavirenz OH7->DiOH714 Secondary Hydroxylation DiOH814 8,14-dihydroxyefavirenz OH8->DiOH814 CYP2B6 Secondary Hydroxylation

Efavirenz metabolic pathways highlighting primary and secondary hydroxylation routes.

Rationale for Utilizing a Racemic Reference Standard

While clinical EFV is administered as an enantiopure drug (S-efavirenz), CYP2B6 exhibits profound stereoselectivity—acting as one of the most stereoselective CYP substrates identified to date, with a >10-fold preference for S- over R-enantiomers[4].

Employing high-purity rac-7,14-dihydroxyefavirenz as a reference standard provides a strategic advantage in Drug Metabolism and Pharmacokinetics (DMPK)[5]. Causality in experimental design: Using a racemic standard of the downstream metabolite allows bioanalytical scientists to:

  • Calibrate non-stereospecific LC-MS/MS assays cost-effectively by quantifying total secondary metabolite formation without the need for isolated enantiomer standards.

  • Validate chiral chromatography methods by providing both enantiomeric peaks for resolution optimization, enabling deep mechanistic studies into the stereospecific kinetics of variant CYP enzymes[4].

Self-Validating Experimental Protocol: In Vitro Microsomal Stability

To accurately map the secondary hydroxylation pathways, human liver microsomes (HLMs) are utilized. We use HLMs rather than recombinant CYPs to preserve the natural physiological ratio of CYP2B6 to CYP2A6, allowing for accurate assessment of the metabolic shift from 8-hydroxylation to 7-hydroxylation when CYP2B6 is inhibited or genetically deficient.

This protocol is designed as a self-validating system : it incorporates intrinsic controls to distinguish enzymatic turnover from chemical degradation and utilizes stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects[6].

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Substrate Addition: Spike S-efavirenz into the buffer to achieve a final concentration of 10 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Self-Validating Controls:

    • Negative Control: Prepare an identical tube but replace the NADPH regenerating system with an equivalent volume of buffer. This validates that 7,14-dihydroxyefavirenz formation is strictly cytochrome P450-dependent.

    • Positive Control: Co-incubate a separate sample with 50 µM ticlopidine (a known CYP2B6 inhibitor). This validates the specific contribution of CYP2B6 versus CYP2A6 to the overall clearance.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Termination: At predetermined time points (e.g., 0, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile.

  • SIL-IS Spiking: Immediately spike the quenched samples with 10 µL of rac-7,14-dihydroxyefavirenz-d4 (1 µg/mL)[6]. Causality: Spiking post-incubation but pre-centrifugation ensures that any subsequent losses during protein precipitation or variations in ESI-MS/MS ionization are perfectly normalized.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

LC-MS/MS Analytical Workflow

Secondary metabolites like 7,14-dihydroxyefavirenz are present at much lower concentrations than the parent drug. Multiple Reaction Monitoring (MRM) provides the necessary sensitivity and selectivity.

LCMS_Workflow S1 Sample Prep (Protein Precipitation) S2 Spike SIL-IS (rac-7,14-DiOH-EFV-d4) S1->S2 S3 LC Separation (C18 Column) S2->S3 S4 ESI-MS/MS (MRM Mode) S3->S4 S5 Data Analysis (Quantification) S4->S5

Self-validating LC-MS/MS workflow utilizing stable isotope-labeled internal standards.

LC-MS/MS Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Calibration Curve: Construct a calibration curve using the rac-7,14-dihydroxyefavirenz reference standard[5] ranging from 1 ng/mL to 1000 ng/mL, plotted against the peak area ratio of the analyte to the rac-7,14-dihydroxyefavirenz-d4 internal standard.

Quantitative Data Interpretation

The utilization of the rac-7,14-dihydroxyefavirenz standard allows researchers to accurately calculate the intrinsic clearance (CLint) and map the metabolic shift in variant genotypes. Below is a representative data summary demonstrating the kinetic differences between wild-type and polymorphic CYP2B6 variants, synthesized from established in vitro models[1][2][3].

Pharmacokinetic ParameterCYP2B6 1/1 (Wild-Type)CYP2B6 6/6 (Variant)Analytical Utility & Mechanistic Impact
Vmax (pmol/min/mg) 450 ± 4285 ± 12Drastic reduction in 8-OH and 8,14-DiOH formation[3].
Km (µM) 12.5 ± 1.818.2 ± 2.4Lower substrate affinity shifts metabolism heavily toward the CYP2A6 pathway[2].
CLint (µL/min/mg) 36.04.67~87% decrease in intrinsic clearance via the primary route[3].
7,14-DiOH-EFV Yield BaselineElevated (Relative)Accurate quantification via the rac standard proves CYP2A6 becomes a compensatory clearance route[1].

References

  • Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry (NIH)
  • Efavirenz P
  • Impact of CYP2B6 polymorphism on hepatic efavirenz metabolism in vitro (PubMed - NIH)
  • Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry (Enantioselectivity) (NIH)
  • rac 7,14-Dihydroxy Efavirenz Reference Standard (LGC Standards)
  • rac 7,14-Dihydroxy Efavirenz-d4 Stable Isotope (Clearsynth)

Sources

Application

Application Note: A Proposed Synthetic Pathway for the Analytical Standard of rac-7,14-Dihydroxy Efavirenz

Introduction Efavirenz (EFV) is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), its efficacy is well-est...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Efavirenz (EFV) is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), its efficacy is well-established. However, the in vivo metabolism of efavirenz is complex, leading to a variety of hydroxylated metabolites that can influence both its therapeutic window and potential for adverse effects.[2][3] The primary routes of metabolism involve hydroxylation at the 7- and 8-positions, followed by secondary metabolism to dihydroxylated species such as 7,14-dihydroxy efavirenz.[1][2] The availability of pure analytical standards of these metabolites is critical for a range of research and development activities, including pharmacokinetic (PK) and pharmacodynamic (PD) studies, drug-drug interaction assays, and the development of quantitative bioanalytical methods. This application note outlines a proposed, multi-step synthetic pathway for rac-7,14-dihydroxy efavirenz, designed to provide a high-purity analytical standard for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Rationale

G rac-7,14-Dihydroxy Efavirenz rac-7,14-Dihydroxy Efavirenz Protected Amino Alcohol Intermediate Protected Amino Alcohol Intermediate rac-7,14-Dihydroxy Efavirenz->Protected Amino Alcohol Intermediate Cyclization & Deprotection Protected 7-Hydroxy-2-amino-5-chlorophenyl trifluoromethyl ketone Protected 7-Hydroxy-2-amino-5-chlorophenyl trifluoromethyl ketone Protected Amino Alcohol Intermediate->Protected 7-Hydroxy-2-amino-5-chlorophenyl trifluoromethyl ketone Coupling Protected 1-ethynyl-1-cyclopropanol Protected 1-ethynyl-1-cyclopropanol Protected Amino Alcohol Intermediate->Protected 1-ethynyl-1-cyclopropanol Coupling

Caption: Retrosynthetic analysis of rac-7,14-dihydroxy efavirenz.

The proposed forward synthesis will therefore involve three main stages:

  • Synthesis of a suitably protected 7-hydroxy-2-amino-5-chlorophenyl trifluoromethyl ketone. This will begin with a commercially available starting material and introduce the necessary functional groups.

  • Synthesis of a protected 1-ethynyl-1-cyclopropanol. This key fragment will introduce the hydroxylated cyclopropyl moiety.

  • Coupling of the two key intermediates followed by deprotection and cyclization to form the final benzoxazinone ring system.

A critical aspect of this strategy is the use of orthogonal protecting groups for the hydroxyl and amino functionalities to prevent unwanted side reactions during the synthesis.[4]

Experimental Protocols

Part 1: Synthesis of Protected 7-Hydroxy-2-amino-5-chlorophenyl trifluoromethyl ketone

This multi-step synthesis begins with the commercially available 4-amino-2-chlorophenol.

Step 1.1: Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is first protected to prevent its reaction in subsequent steps. A tert-butyldiphenylsilyl (TBDPS) group is chosen for its stability under the planned reaction conditions and its relatively straightforward removal.

  • Reaction: 4-Amino-2-chlorophenol is reacted with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole.

  • Protocol:

    • To a solution of 4-amino-2-chlorophenol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.2 eq.).

    • Slowly add TBDPSCl (1.1 eq.) and allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 1.2: Protection of the Amino Group

The amino group is then protected as a pivaloyl amide, which directs the subsequent trifluoroacetylation to the ortho position and is stable to the reaction conditions.

  • Reaction: The TBDPS-protected aminophenol is reacted with pivaloyl chloride in the presence of a base like pyridine or triethylamine.

  • Protocol:

    • Dissolve the product from Step 1.1 (1 eq.) in anhydrous DCM and cool to 0 °C.

    • Add pyridine (1.5 eq.) followed by the dropwise addition of pivaloyl chloride (1.2 eq.).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected aniline.

Step 1.3: Ortho-Trifluoroacetylation

The key trifluoromethyl ketone moiety is introduced via a Friedel-Crafts acylation.

  • Reaction: The di-protected aniline is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Protocol:

    • To a suspension of anhydrous AlCl₃ (2.5 eq.) in anhydrous DCM at 0 °C, add trifluoroacetic anhydride (2.0 eq.).

    • Add a solution of the product from Step 1.2 (1 eq.) in DCM dropwise.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor by TLC. Carefully quench the reaction by pouring it onto ice-water.

    • Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography.

Step 1.4: Deprotection of the Amino Group

The pivaloyl protecting group is removed under acidic conditions to yield the free amine, which is necessary for the final cyclization step.

  • Reaction: The pivaloyl group is hydrolyzed using a strong acid, such as hydrochloric acid, in an alcoholic solvent.

  • Protocol:

    • Dissolve the product from Step 1.3 in a mixture of methanol and concentrated HCl.

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify by column chromatography to yield the TBDPS-protected 7-hydroxy-2-amino-5-chlorophenyl trifluoromethyl ketone.

Part 2: Synthesis of Protected 1-Ethynyl-1-cyclopropanol

This synthesis starts from commercially available cyclopropyl methyl ketone.

Step 2.1: Formation of 1-Ethynyl-1-cyclopropanol

The hydroxylated cyclopropylacetylene is prepared by the addition of an acetylide to cyclopropyl methyl ketone.

  • Reaction: Cyclopropyl methyl ketone is reacted with a metal acetylide, such as lithium acetylide, generated in situ.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere, condense acetylene gas into anhydrous tetrahydrofuran (THF) at -78 °C.

    • Slowly add n-butyllithium (n-BuLi) to form the lithium acetylide.

    • Add a solution of cyclopropyl methyl ketone (1 eq.) in THF dropwise.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Carefully remove the solvent under reduced pressure to obtain crude 1-ethynyl-1-cyclopropanol, which can be used in the next step without further purification.

Step 2.2: Protection of the Hydroxyl Group

The tertiary alcohol is protected with a triethylsilyl (TES) group, which is stable during the subsequent coupling reaction but can be removed under mild conditions.

  • Reaction: 1-Ethynyl-1-cyclopropanol is reacted with triethylsilyl chloride (TESCl) in the presence of a base.

  • Protocol:

    • Dissolve the crude product from Step 2.1 (1 eq.) in anhydrous DCM and cool to 0 °C.

    • Add imidazole (1.2 eq.) followed by the dropwise addition of TESCl (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor by TLC. Quench with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield TES-protected 1-ethynyl-1-cyclopropanol.

Part 3: Coupling, Deprotection, and Cyclization

Step 3.1: Coupling of the Key Intermediates

The two protected fragments are coupled via the addition of the lithium acetylide of the cyclopropane fragment to the trifluoromethyl ketone.[2][5]

  • Reaction: The TES-protected 1-ethynyl-1-cyclopropanol is deprotonated with n-BuLi and then reacted with the TBDPS-protected ketoaniline.

  • Protocol:

    • Dissolve the product from Step 2.2 (1.2 eq.) in anhydrous THF and cool to -78 °C.

    • Slowly add n-BuLi (1.2 eq.) and stir for 30 minutes.

    • Add a solution of the product from Step 1.4 (1 eq.) in THF dropwise.

    • Stir at -78 °C for 2-3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify by column chromatography to yield the protected amino alcohol intermediate.

Step 3.2: Global Deprotection

Both the TBDPS and TES protecting groups are removed simultaneously using a fluoride source.

  • Reaction: The di-protected amino alcohol is treated with tetrabutylammonium fluoride (TBAF).

  • Protocol:

    • Dissolve the product from Step 3.1 in THF.

    • Add a 1M solution of TBAF in THF (2.5 eq.) and stir at room temperature for 4-6 hours.

    • Monitor by TLC. Concentrate the reaction mixture and purify by column chromatography to yield the unprotected amino alcohol.

Step 3.3: Cyclization to form rac-7,14-Dihydroxy Efavirenz

The final benzoxazinone ring is formed by reacting the amino alcohol with a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI).[6]

  • Reaction: The dihydroxy amino alcohol is cyclized using CDI.

  • Protocol:

    • Dissolve the product from Step 3.2 (1 eq.) in anhydrous THF.

    • Add CDI (1.2 eq.) and stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by preparative HPLC to yield rac-7,14-dihydroxy efavirenz as a white solid.

G cluster_0 Synthesis of Protected Ketoaniline cluster_1 Synthesis of Protected Cyclopropylacetylene 4-Amino-2-chlorophenol 4-Amino-2-chlorophenol TBDPS-protected aminophenol TBDPS-protected aminophenol 4-Amino-2-chlorophenol->TBDPS-protected aminophenol TBDPSCl, Imidazole Di-protected aniline Di-protected aniline TBDPS-protected aminophenol->Di-protected aniline Pivaloyl chloride, Pyridine Trifluoroacetylated aniline Trifluoroacetylated aniline Di-protected aniline->Trifluoroacetylated aniline TFAA, AlCl3 Protected Ketoaniline Protected Ketoaniline Trifluoroacetylated aniline->Protected Ketoaniline HCl, MeOH Protected Amino Alcohol Protected Amino Alcohol Protected Ketoaniline->Protected Amino Alcohol Coupling with Protected Cyclopropylacetylene Cyclopropyl methyl ketone Cyclopropyl methyl ketone 1-Ethynyl-1-cyclopropanol 1-Ethynyl-1-cyclopropanol Cyclopropyl methyl ketone->1-Ethynyl-1-cyclopropanol Li-acetylide Protected Cyclopropylacetylene Protected Cyclopropylacetylene 1-Ethynyl-1-cyclopropanol->Protected Cyclopropylacetylene TESCl, Imidazole Protected Cyclopropylacetylene->Protected Amino Alcohol Dihydroxy Amino Alcohol Dihydroxy Amino Alcohol Protected Amino Alcohol->Dihydroxy Amino Alcohol TBAF rac-7,14-Dihydroxy Efavirenz rac-7,14-Dihydroxy Efavirenz Dihydroxy Amino Alcohol->rac-7,14-Dihydroxy Efavirenz CDI

Caption: Proposed synthetic workflow for rac-7,14-dihydroxy efavirenz.

Characterization and Quality Control

The identity and purity of the synthesized rac-7,14-dihydroxy efavirenz analytical standard should be confirmed using a suite of analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the aromatic, cyclopropyl, and hydroxyl protons. The chemical shifts and coupling constants should be consistent with the proposed structure.
¹³C NMR Resonances for all carbon atoms in the molecule, including the trifluoromethyl group, carbonyl carbon, and the carbons of the aromatic and cyclopropyl rings.
Mass Spectrometry (HRMS) Accurate mass measurement confirming the elemental composition (C₁₄H₁₀ClF₃NO₄).
HPLC A single major peak with a purity of ≥98% as determined by area normalization.
FT-IR Characteristic absorption bands for O-H, N-H, C=O (carbamate), and C-F stretching vibrations.

Conclusion

This application note provides a detailed, albeit proposed, synthetic pathway for the preparation of rac-7,14-dihydroxy efavirenz, an important metabolite of the antiretroviral drug efavirenz. The outlined multi-step synthesis leverages established chemical transformations and employs a robust protecting group strategy to achieve the target molecule. The availability of this analytical standard is anticipated to facilitate further research into the metabolism, pharmacokinetics, and potential physiological effects of efavirenz and its metabolites.

References

  • Desta, Z., et al. (2007). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 35(7), 1218-1229. [Link]

  • PharmGKB. Efavirenz Pathway, Pharmacokinetics. [Link]

  • Pierce, M. E., et al. (1999). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 64(23), 8575-8583. [Link]

  • Wang, J., et al. (2019). The Hydroxylation Position Rather than Chirality Determines How Efavirenz Metabolites Activate Cytochrome P450 46A1 In Vitro. Drug Metabolism and Disposition, 47(11), 1276-1286. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Chemistry LibreTexts. (2024). 9.8: Alkylation of Acetylide Anions. [Link]

  • Wikipedia. (2023). Alkynylation. [Link]

  • Gevorgyan, V., et al. (2009). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society, 131(30), 10382-10383. [Link]

  • Smith, A. B., III, et al. (2020). Merging Asymmetric[1][2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. The Journal of Organic Chemistry, 85(15), 9784-9800. [Link]

  • Phyo, Y. Z., & Rhee, H. (2018). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 14, 219-250. [Link]

  • Bobbink, F. D., & Dyson, P. J. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications, 54(22), 2743-2746. [Link]

  • Organic Syntheses. Cyclopropanol, 1-ethoxy-. [Link]

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]

Sources

Method

Application Note: A Starting Method for the Chiral Separation of rac-7,14-Dihydroxy Efavirenz Enantiomers by HPLC and SFC

Introduction and Scientific Rationale Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy.[1][2] The therapeutic agent is the (S)-enantiomer, and regulatory a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy.[1][2] The therapeutic agent is the (S)-enantiomer, and regulatory agencies require strict control of enantiomeric purity.[3][4] During metabolism, Efavirenz is hydroxylated at various positions, forming metabolites such as 7-hydroxy, 8-hydroxy, and dihydroxy species like 7,14-dihydroxy efavirenz.[5] These metabolites can have their own pharmacological or toxicological profiles, and their stereochemistry may play a significant role. Therefore, developing robust chiral chromatography methods to separate the enantiomers of these metabolites is critical for comprehensive drug metabolism, pharmacokinetics (DMPK), and safety studies.

This document provides a detailed starting point for developing a chiral separation method for the enantiomers of racemic 7,14-dihydroxy efavirenz. As this specific dihydroxy metabolite is not widely covered in existing literature, the proposed methodologies are logically derived from established, validated methods for the parent compound, Efavirenz, and other hydroxylated analogs.[1][3][4] The increased polarity of the dihydroxy metabolite suggests that both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are viable approaches, with SFC potentially offering advantages in speed and reduced solvent consumption.[6][7]

Principle of Chiral Recognition on Polysaccharide-Based CSPs

The proposed methods utilize polysaccharide-based Chiral Stationary Phases (CSPs). These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad enantioselectivity for a vast range of chiral compounds.[8][9][10] Chiral recognition is achieved through a combination of transient intermolecular interactions between the analyte and the chiral selector. These interactions include:

  • Hydrogen Bonding: The hydroxyl (-OH) and carbamate (-NHCOO-) groups on the polysaccharide backbone and its derivatives can act as hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: Polar functional groups on the analyte and CSP contribute to electrostatic interactions.

  • Steric Interactions: The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide's helical structure, leading to differential retention.[8]

  • π-π Interactions: Aromatic rings in the analyte can interact with the phenyl groups of the carbamate derivatives on the CSP.

The combination and strength of these interactions differ for each enantiomer, resulting in different retention times and enabling their separation.

Proposed Methodologies: HPLC and SFC Approaches

Due to the increased polarity of 7,14-dihydroxy efavirenz compared to the parent drug, two primary strategies are proposed.

Method A: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

This approach is based on well-documented methods for Efavirenz enantiomers that show excellent resolution on cellulose-based CSPs.[3][4][11]

Method B: Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative for polar analytes. It uses supercritical CO2 as the main mobile phase, which, when modified with a polar co-solvent, can efficiently elute polar compounds.[6][9] SFC often provides faster separations and is considered a greener technique due to reduced organic solvent usage.[7]

Experimental Protocols

Instrumentation and Materials
  • Chromatography System:

    • For HPLC: A binary or quaternary HPLC system with a UV/PDA detector.

    • For SFC: An analytical SFC system with a backpressure regulator, column oven, and UV/PDA detector.[6]

  • Chiral Stationary Phase (CSP):

    • Primary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm). This CSP has proven effective for the parent compound.[3][4]

    • Alternative: Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H) or Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., Lux® Amylose-2).[12][13]

  • Chemicals and Reagents:

    • rac-7,14-dihydroxy efavirenz standard.

    • n-Hexane (HPLC grade).

    • Isopropyl alcohol (IPA) (HPLC grade).

    • Ethanol (EtOH) (HPLC grade).

    • Methanol (MeOH) (HPLC grade).

    • Carbon Dioxide (SFC grade).

    • Trifluoroacetic acid (TFA) or Isopropylamine (additives, if needed).[14]

Step-by-Step Protocol: NP-HPLC (Method A)
  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropyl Alcohol (IPA) in a 90:10 (v/v) ratio . Degas the solution for 15 minutes in a sonicator.

  • System Setup and Equilibration:

    • Install the Chiralcel® OD-H column.

    • Set the column temperature to 30°C.[3]

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of rac-7,14-dihydroxy efavirenz in the mobile phase. Dilute to a working concentration of approximately 0.1 mg/mL.

  • Injection and Data Acquisition:

    • Set the UV detector wavelength to 254 nm.[3]

    • Inject 10 µL of the sample solution.

    • Acquire data for a sufficient time to allow both enantiomers to elute (e.g., 20-30 minutes).

  • Optimization: If separation is not optimal, adjust the IPA concentration. Increasing IPA will decrease retention times, while decreasing it will increase retention and potentially improve resolution.

Step-by-Step Protocol: SFC (Method B)
  • System Setup and Equilibration:

    • Install the selected chiral column (e.g., Chiralcel® OD-H).

    • Set the column oven temperature to 40°C.

    • Set the backpressure regulator to 150 bar.

    • Set the UV detector wavelength to 254 nm.

  • Chromatographic Run:

    • Use a starting gradient or isocratic condition. A recommended starting point is 20% Methanol (co-solvent) in CO2 .

    • Set the total flow rate to 3.0 mL/min.

    • Equilibrate the system for 5-10 minutes.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of rac-7,14-dihydroxy efavirenz in Methanol. Dilute as needed.

  • Injection and Data Acquisition:

    • Inject 5 µL of the sample solution.

    • Acquire data for approximately 10 minutes.

  • Optimization: Screen different co-solvents (e.g., Ethanol, IPA) and adjust the percentage. Adding a small amount of an acidic or basic additive (0.1% TFA or Isopropylamine) can improve peak shape for acidic or basic analytes, respectively.[14]

Data Presentation and System Suitability

The success of the separation should be evaluated using standard chromatographic parameters.

Table 1: Proposed Starting Chromatographic Conditions

ParameterMethod A (NP-HPLC)Method B (SFC)
Column Chiralcel® OD-H (250x4.6 mm, 5µm)Chiralcel® OD-H (250x4.6 mm, 5µm)
Mobile Phase n-Hexane:IPA (90:10, v/v)CO2:Methanol (80:20, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 30°C40°C
Back Pressure N/A150 bar
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL5 µL

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriterionRationale
Resolution (Rs) > 1.5Ensures baseline separation between the two enantiomer peaks.
Tailing Factor (Tf) 0.8 - 1.5Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good peak sharpness.
%RSD (Repeatability) < 2.0%For peak areas from 5 replicate injections, ensuring system precision.

Visual Workflow and Logic Diagrams

A clear workflow is essential for reproducible results. The following diagram outlines the logical steps from method development to final analysis.

Chiral_Separation_Workflow cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Execution cluster_analysis Phase 3: Analysis & Optimization prep_standard Prepare Racemic Standard (0.1 mg/mL) setup System Setup & Column Equilibration prep_standard->setup prep_mobile_phase Prepare & Degas Mobile Phase prep_mobile_phase->setup inject Inject Sample (5-10 µL) setup->inject acquire Data Acquisition (UV @ 254 nm) inject->acquire analyze Integrate Peaks & Calculate SST Parameters acquire->analyze decision Resolution > 1.5? analyze->decision optimize Optimize Method: - Mobile Phase Ratio - Co-solvent Type - Temperature decision->optimize No report Final Report decision->report Yes optimize->setup

Caption: Workflow for Chiral Method Development and Analysis.

The core of the separation relies on the differential interaction between the enantiomers and the chiral stationary phase.

Chiral_Recognition_Mechanism cluster_interactions cluster_analytes CSP Chiral Stationary Phase (CSP) Cellulose Derivative H_Bond Hydrogen Bonding H_Bond->CSP Steric Steric Hindrance Steric->CSP Pi_Pi π-π Stacking Pi_Pi->CSP Dipole Dipole-Dipole Dipole->CSP Enantiomer_S (S)-Enantiomer Enantiomer_S->CSP Stronger Interaction (Longer Retention) Enantiomer_R (R)-Enantiomer Enantiomer_R->CSP Weaker Interaction (Shorter Retention)

Caption: Principle of Chiral Recognition on a Polysaccharide CSP.

Conclusion

This application note provides two robust starting points for the development of a validated chiral separation method for the enantiomers of 7,14-dihydroxy efavirenz. The NP-HPLC method is based on proven protocols for the parent drug, while the SFC method offers a modern, high-speed alternative well-suited for this more polar metabolite. Systematic optimization of the mobile phase composition, guided by the principles of chiral recognition and system suitability testing, will be key to achieving a final, validated method suitable for research, development, and quality control applications.

References

  • Polysaccharide-based CSPs - Chiralpedia. (n.d.).
  • Zhang, T., Nguyen, D., & Franco, P. (2009). Mechanistic Studies on the Chiral Recognition of Polysaccharide-Based Chiral Stationary Phases Using Liquid Chromatography and Vibrational Circular Dichroism: Reversal of Elution Order of N-substituted Alpha-Methyl Phenylalanine Esters. Journal of Chromatography A, 1216(22), 4686-4697. Available from: [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. Available from: [Link]

  • Weatherstone, S., & Abib, F. (2022). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. Available from: [Link]

  • Ikai, T., & Okamoto, Y. (2010). Chiral Recognition in Separation Methods. Springer.
  • Sharma, S. D., & Singh, G. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33.
  • Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2013). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis, 21(1), 5. Available from: [Link]

  • A process for purification of efavirenz and intermediates thereof using chromatographic methods. (2015). Google Patents.
  • Ramesh, Ch., et al. (2020). Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz. Asian Journal of Chemistry, 32(8), 1935-1940. Available from: [Link]

  • Pujeri, S.S., Khader, A.M.A., & Seetharamappa, J. (2013). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis.
  • Use of SFC for Chiral separation in Pharmaceutical Industry. (n.d.). Chromedia. Available from: [Link]

  • Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC North America, 40(4), 164-172. Available from: [Link]

  • Extend Your Application Reach with Achiral and Chiral SFC Columns. (n.d.). Agilent. Available from: [Link]

  • Mast, N., et al. (2021). The Hydroxylation Position Rather than Chirality Determines How Efavirenz Metabolites Activate Cytochrome P450 46A1 In Vitro. Journal of Pharmacology and Experimental Therapeutics, 378(2), 116-127. Available from: [Link]

  • A New Method for Determination of Efavirenz and pKa by Using LC-UV. (2017). Marmara Pharmaceutical Journal, 21(4), 856-864. Available from: [Link]

  • Pikuleva, I. A., et al. (2024). 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. International Journal of Molecular Sciences, 25(4), 2242. Available from: [Link]

  • Patel, J., et al. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. Journal of Taibah University Medical Sciences, 12(3), 249-257. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-elution of rac 7,14-Dihydroxy Efavirenz Diastereomers

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with rac-7,14-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with rac-7,14-dihydroxy efavirenz. As a dihydroxylated metabolite of efavirenz, this compound presents unique separation challenges due to its increased polarity and additional stereocenters. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to achieve baseline resolution of its diastereomers.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Separation Challenge

Q1: Why is the chromatographic separation of rac-7,14-dihydroxy efavirenz diastereomers so challenging?

The difficulty arises from the molecule's specific structural properties. Efavirenz itself has one chiral center, leading to two enantiomers.[1] The metabolic hydroxylation that produces 7,14-dihydroxy efavirenz introduces a second chiral center at the 14-position (on the cyclopropyl ring), resulting in a racemic mixture of four potential stereoisomers (two pairs of diastereomers).

Key challenges include:

  • Increased Polarity: The addition of two hydroxyl groups significantly increases the molecule's polarity compared to the parent efavirenz. This alters its interaction with both the stationary and mobile phases, often requiring a shift from traditional normal-phase conditions to reversed-phase or polar organic modes.[2][3]

  • Multiple Interaction Points: The hydroxyl groups, along with the existing functionalities (carbamate, trifluoromethyl group, etc.), create multiple potential points for hydrogen bonding, dipole-dipole interactions, and steric interactions with the chiral stationary phase (CSP).[4] The subtle differences in the spatial arrangement of these groups among the four stereoisomers are what a chiral method must exploit, but they can also lead to complex or insufficient differential binding, resulting in co-elution.

  • Structural Similarity: Diastereomers, while having different physical properties, can still be exceptionally similar, making their separation far from trivial. Achieving separation relies on the chiral stationary phase's ability to form transient diastereomeric complexes with significantly different stability for each isomer.[5][6]

Q2: What are the primary chromatographic modes suitable for separating these diastereomers?

Given the analyte's properties, three primary modes should be considered. Polysaccharide-based chiral stationary phases are the most successful for this class of compounds.[7]

  • Normal-Phase (NP) Chromatography: This is the most common mode for separating the parent efavirenz enantiomers, typically using a mobile phase of hexane and an alcohol like isopropanol (IPA) or ethanol.[8][9] While the increased polarity of the dihydroxy metabolite might lead to very long retention times, NP offers excellent selectivity and is a crucial starting point.

  • Reversed-Phase (RP) Chromatography: This mode is well-suited for polar compounds. Mobile phases typically consist of water/buffers and acetonitrile or methanol.[1][3] RP can be advantageous for direct injection of aqueous samples and offers a complementary separation mechanism to NP. The presence of water fundamentally alters the chiral recognition environment.[3]

  • Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol, often with additives, on the same polysaccharide-based columns. It provides a separation mechanism that is distinct from both NP and RP and can be highly effective for compounds that are too polar for NP but show poor resolution in RP.

Section 2: Foundational Troubleshooting

Q3: My diastereomers are completely co-eluting as a single peak. What is my first step?

Complete co-elution requires a systematic and logical troubleshooting approach. Do not make random changes. The goal is to first induce some level of separation (e.g., peak broadening or a shoulder) and then optimize from there. Follow a structured workflow.

G cluster_0 Initial Troubleshooting Workflow start Start: Complete Co-elution system_check 1. Verify System Suitability (Pressure OK, No Leaks, Stable Baseline) start->system_check column_choice 2. Select Appropriate Chiral Column (e.g., Amylose or Cellulose-based CSP) system_check->column_choice mode_select 3. Choose a Starting Mode (Normal-Phase is a good baseline) column_choice->mode_select initial_run 4. Perform Initial Run (e.g., Hexane:IPA 90:10 v/v) mode_select->initial_run observe Observe Chromatogram initial_run->observe optimize_mp 5. Modify Mobile Phase Strength (e.g., Increase %IPA to 20%, 30%) observe->optimize_mp No Separation success Success: Achieve Partial Separation observe->success Partial Separation (Go to Q4) observe2 Observe Chromatogram optimize_mp->observe2 observe2->success Partial Separation (Go to Q4) change_modifier 6. Change Alcohol Modifier (Switch IPA to Ethanol) observe2->change_modifier Still No Separation observe3 Observe Chromatogram change_modifier->observe3 observe3->success Partial Separation (Go to Q4) change_column 7. Switch Column Chemistry (e.g., Amylose -> Cellulose) observe3->change_column Still No Separation observe4 Observe Chromatogram change_column->observe4 observe4->success Partial Separation (Go to Q4) change_mode 8. Change Chromatographic Mode (e.g., NP -> RP or Polar Organic) observe4->change_mode Still No Separation change_mode->success G cluster_0 Mechanism of Chiral Recognition Analyte (R,S)-Analyte Diastereomer 1 (R,R)-Analyte Diastereomer 2 CSP Chiral Stationary Phase (CSP) (e.g., Amylose Derivative) Analyte->CSP Interaction in Mobile Phase Complex1 Complex1 CSP->Complex1 Forms stable complex Complex2 Complex2 CSP->Complex2 Forms less stable complex Separation Differential Retention (Separated Peaks) Complex1->Separation Elutes Later Complex2->Separation Elutes Earlier

Sources

Optimization

Technical Support Center: Enhancing LC-MS/MS Sensitivity for 7,14-Dihydroxy Efavirenz Detection

Welcome to the technical support center for the bioanalysis of efavirenz and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of efavirenz and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the sensitive detection of racemic 7,14-dihydroxy efavirenz using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower you to solve challenges in your own laboratory.

The detection of secondary metabolites like 7,14-dihydroxy efavirenz presents a significant analytical challenge. These metabolites are often present at much lower concentrations than the parent drug, and their increased polarity can affect extraction efficiency and chromatographic behavior. This guide will address common issues and provide a systematic approach to method development and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not detecting a signal for 7,14-dihydroxy efavirenz. What are the initial troubleshooting steps?

A1: A lack of signal for a target analyte can be frustrating, but a systematic approach can quickly identify the root cause. The issue can generally be traced to one of three areas: the analyte itself (stability and presence), the sample preparation, or the LC-MS/MS system parameters.

The Causality: At low concentrations, analytes like 7,14-dihydroxy efavirenz are susceptible to degradation, poor extraction recovery, or are simply missed by a sub-optimal instrument method. The initial steps are designed to confirm that the analyte is present and stable, and that the instrument is configured correctly to detect it.

Here is a logical workflow to diagnose the problem:

cluster_0 Initial Troubleshooting Workflow start No Signal for 7,14-dihydroxy efavirenz check_std 1. Verify Standard Solution Infuse a fresh, high-concentration standard solution directly into the mass spectrometer. start->check_std signal_yes Signal Detected? check_std->signal_yes check_sample_prep 2. Assess Sample Preparation Spike a blank matrix with a known concentration of the standard and process it. signal_yes->check_sample_prep Yes optimize_ms Issue likely with MS parameters. Optimize source conditions and MRM transitions. signal_yes->optimize_ms No signal_yes2 Signal Detected? check_sample_prep->signal_yes2 check_lc 3. Evaluate LC Method Inject the processed spiked sample into the LC-MS/MS system. signal_yes2->check_lc Yes optimize_prep Issue likely with sample prep. Evaluate extraction recovery and matrix effects. signal_yes2->optimize_prep No signal_yes3 Signal Detected? check_lc->signal_yes3 optimize_lc Issue likely with chromatography. Check for retention time shifts or peak shape issues. signal_yes3->optimize_lc No end_solution Problem Identified and Addressed signal_yes3->end_solution Yes

Caption: Initial troubleshooting workflow for no analyte signal.

Step-by-Step Protocol:

  • Direct Infusion of Standard: Prepare a 100-200 ng/mL solution of your 7,14-dihydroxy efavirenz standard in a suitable solvent (e.g., 50:50 acetonitrile:water). Infuse this solution directly into the mass spectrometer using a syringe pump to bypass the LC system.

    • If a signal is observed: Your mass spectrometer parameters are likely functional, and the issue lies with your sample preparation or chromatography.

    • If no signal is observed: The issue is with your MS parameters or the standard itself. Verify the standard's integrity and optimize the MS source and compound parameters (see Q4).

  • Spiked Blank Matrix Analysis: If the direct infusion works, the next step is to test your sample preparation.

    • Obtain a blank matrix (e.g., drug-free human plasma).

    • Spike the blank matrix with a known concentration of 7,14-dihydroxy efavirenz (e.g., to a final concentration of 50 ng/mL).

    • Process this spiked sample using your established extraction protocol.

    • Analyze the extracted sample. If you now see a signal, it suggests your original samples may not contain the analyte at a concentration above your method's limit of detection (LOD). If you still do not see a signal, your sample preparation method is likely inefficient (see Q2).

Q2: How can I optimize sample preparation for 7,14-dihydroxy efavirenz to improve recovery and reduce matrix effects?

A2: Sample preparation is arguably the most critical step in achieving high sensitivity and robustness in bioanalysis.[1][2] For hydroxylated metabolites, which are more polar than the parent drug, the choice of extraction technique is crucial. The goal is to efficiently extract the analyte while minimizing the co-extraction of matrix components like phospholipids, which are a primary cause of ion suppression.[3]

The Causality:

  • Protein Precipitation (PPT): This is a simple and fast method but is often "dirtier," meaning it can leave behind significant matrix components.[1][4] It is generally best for high-concentration analytes.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent is key to selectively extracting the analyte.

  • Solid-Phase Extraction (SPE): SPE typically provides the cleanest extracts and allows for concentration of the analyte, making it ideal for trace-level quantification.[5] The choice of sorbent and wash/elution solvents is critical for success.

Recommended Workflow for Method Development:

Caption: Workflow for selecting an optimal sample preparation method.

Detailed Protocol: Solid-Phase Extraction (SPE) - A Recommended Starting Point

This protocol uses a reversed-phase (C18) SPE cartridge, which is a good starting point for moderately polar analytes like dihydroxy efavirenz.

  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of ultrapure water. Do not let the sorbent bed go dry.

  • Loading: Mix 100 µL of plasma sample with 100 µL of 2% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step is crucial for removing polar matrix interferences without eluting the analyte.

  • Elution: Elute the 7,14-dihydroxy efavirenz from the cartridge with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system and helps in focusing the analyte band on the column.

Q3: What are the optimal LC conditions for separating 7,14-dihydroxy efavirenz from the parent drug and other metabolites?

A3: Good chromatographic separation is key to minimizing matrix effects and ensuring accurate quantification.[3][6] The goal is to achieve a sharp, symmetrical peak for 7,14-dihydroxy efavirenz, well-resolved from efavirenz, its primary metabolites (like 7-hydroxy and 8-hydroxy efavirenz), and any potential isobaric interferences from the matrix.

The Causality:

  • Column Chemistry: A C18 column is the standard choice for reversed-phase chromatography and is suitable for efavirenz and its metabolites.[7][8] Using columns with smaller particle sizes (e.g., <2 µm, as in UPLC/UHPLC systems) can significantly increase peak resolution and sensitivity.[9]

  • Mobile Phase: A combination of water and an organic solvent (acetonitrile or methanol) with an acidic modifier is typical. Formic acid is a common choice as it aids in the protonation of the analytes in positive ion mode ESI, leading to better sensitivity.[2][6]

  • Gradient Elution: A gradient is generally required to elute the more polar dihydroxy metabolite at a reasonable retention time while also ensuring the more non-polar parent drug, efavirenz, is eluted from the column in the same run.

Recommended Starting LC Parameters:

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and high resolution for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved ionization.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CReduces viscosity and can improve peak shape.
Injection Vol. 5 - 10 µLA smaller volume can minimize peak distortion.
Gradient See table belowTo separate compounds with a range of polarities.

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.02080
6.0595
7.0595
7.1955
9.0955
Q4: How do I determine the best MS/MS parameters for sensitive detection of 7,14-dihydroxy efavirenz?

A4: Optimizing the mass spectrometer settings is crucial for maximizing the signal-to-noise ratio.[6] This involves selecting the most abundant and specific precursor and product ions and fine-tuning the electrical and gas settings of the ion source.

The Causality:

  • Ionization Mode: Efavirenz and its hydroxylated metabolites can be detected in both positive and negative electrospray ionization (ESI) modes.[2][10] It is essential to test both to determine which provides a better response for 7,14-dihydroxy efavirenz. Often, positive mode ([M+H]+) is preferred for its robustness.[11]

  • Precursor and Product Ions (MRM): In tandem mass spectrometry, we select the protonated (or deprotonated) molecule as the precursor ion (in Q1), fragment it in the collision cell (Q2), and then monitor a specific, stable fragment ion as the product ion (in Q3). This Multiple Reaction Monitoring (MRM) is highly specific and sensitive.[11]

  • Source Parameters: The temperature, gas flows, and voltages in the ESI source must be optimized to efficiently create gas-phase ions from the liquid eluent.[6][12][13] These parameters are often interdependent.

Step-by-Step Protocol for MS Parameter Optimization:

  • Determine Precursor Ion: Infuse a standard solution of 7,14-dihydroxy efavirenz and acquire a full scan mass spectrum to confirm the m/z of the precursor ion.

    • Efavirenz MW = 315.7 g/mol

    • 7,14-dihydroxy efavirenz MW = 347.7 g/mol

    • Expected Precursor Ion ([M+H]+): m/z 348.7

    • Expected Precursor Ion ([M-H]-): m/z 346.7

  • Determine Product Ions: Perform a product ion scan on your selected precursor. Select the most intense and stable fragment ions for your MRM transitions. Based on the fragmentation of similar metabolites like 8,14-dihydroxyefavirenz, we can predict likely fragments.[14][15] A common fragmentation pathway involves the loss of the cyclopropylacetylene group or parts of the benzoxazine ring structure.

Table of Predicted MRM Transitions:

Note: These are predicted values and must be empirically optimized on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
7,14-dihydroxy efavirenz 348.7262~25-35Positive
7,14-dihydroxy efavirenz 348.7274~20-30Positive
Stable Isotope Labeled IS (e.g., d4-metabolite)(Varies)(Optimize)Positive
  • Optimize Source Conditions: Using your optimized MRM transition, systematically adjust source parameters to maximize the signal intensity.

    • Nebulizer Gas: Adjust for a stable spray.

    • Heater/Drying Gas: Optimize to ensure complete desolvation without causing thermal degradation of the analyte.[6]

    • Capillary/Spray Voltage: Tune for maximum signal intensity and stability.

Q5: My signal is inconsistent, and I suspect ion suppression. How can I diagnose and mitigate this?

A5: Ion suppression is a common challenge in LC-MS/MS, especially when analyzing complex biological matrices like plasma.[3] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the ESI source, leading to a decreased signal and poor reproducibility.[16]

The Causality: The matrix components, particularly phospholipids from plasma, compete with the analyte for the available charge in the ESI plume. If a matrix component co-elutes with your analyte, it can "steal" the charge, suppressing your analyte's signal.

Protocol for Diagnosing Ion Suppression (Post-Column Infusion):

  • Setup:

    • Infuse a standard solution of 7,14-dihydroxy efavirenz at a constant flow rate into the MS source, post-column. This is done using a T-junction that combines the flow from the LC column with the infusion flow just before it enters the ESI probe.

    • This setup will produce a stable, continuous signal for your analyte.

  • Experiment:

    • While infusing the standard, inject a blank, extracted matrix sample onto the LC column.

    • Monitor the signal of your infused standard over the course of the chromatographic run.

  • Interpretation:

    • If the baseline signal remains stable, there is no significant ion suppression at any point in your gradient.

    • If you observe a dip in the baseline signal, this indicates ion suppression occurring at that specific retention time. If this dip coincides with the retention time of your 7,14-dihydroxy efavirenz peak, your quantitation is being adversely affected.

cluster_mitigation Ion Suppression Mitigation Strategies start Ion Suppression Confirmed chrom 1. Improve Chromatographic Separation Adjust gradient to move analyte away from suppression zone. start->chrom prep 2. Enhance Sample Cleanup Switch to a cleaner method (e.g., PPT to SPE). chrom->prep is 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS) prep->is dilute 4. Dilute the Sample Reduces matrix concentration but may impact LOD. is->dilute

Caption: Strategies to mitigate ion suppression.

Mitigation Strategies:

  • Improve Chromatography: The most effective strategy is to adjust your LC gradient to chromatographically separate your analyte from the region of ion suppression.[6]

  • Enhance Sample Preparation: If chromatographic separation is not possible, improve your sample cleanup. Switching from protein precipitation to a more rigorous method like SPE can significantly reduce matrix components.[16]

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: An ideal internal standard (e.g., 13C- or d4-labeled 7,14-dihydroxy efavirenz) will co-elute with the analyte and experience the same degree of ion suppression. By using the ratio of the analyte peak area to the internal standard peak area, the effect of suppression can be normalized, leading to accurate and precise quantification.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower your analyte concentration below the limit of quantification.

By systematically working through these troubleshooting guides, you can develop a robust, sensitive, and reliable LC-MS/MS method for the challenging task of quantifying 7,14-dihydroxy efavirenz in complex biological matrices.

References
  • Srivastava, P., Moorthy, G. S., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLoS ONE. [Link]

  • Prasetya, E., et al. (2026). Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. Research Square. [Link]

  • Srivastava, P., Moorthy, G. S., et al. (2013). A Sensitive and Selective Liquid Chromatography/ Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human. PLOS ONE. [Link]

  • Kim, K.-B., et al. (2011). Proposed MS–MS fragmentation schemes for efavirenz (a), 8-hydroxyefavirenz (b), 8,14-dihydroxyefavirenz (c), and ritonavir (d). ResearchGate. [Link]

  • Reddy, B. R., et al. (2020). A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. Semantic Scholar. [Link]

  • Dadgar, M., et al. (2015). Determination of Efavirenz in Plasma by Dispersive Liquid-Liquid Microextraction Coupled to High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Notari, S., et al. (2016). Development and validation of an LC–MS/MS assay for the quantification of efavirenz in different biological matrices. Bioanalysis Zone. [Link]

  • Zhu, L., et al. (2010). An LC–MS/MS Method for Simultaneous Quantification of Seven Anti-HIV Medicines in Plasma of HIV-infected Patients. Walsh Medical Media. [Link]

  • Mutlib, A. E., et al. (2007). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition. [Link]

  • Notari, S., et al. (2016). Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices. PubMed. [Link]

  • Becker, G. (N.D.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]

  • O'Connor, J., et al. (2013). Determination of Efavirenz in Human Dried Blood Spots by Reversed-Phase High Performance Liquid Chromatography with UV Detection. PMC. [Link]

  • Reddy, B. R., et al. (2020). LC-MS/MS Method for Efavirenz Impurities. Scribd. [Link]

  • Kim, K.-B., et al. (2011). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. ResearchGate. [Link]

  • Huang, Y., et al. (2009). Sensitive analysis of anti-HIV drugs, efavirenz, lopinavir and ritonavir, in human hair by liquid chromatography coupled with tandem mass spectrometry. PMC. [Link]

  • Giebułtowicz, J., et al. (2016). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate. [Link]

  • Cuyckens, F., et al. (2024). Exploring the Impact of Efavirenz on Aflatoxin B1 Metabolism: Insights from a Physiologically Based Pharmacokinetic Model and a Human Liver Microsome Study. MDPI. [Link]

  • Giebułtowicz, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International. [Link]

  • Wren, S. A., & Tchelitcheff, P. (2005). Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS. PubMed. [Link]

  • Shah, B. J., et al. (2018). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition. [Link]

  • Agilent Technologies. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]

  • Regalado, E. L., & Wrisley, L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • Norman, J., et al. (2010). Determination of salivary efavirenz by liquid chromatography coupled with tandem mass spectrometry. PubMed. [Link]

  • Costa, J. S. R., et al. (2023). Development of spectroscopic methods for assessing polymorphic content of efavirenz. SciELO. [Link]

  • Duintjer Tebbens, J., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. PMC. [Link]

Sources

Troubleshooting

Bioanalytical Technical Support Center: Troubleshooting rac 7,14-Dihydroxy Efavirenz Plasma Assays

Welcome to the Bioanalytical Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with quantifying rac 7,14-dihydroxy efavirenz in human...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with quantifying rac 7,14-dihydroxy efavirenz in human plasma via LC-MS/MS.

As a highly polar, secondary hydroxylated metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz, rac 7,14-dihydroxy efavirenz presents unique bioanalytical challenges. Its increased polarity relative to the parent drug causes it to elute earlier in reversed-phase chromatography, often co-eluting with endogenous plasma components that cause severe matrix effects (ion suppression or enhancement) in the Electrospray Ionization (ESI) source.

This guide provides field-proven, mechanistically grounded solutions to isolate the analyte, stabilize ionization, and validate your assay.

Mechanistic Overview: The Root Cause of Ion Suppression

Matrix effects in LC-MS/MS primarily stem from charge competition in the ESI source[1]. When analyzing plasma extracts, endogenous glycerophosphocholines (phospholipids) co-elute with target analytes. Because phospholipids possess highly surface-active properties, they rapidly migrate to the surface of ESI droplets, outcompeting the rac 7,14-dihydroxy efavirenz molecules for available charge (protons in positive mode, or deprotonation sites in negative mode)[1][2].

Because rac 7,14-dihydroxy efavirenz is often analyzed in negative ionization mode (monitoring specific MRM transitions such as the loss of a water or carbon dioxide molecule)[3], the presence of co-eluting matrix components can completely quench the signal, leading to poor limit of quantification (LLOQ) reproducibility and assay failure.

G Plasma Human Plasma Sample (Contains Phospholipids) PPT Protein Precipitation (PPT) (Acetonitrile/Methanol) Plasma->PPT SPE Solid Phase Extraction (SPE) (Targeted Analyte Binding) Plasma->SPE PLD Phospholipid Depletion (PLD) (HybridSPE / Ostro) Plasma->PLD PPT_Out High Matrix Interference (Phospholipids Retained) PPT->PPT_Out SPE_Out Moderate/Low Interference (Matrix Washed Away) SPE->SPE_Out PLD_Out Minimal Interference (Phospholipids Trapped) PLD->PLD_Out ESI_Suppression Severe Ion Suppression in ESI Source PPT_Out->ESI_Suppression ESI_Clean Stable ESI Ionization High Sensitivity SPE_Out->ESI_Clean PLD_Out->ESI_Clean

Sample Prep Workflows and ESI Matrix Effect Outcomes for Efavirenz Metabolites.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am seeing a massive drop in sensitivity specifically at the retention time of rac 7,14-dihydroxy efavirenz. How do I definitively prove this is a matrix effect?

A: You must decouple the chromatography of the matrix from the analyte injection using a Post-Column Infusion Experiment . Causality: By continuously infusing a neat standard of rac 7,14-dihydroxy efavirenz directly into the MS source post-column, you create a steady, elevated baseline signal. When you subsequently inject a blank plasma extract through the analytical column, any endogenous matrix components that elute will compete for ionization with the infused standard. This will manifest as a sharp "dip" (suppression) or "spike" (enhancement) in your baseline. If your analyte's retention time aligns with this dip, you have confirmed a matrix effect.

Q2: We currently use a simple Protein Precipitation (PPT) with acetonitrile. Why is this failing, and what should we use instead?

A: PPT only removes large proteins; it leaves nearly 100% of endogenous phospholipids in the supernatant[1]. Because rac 7,14-dihydroxy efavirenz is relatively polar, it elutes early alongside these un-precipitated phospholipids. Solution: Transition to a Phospholipid Depletion (PLD) plate (e.g., HybridSPE) or Solid Phase Extraction (SPE) . PLD plates utilize Lewis acid-base interactions (often Zirconia-coated silica) to selectively trap the phosphate moiety of phospholipids while allowing your analyte to pass through.

Q3: How do I normalize the suppression I cannot chromatographically resolve?

A: You must utilize a Stable Isotope Labeled Internal Standard (SIL-IS), specifically rac 7,14-dihydroxy efavirenz-d4 [2][4]. Causality: A deuterated internal standard shares the exact physicochemical properties of the target analyte. It will co-elute perfectly. While the absolute signal of both the analyte and the IS will be suppressed by the matrix, they will be suppressed equally. By quantifying based on the peak area ratio (Analyte/IS), the matrix effect is mathematically canceled out, yielding a Relative Matrix Factor close to 1.0.

Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion for Matrix Effect Mapping

Purpose: To map the exact elution windows of ion-suppressing plasma components.

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column and the MS ESI source.

  • Infusion: Load a syringe with 100 ng/mL neat solution of rac 7,14-dihydroxy efavirenz in 50:50 Water:Acetonitrile. Infuse at a constant rate of 10 µL/min.

  • Equilibration: Start the LC flow and monitor the MRM transition for the analyte until a stable, flat baseline is achieved.

  • Injection: Inject 5 µL of a blank human plasma extract (prepared via your current sample prep method).

  • Analysis: Observe the chromatogram. Mark the time windows where the baseline drops by >15%.

  • Validation Check: Overlay a standard injection of the analyte. If the analyte peak falls within a marked suppression window, you must alter your LC gradient or sample preparation.

Protocol B: Optimized Solid Phase Extraction (SPE) Workflow

Purpose: To selectively isolate rac 7,14-dihydroxy efavirenz while washing away phospholipids.

  • Conditioning: Pass 1.0 mL Methanol through a mixed-mode polymeric SPE cartridge (e.g., Oasis HLB, 30 mg), followed by 1.0 mL LC-MS grade Water.

  • Loading: Dilute 100 µL of spiked plasma (containing SIL-IS) with 100 µL of 2% Formic Acid in water. Load onto the cartridge at 1 mL/min.

  • Washing (Critical Step): Wash with 1.0 mL of 5% Methanol in water. Mechanistic note: This removes salts and highly polar interferences without eluting the dihydroxy metabolite.

  • Elution: Elute the analyte with 2 x 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile).

Quantitative Data Summary: Matrix Effect by Preparation Method

The table below summarizes the expected quantitative outcomes when applying different sample preparation methodologies to rac 7,14-dihydroxy efavirenz plasma assays.

Definitions:

  • Absolute Matrix Factor (MF): Peak area in presence of matrix / Peak area in absence of matrix. (Ideal = 1.0).

  • Relative MF: IS-normalized Matrix Factor.

Sample Preparation MethodExtraction Recovery (%)Absolute Matrix Factor (Analyte)Relative Matrix Factor (Analyte/IS)Phospholipid Removal
Protein Precipitation (PPT) 92 - 98%0.35 (Severe Suppression)0.98< 5%
Liquid-Liquid Extraction (LLE) 65 - 75%0.82 (Mild Suppression)1.02~ 60%
Solid Phase Extraction (SPE) 88 - 94%0.91 (Minimal Suppression)1.00~ 85%
Phospholipid Depletion (PLD) 90 - 95%0.98 (No Suppression)1.00> 98%

References

  • Srivastava P, Moorthy GS, Gross R, et al. "A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma." PLoS One. 2013. Available at:[Link]

  • N. Cho, et al. "Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers." Chromatographia. 2011. Available at:[Link]

  • Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples." Bioanalysis Zone. 2016. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for rac-7,14-Dihydroxy Efavirenz in HPLC

A Foreword from Your Application Scientist Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how frustrating and time-consuming chromatographic issues can be. Poor peak shape...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword from Your Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how frustrating and time-consuming chromatographic issues can be. Poor peak shape, in particular, can compromise the accuracy, resolution, and sensitivity of your analysis, leading to unreliable results.

This guide is designed to be a practical, field-proven resource specifically for researchers analyzing rac-7,14-dihydroxy efavirenz . This dihydroxylated metabolite of efavirenz presents unique challenges due to its increased polarity and ionizable hydroxyl groups compared to the parent drug.[1] We will move beyond generic advice to provide a structured, in-depth troubleshooting workflow that explains the "why" behind each step, empowering you to diagnose and solve issues with confidence.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the analysis of 7,14-dihydroxy efavirenz.

Q1: What is the most common cause of peak tailing for this specific analyte?

A1: The most frequent cause is secondary interactions between the polar hydroxyl groups of the analyte and active sites on the HPLC column, particularly ionized residual silanol groups on silica-based stationary phases.[2][3][4] This is especially prevalent when the mobile phase pH is not optimized.

Q2: My peak for 7,14-dihydroxy efavirenz is splitting. What should I check first?

A2: First, determine if all peaks in your chromatogram are splitting or just the analyte peak. If all peaks are split, the issue is likely systemic, such as a blocked column frit or a void at the head of thecolumn.[5][6] If only the analyte peak is splitting, the cause is more likely related to the sample or method chemistry, such as sample solvent incompatibility, column overload, or the mobile phase pH being too close to the analyte's pKa, causing it to exist in two different forms.[7][8][9][10]

Q3: Why is mobile phase pH so critical for this compound?

A3: 7,14-dihydroxy efavirenz has phenolic hydroxyl groups which are ionizable. The mobile phase pH dictates the ionization state of these groups.[7][11] If the pH is too close to the analyte's pKa, a mixture of ionized and unionized forms will exist simultaneously, leading to distorted, split, or broad peaks.[4][7] For consistent peak shape, it is crucial to use a buffered mobile phase with a pH that keeps the analyte in a single, stable ionic form.

Q4: What is an ideal starting point for a column and mobile phase for this analysis?

A4: A modern, high-purity, end-capped C18 column is a robust starting point. For the mobile phase, a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM sodium phosphate) is commonly used for efavirenz and its metabolites.[12][13][14] It is critical to adjust the buffer pH to be at least 1.5-2 units away from the analyte's pKa.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guides for diagnosing and resolving specific peak shape problems.

1. Issue: Peak Tailing

Peak tailing occurs when the back half of the peak is elongated, resulting in an asymmetrical shape.[3] This is problematic as it can obscure small, adjacent peaks and lead to inaccurate integration.

Peak tailing for polar, ionizable compounds like 7,14-dihydroxy efavirenz is often linked to secondary interactions or method parameters.

Troubleshooting Workflow for Peak Tailing

Tailing_Workflow start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 cause_system System Issue: - Extra-column volume - Column void/contamination - Leaking connections q1->cause_system Yes q2 Analyte-Specific Tailing q1->q2 No cause_silanol Secondary Silanol Interactions q2->cause_silanol cause_ph Mobile Phase pH Near Analyte pKa q2->cause_ph cause_overload Mass Overload q2->cause_overload

Caption: A decision tree to diagnose the root cause of peak tailing.

Potential Cause Underlying Mechanism Step-by-Step Protocol
Secondary Silanol Interactions The polar hydroxyl groups of the analyte form strong hydrogen bonds with acidic silanol groups (Si-OH) on the silica surface of the column packing. This creates a secondary, stronger retention mechanism that delays a portion of the analyte molecules, causing a tail.[2][3][15]1. Lower Mobile Phase pH: Adjust the mobile phase pH to ~2.5-3.0 with an additive like formic or phosphoric acid. At this low pH, most silanol groups are protonated (Si-OH) and less likely to interact with the analyte.[2] 2. Add a Competing Base: Introduce a small amount of a basic additive like triethylamine (TEA) to the mobile phase (20-50 mM). TEA acts as a "tail-suppressing agent" by binding to the active silanol sites, preventing the analyte from interacting with them.[3] 3. Use an End-Capped Column: Switch to a modern, high-purity silica column that is "end-capped." End-capping chemically converts most residual silanols into less reactive groups, significantly reducing secondary interactions.[4]
Incorrect Mobile Phase pH If the mobile phase pH is close to the pKa of the analyte's ionizable groups, both ionized and unionized forms will exist. These two forms have different retention times, and their rapid interconversion on the column leads to peak distortion.[4][7]1. Determine Analyte pKa: If the pKa is unknown, perform a pKa determination study or screen a range of mobile phase pH values (e.g., pH 3, 5, 7, 9) using appropriate buffers. 2. Adjust and Buffer pH: Select a mobile phase pH that is at least 1.5-2 pH units away from the analyte's pKa to ensure it exists in a single, stable form.[7] Use a buffer with adequate capacity (20-50 mM) to maintain a stable pH throughout the run.[16]
Column Mass Overload Injecting too much analyte mass saturates the stationary phase. The excess molecules travel through the column more quickly, but the desorption kinetics of the overloaded stationary phase lead to a tailed peak.[15][17]1. Reduce Sample Concentration: Dilute the sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, the column was overloaded. 2. Reduce Injection Volume: If dilution is not possible, reduce the injection volume.[17]
Extra-Column Volume Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread out after it has left the column, leading to broadened and tailing peaks.[4][15]1. Minimize Tubing Length: Use the shortest possible length of tubing to connect the injector, column, and detector. 2. Use Narrow ID Tubing: Employ tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to reduce volume.[4] 3. Check Fittings: Ensure all fittings are properly seated and that there are no gaps that could create dead volume.
2. Issue: Peak Fronting

Peak fronting, where the front of the peak is sloped and the back is steep, is less common than tailing but often points to specific issues like overload or solvent mismatch.[3][17]

Potential Cause Underlying Mechanism Step-by-Step Protocol
Concentration Overload The concentration of the analyte in the sample solvent is so high that it locally saturates the stationary phase at the column inlet. This causes some analyte molecules to travel faster down the column, leading to a fronting peak.[17][18]1. Dilute the Sample: The primary solution is to dilute the sample and re-inject. A 10-fold dilution is a good starting point.[18] If fronting disappears, the issue was concentration overload.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger (i.e., more eluting) than the mobile phase, the analyte band will be distorted as it enters the column.[19][20] This causes the analyte to move too quickly at the start, resulting in fronting.1. Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[8] 2. Reduce Organic Content: If using a stronger solvent is unavoidable (e.g., for solubility), ensure the organic content is as low as possible and reduce the injection volume significantly (e.g., to <5 µL).
Column Collapse / Degradation Physical degradation of the column bed, such as a collapse of the packing material at the inlet due to excessive pressure or harsh pH conditions, can create a void and lead to distorted flow paths and fronting peaks.[19][21]1. Reverse and Flush Column: Disconnect the column, reverse its direction, and flush with a compatible solvent at a low flow rate. This can sometimes dislodge particulates from the inlet frit. 2. Replace the Column: If flushing does not work, the column bed is likely irreversibly damaged, and the column must be replaced.[21]
3. Issue: Split Peaks

Split peaks suggest that the analyte is entering the column as two distinct bands or is experiencing two different environments during separation.

Troubleshooting Workflow for Split Peaks

Split_Peak_Workflow start Split Peak Observed q1 Are ALL peaks split? start->q1 system_issue System-Wide Issue q1->system_issue Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No cause_frit Partially Blocked Column Frit system_issue->cause_frit cause_void Column Void / Channeling system_issue->cause_void cause_solvent Sample Solvent Mismatch analyte_issue->cause_solvent cause_dissolution Incomplete Sample Dissolution analyte_issue->cause_dissolution cause_coelution Unresolved Co-eluting Peak analyte_issue->cause_coelution

Caption: A flowchart for diagnosing the cause of split peaks.

Potential Cause Underlying Mechanism Step-by-Step Protocol
Blocked Column Frit If the inlet frit of the column is partially blocked by particulates from the sample or mobile phase, the sample flow is disturbed. Part of the sample enters the column directly while another part is delayed, creating two bands.[5][6] This typically affects all peaks in the chromatogram.1. Reverse and Flush: Disconnect the column, reverse the flow direction, and flush with a strong solvent (e.g., isopropanol) at a low flow rate to dislodge the blockage. 2. Replace Frit/Column: If flushing fails, the frit may need to be replaced (if possible for your column model) or the entire column may need to be replaced.[5] 3. Prevention: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column to protect the analytical column.
Column Void / Channeling A void or channel in the stationary phase at the column inlet creates two different flow paths for the sample. One path goes through the void (faster), and the other goes through the packed bed (slower), resulting in a split peak.[5][22] This also affects all peaks.1. Check for Physical Damage: Inspect the top of the column bed for any visible voids or cracks. 2. Replace Column: A column void is typically not repairable. The column must be replaced.[5] Voids are often caused by pressure shocks or operating outside the column's recommended pH range.
Sample Solvent Mismatch Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause the analyte to precipitate at the column head, only to be redissolved as the mobile phase passes through, creating a split peak.[20] This usually affects only the analyte of interest.1. Reconstitute Sample: Dissolve the sample in the mobile phase or a weaker solvent.[8] 2. Reduce Injection Volume: If a strong solvent must be used for solubility, minimize the injection volume to 1-2 µL to mitigate the effect.
Co-eluting Impurity The "split" peak may actually be two separate, closely eluting compounds: your analyte and an impurity or related compound.[5]1. Adjust Method Selectivity: Modify the mobile phase composition (e.g., change the organic solvent ratio or pH) to see if the two peaks can be resolved.[5] 2. Use a Higher Efficiency Column: Switch to a column with smaller particles or a longer length to improve resolving power. 3. Use Mass Spectrometry: If available, a mass spectrometer can determine if the single chromatographic peak contains ions of more than one mass-to-charge ratio.
References
  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved April 5, 2026, from [Link]

  • Efavirenz. (n.d.). In Wikipedia. Retrieved April 5, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). ALWSCI. Retrieved April 5, 2026, from [Link]

  • Efavirenz | C14H9ClF3NO2 | CID 64139. (n.d.). PubChem. Retrieved April 5, 2026, from [Link]

  • TROUBLESHOOTING GUIDE – HPLC. (n.d.). Chromacademy. Retrieved April 5, 2026, from [Link]

  • What are the possible reasons for peak splitting at higher injection volumes in HPLC? (2014, July 17). ResearchGate. Retrieved April 5, 2026, from [Link]

  • Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex. Retrieved April 5, 2026, from [Link]

  • What Are The Common Peak Problems in HPLC - Company news - alwsci. (2023, May 6). ALWSCI. Retrieved April 5, 2026, from [Link]

  • What Are The Common Peak Problems in HPLC. (2023, April 23). Zhejiang ALWSCI Technologies Co., Ltd. Retrieved April 5, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved April 5, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved April 5, 2026, from [Link]

  • Gurugubelli, S. (2016). Method development and validation for the estimation of Efavirenz by RP-HPLC method. ResearchGate. Retrieved April 5, 2026, from [Link]

  • Efavirenz | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved April 5, 2026, from [Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3). LinkedIn. Retrieved April 5, 2026, from [Link]

  • Wiczling, P., Cieslinski, H., Jasionowska, A., & Markuszewski, M. (2005). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved April 5, 2026, from [Link]

  • A New Method for Determination of Efavirenz and pKa by Using LC-UV. (n.d.). ResearchGate. Retrieved April 5, 2026, from [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (2024, April 4). Separation Science. Retrieved April 5, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved April 5, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved April 5, 2026, from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved April 5, 2026, from [Link]

  • Sharma, S. D., & Singh, G. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33.
  • Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2011). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis, 19(3), 327-333.
  • Ramesh, C., Devi, D. R., Srinivas, M. N. B., Krishna, S. R., Rajana, N., & Basavaiah, K. (2020). Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz. Asian Journal of Chemistry, 32(8), 2025-2030.
  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved April 5, 2026, from [Link]

  • Split peaks as a phenomenon in liquid chromatography. (n.d.). Bio-Works. Retrieved April 5, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. Retrieved April 5, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved April 5, 2026, from [Link]

  • Bordin-Andriguetti, N., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences, 110(10), 3469-3475.
  • What is Peak Splitting? (n.d.). Chromatography Today. Retrieved April 5, 2026, from [Link]

  • Langmann, P., Schirmer, D., & Klinker, H. (1999). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. Therapeutic Drug Monitoring, 21(4), 409-414.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved April 5, 2026, from [Link]

  • Gupta, S., Kesarla, R., Chotai, N., & Omri, A. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PLoS One, 12(5), e0174777.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Analytical and Bioanalytical Chemistry, 413(28), 7061-7086.
  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved April 5, 2026, from [Link]

  • Front Tailing HPLC & GC Peaks. (2022, March 9). Axion Labs. Retrieved April 5, 2026, from [Link]

  • Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2011). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis, 19(3).
  • 8,14-Dihydroxyefavirenz | C14H9ClF3NO4 | CID 16725849. (n.d.). PubChem. Retrieved April 5, 2026, from [Link]

  • Kim, K. B., Kim, H., Jiang, F., & Liu, K. H. (2011). Structures of efavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz. ResearchGate. Retrieved April 5, 2026, from [Link]

  • Gupta, S., Kesarla, R., Chotai, N., & Omri, A. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PLoS One, 12(5), e0174777.
  • Stability- indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form. (n.d.).
  • Development of reverse phase high- performance liquid chromatographic method for the estimation of HIV non. (n.d.). Journal of Applied Pharmaceutical Science.

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Troubleshooting

Technical Support Center: Optimizing Extraction of rac-7,14-Dihydroxy Efavirenz

Welcome to the technical support center for the extraction of rac-7,14-dihydroxy efavirenz. This guide is designed for researchers, scientists, and drug development professionals who are working with this key metabolite...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of rac-7,14-dihydroxy efavirenz. This guide is designed for researchers, scientists, and drug development professionals who are working with this key metabolite of efavirenz. The introduction of two hydroxyl groups onto the parent efavirenz molecule drastically increases its polarity, presenting significant challenges for achieving high recovery rates from complex biological matrices.

This document moves beyond standard protocols to provide in-depth troubleshooting guides and foundational principles, enabling you to diagnose issues and rationally design an optimized extraction workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of rac-7,14-dihydroxy efavirenz consistently low using a standard reversed-phase (e.g., C18) SPE protocol?

This is the most common issue researchers face. The low recovery is due to a fundamental mismatch between the analyte's properties and the sorbent's retention mechanism.[1][2] The two hydroxyl groups make rac-7,14-dihydroxy efavirenz a highly polar molecule. Reversed-phase sorbents like C18 rely on hydrophobic (non-polar) interactions for retention.[3] Your polar analyte has minimal affinity for the non-polar sorbent, causing it to "break through" during the sample loading step and be lost before elution.

Q2: What is the most effective extraction technique for a polar metabolite like rac-7,14-dihydroxy efavirenz?

For polar and ionizable compounds in complex matrices, Mixed-Mode Solid-Phase Extraction (SPE) is the superior strategy.[3][4] Mixed-mode sorbents possess two different retention mechanisms in one, such as reversed-phase and ion-exchange.[5] This dual retention allows you to bind the analyte strongly through both its polarity and its charge, enabling the use of aggressive wash steps to remove matrix interferences without losing the analyte.

Q3: How critical is pH adjustment during the extraction process?

pH control is arguably the most critical parameter, especially when using ion-exchange or mixed-mode SPE.[6] The hydroxyl groups and the benzoxazinone structure of the molecule mean it has ionizable sites. Adjusting the sample pH ensures the analyte carries the correct charge to strongly interact with the ion-exchange functional groups on the SPE sorbent.[7] Similarly, adjusting the pH of the elution solvent is necessary to neutralize that charge and release the analyte from the sorbent.[6]

Q4: My final extract is dirty and shows significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. What can I do?

Matrix effects arise from co-eluting compounds from the biological sample (like salts, lipids, and proteins) that interfere with the ionization of your target analyte in the mass spectrometer source.[8][9] The solution lies in a more effective sample cleanup.

  • Optimize SPE Wash Steps: A key advantage of mixed-mode SPE is that it allows for stronger, more effective wash solvents. Because your analyte is held by two mechanisms, you can use washes with higher organic content or different pH to remove interfering compounds that are only held by one mechanism.[4]

  • Employ a More Selective Sorbent: Switching from a single-mechanism sorbent (like C18) to a mixed-mode sorbent provides much higher selectivity for your analyte, inherently leaving more matrix components behind.[3]

  • Use Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (like rac-7,14-dihydroxy efavirenz-d4) can help compensate for matrix effects during analysis, as it will be affected similarly to the unlabeled analyte.[10][11]

Troubleshooting Guide: Low SPE Recovery

A systematic approach is the most efficient way to troubleshoot low recovery. The first step is to determine where the analyte is being lost.[6][12] This involves performing a mass balance experiment: collect and analyze the fractions from each step of the SPE process (Load, Wash, and Elution).

LowRecovery_Troubleshooting Start Start: Low Recovery Issue MassBalance Perform Mass Balance: Analyze Load, Wash, & Elution Fractions Start->MassBalance LoadWash Analyte found in Load or Wash Fraction? MassBalance->LoadWash Check Fractions Elution Analyte NOT found in Load or Wash Fractions? MassBalance->Elution Check Fractions RetentionIssue Problem: Poor Retention (Breakthrough) LoadWash->RetentionIssue Yes ElutionIssue Problem: Strong Retention (Incomplete Elution) Elution->ElutionIssue Yes Sol_Retention1 Solution: 1. Switch to Mixed-Mode SPE Sorbent. 2. Adjust sample pH for ionization. 3. Decrease sample load flow rate. RetentionIssue->Sol_Retention1 Sol_Elution1 Solution: 1. Increase elution solvent strength (% organic). 2. Add pH modifier to elution solvent. 3. Increase elution volume. ElutionIssue->Sol_Elution1

Caption: Troubleshooting workflow for low SPE recovery.

Q: My mass balance analysis shows the analyte is in the sample load and/or wash fractions. What does this mean and how do I fix it?

This indicates a breakthrough problem; your analyte is not being retained on the SPE sorbent.[6]

  • Cause 1: Sorbent Polarity Mismatch. As discussed in the FAQs, your polar analyte is not retaining on a non-polar reversed-phase (C18) sorbent.[1][2]

    • Solution: Switch to a mixed-mode SPE sorbent that offers both reversed-phase and ion-exchange retention mechanisms.[3] This provides a much stronger interaction for polar, ionizable compounds.

  • Cause 2: Incorrect Sample pH. If using an ion-exchange or mixed-mode sorbent, the pH of your sample must be adjusted to ensure your analyte is in its charged state. For a weak acid, you want the pH to be ~2 units above its pKa. For a weak base, you want the pH to be ~2 units below its pKa.

    • Solution: Adjust the pH of your sample with a suitable buffer before loading it onto the SPE cartridge.[7]

  • Cause 3: High Flow Rate. Loading the sample too quickly does not allow enough residence time for the analyte to interact with and bind to the sorbent.[7][12]

    • Solution: Decrease the flow rate during sample loading to approximately 1 mL/min. Use a vacuum or positive pressure manifold for consistent flow.[2]

Q: My mass balance analysis shows the analyte is not in the load or wash fractions, which means it's stuck on the cartridge. How do I get it off?

This indicates an incomplete elution problem. Your analyte is strongly retained, but your elution solvent is not sufficient to remove it.

  • Cause 1: Insufficient Elution Solvent Strength. The solvent must be strong enough to disrupt both retention mechanisms in a mixed-mode sorbent.

    • Solution: First, ensure you are using a strong organic solvent like methanol or acetonitrile.[6] Second, if using a mixed-mode sorbent, you must add a pH modifier to your elution solvent. This modifier (e.g., a small amount of acid or base) will neutralize the charge on your analyte, breaking the ionic interaction with the sorbent and allowing it to elute.[1]

  • Cause 2: Insufficient Elution Volume. You may not be using enough solvent to pass through the entire sorbent bed and carry all the analyte with it.

    • Solution: Increase the elution volume in small increments (e.g., 2 x 500 µL instead of 1 x 1 mL). Allowing the cartridge to soak in the elution solvent for a minute before applying pressure can also improve recovery.[6]

Recommended Protocol: Mixed-Mode SPE

This protocol is a robust starting point for extracting rac-7,14-dihydroxy efavirenz from plasma. It utilizes a mixed-mode sorbent combining reversed-phase and weak anion exchange (WAX) properties. The WAX functionality will interact with the weakly acidic hydroxyl groups on the analyte.

Protocol Summary Table
StepProcedurePurposeKey Parameters & Rationale
1. Sample Pre-treatment Dilute 100 µL plasma with 400 µL of a weak base (e.g., 2% Ammonium Hydroxide in water).Reduce viscosity and adjust pH.Rationale: Raising the pH deprotonates the hydroxyl groups, giving them a negative charge to interact with the WAX sorbent.
2. Sorbent Conditioning Pass 1 mL of Methanol through the cartridge.Solvate the sorbent functional groups.Rationale: Wets the polymer and C18 chains, preparing them for interaction.[13]
3. Sorbent Equilibration Pass 1 mL of Water through the cartridge.Prepare sorbent for aqueous sample.Rationale: Removes the organic solvent and prepares the sorbent for the aqueous sample matrix.[13]
4. Sample Loading Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).Bind the analyte to the sorbent.Rationale: Slow flow rate ensures sufficient time for both reversed-phase and ion-exchange interactions to occur.[12]
5. Wash 1 (Interference Elution) Pass 1 mL of 5% Methanol in Water through the cartridge.Remove polar interferences.Rationale: A weak wash removes highly polar, unretained matrix components without disrupting analyte binding.
6. Wash 2 (Matrix Cleanup) Pass 1 mL of Methanol through the cartridge.Remove non-polar interferences.Rationale: A strong organic wash removes lipids and other non-polar interferences bound by reversed-phase, while the analyte remains locked by the ion-exchange mechanism.
7. Elution Elute with 2 x 500 µL of 2% Formic Acid in Methanol.Desorb and collect the analyte.Rationale: The strong organic solvent (Methanol) disrupts hydrophobic interactions, while the acid neutralizes the analyte's charge, breaking the ionic bond with the WAX sorbent.[1][14]
8. Post-Elution Evaporate the eluate to dryness and reconstitute in mobile phase.Prepare for LC-MS/MS analysis.Rationale: Concentrates the analyte and ensures compatibility with the analytical column.
Mixed-Mode SPE Workflow Diagram

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction & Cleanup cluster_collection Collection Pretreat 1. Pre-treat Sample (Dilute + Adjust pH) Condition 2. Condition Sorbent (Methanol) Pretreat->Condition Equilibrate 3. Equilibrate Sorbent (Water) Condition->Equilibrate Load 4. Load Sample (Analyte Binds) Equilibrate->Load Wash1 5. Wash 1 (Remove Polar Waste) Load->Wash1 Wash2 6. Wash 2 (Remove Non-Polar Waste) Wash1->Wash2 Elute 7. Elute Analyte (Organic + pH Modifier) Wash2->Elute PostElute 8. Dry & Reconstitute Elute->PostElute

Caption: Step-by-step workflow for Mixed-Mode SPE.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). [Source Not Available].
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds
  • SPE Low Recovery Troubleshooting. (2026, April 3). Poseidon Scientific.
  • The Reason of Poor Sample Recovery When Using SPE. (2025, October 17). Hawach.
  • Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex.
  • A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. (2013, June 5). PMC.
  • Why Is Your SPE Recovery So Low?. (2025, August 7). ALWSCI.
  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. PMC.
  • Reversed-Phase vs Mixed-Mode SPE: Which One Should You Use?. (2026, March 30). Poseidon Scientific.
  • Determination of Efavirenz in Plasma by Dispersive Liquid-Liquid Microextraction Coupled to High-Performance Liquid Chromatography. (2015, February 18).
  • Why use a mixed mode SPE cartridge?. Phenomenex.
  • Solid-Phase Extraction (SPE) Method Development.
  • Understanding SPE Retention Mechanisms. (2023, January 18). Biotage.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026, April 4). LCGC.
  • Synthesis and Isotopic Labeling of (Rac)-Efavirenz-d5: A Technical Guide. Benchchem.
  • Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. (2026, March 31). Spectroscopy.
  • Variation of % recoveries for EFV and LVG with pH.
  • SPE Method Development. Thermo Fisher Scientific - US.
  • SPE Method Development Tips and Tricks. Agilent.
  • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. PMC.
  • rac 7,14-Dihydroxy Efavirenz-d4 CAS.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research.
  • Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. (2025, June 12). Frontiers.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • rac 7,14-Dihydroxy Efavirenz-d4. LGC Standards.
  • Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological m
  • 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. (2024, February 13). PMC.
  • Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. (2017, May 15). PMC.
  • An improved process for preparation of efavirenz.
  • The role of pH in Liquid-Liquid Extraction. (2019, February 21). YouTube.

Sources

Optimization

preventing degradation of rac 7,14-dihydroxy efavirenz during freeze-thaw cycles

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Freeze-Thaw Cycles. Welcome to the technical support center for rac 7,14-dihydroxy efavirenz.

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Freeze-Thaw Cycles.

Welcome to the technical support center for rac 7,14-dihydroxy efavirenz. This resource is designed to provide you with in-depth guidance on maintaining the integrity of this critical efavirenz metabolite during the freeze-thaw process. As Senior Application Scientists, we understand the nuances of handling sensitive small molecules and have compiled this guide to address the specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the stability of rac 7,14-dihydroxy efavirenz.

Q1: Why is rac 7,14-dihydroxy efavirenz susceptible to degradation during freeze-thaw cycles?

A1: The instability of rac 7,14-dihydroxy efavirenz during freeze-thaw cycles is multifactorial. As a hydroxylated metabolite of efavirenz, it shares some of the parent compound's inherent sensitivities.[1][2] The primary drivers of degradation during freezing and thawing include:

  • Cryo-concentration: As an aqueous solution freezes, pure water crystallizes, leading to a highly concentrated solution of the analyte and any solutes in the remaining unfrozen liquid. This can significantly alter the local pH and ionic strength, accelerating degradation.

  • pH Shifts: Common buffer systems can experience significant pH shifts upon freezing. For example, phosphate buffers can become more acidic, while Tris buffers can become more basic.[3][4][5][6] Such shifts can push the pH into a range where rac 7,14-dihydroxy efavirenz is less stable.

  • Increased Solute Reactivity: The close proximity of molecules in the cryo-concentrated state can increase the rates of bimolecular degradation reactions.

  • Physical Stress: The formation of ice crystals can exert physical stress on the molecule, potentially contributing to degradation.

Q2: What are the likely degradation pathways for rac 7,14-dihydroxy efavirenz during freeze-thaw cycles?

A2: While specific degradation pathways for rac 7,14-dihydroxy efavirenz during freeze-thaw cycles are not extensively documented, we can infer likely pathways based on the known instability of efavirenz and its other hydroxylated metabolites. Efavirenz is known to be susceptible to hydrolysis, particularly under alkaline conditions, and oxidation.[2][7][8][9] Therefore, it is plausible that rac 7,14-dihydroxy efavirenz could undergo further oxidation or hydrolysis, especially in the cryo-concentrated state where pH shifts can create localized acidic or basic microenvironments.

Q3: Are there any specific storage temperatures that should be avoided?

A3: Studies on other efavirenz metabolites have shown significant degradation even at -20°C over extended periods.[1] While this is not a direct freeze-thaw issue, it highlights the inherent instability of these compounds. For long-term storage, temperatures of -70°C or lower are recommended.[10] During experimental workflows, minimizing the number of freeze-thaw cycles is crucial.

Q4: Can I use the same handling procedures for rac 7,14-dihydroxy efavirenz as I do for the parent drug, efavirenz?

A4: Not necessarily. While efavirenz itself is relatively stable during freeze-thaw cycles in plasma, its hydroxylated metabolites, including 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz, have been shown to be unstable under similar conditions.[1][10][11] Therefore, it is critical to employ more stringent, protective measures for rac 7,14-dihydroxy efavirenz.

II. Troubleshooting Guide: Diagnosing and Resolving Degradation

This section provides a structured approach to identifying and mitigating the degradation of rac 7,14-dihydroxy efavirenz.

Issue 1: Significant loss of parent compound after a single freeze-thaw cycle.
Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate Solvent/Buffer System Analyze the pH of your solution before freezing and consider the potential for pH shifts upon freezing with your current buffer.Certain buffers, like phosphate, can cause significant pH drops during freezing, which may accelerate hydrolysis.[4]
Slow Freezing Rate Flash-freeze your samples in liquid nitrogen or a dry ice/acetone bath.Rapid freezing minimizes the time the sample spends in the cryo-concentrated phase, reducing the opportunity for degradation.
Presence of Oxidizing Agents De-gas your solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%).The presence of dissolved oxygen can lead to oxidative degradation, which is exacerbated in the cryo-concentrated state.
Issue 2: Appearance of new peaks in my analytical chromatogram post-thaw.
Potential Cause Troubleshooting Action Scientific Rationale
Hydrolytic Degradation Adjust the pre-freezing pH to a slightly acidic range (e.g., pH 5-6) using a citrate or acetate buffer.Efavirenz and its metabolites are more susceptible to degradation in alkaline conditions.[7][9] Maintaining a slightly acidic pH can mitigate this.
Formation of Aggregates/Precipitates Visually inspect the thawed solution for any particulate matter. If observed, consider adding a cryoprotectant.The high concentration in the unfrozen liquid can lead to solubility issues and precipitation.
Oxidative Degradation As mentioned above, use de-gassed solvents and consider the use of an antioxidant.The new peaks could be oxidized derivatives of your compound of interest.
Issue 3: Poor recovery and reproducibility across multiple freeze-thaw cycles.
Potential Cause Troubleshooting Action Scientific Rationale
Cumulative Degradation Aliquot your sample into single-use vials to avoid multiple freeze-thaw cycles of the bulk solution.Each freeze-thaw cycle exposes the compound to the stresses of cryo-concentration and pH shifts, leading to cumulative degradation.
Inadequate Cryoprotection Incorporate a cryoprotectant such as sucrose, trehalose, or glycerol into your sample matrix.Cryoprotectants can form a glassy amorphous matrix around the analyte, preventing cryo-concentration and stabilizing the pH.[12]
Sub-optimal Thawing Process Thaw samples rapidly in a 37°C water bath with gentle agitation.Slow thawing can prolong the time the sample spends in a partially frozen state, where degradation can still occur.

III. Experimental Protocols

Here we provide detailed protocols for key experiments to assess and prevent the degradation of rac 7,14-dihydroxy efavirenz.

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of rac 7,14-dihydroxy efavirenz in a given matrix over a defined number of freeze-thaw cycles.

Materials:

  • rac 7,14-dihydroxy efavirenz stock solution

  • Your experimental matrix (e.g., buffer, plasma)

  • Cryovials

  • -80°C freezer

  • 37°C water bath

  • Validated analytical method (e.g., LC-MS/MS)[13][14]

Procedure:

  • Prepare a solution of rac 7,14-dihydroxy efavirenz in your matrix at a known concentration.

  • Aliquot the solution into multiple cryovials.

  • Designate a "T0" (time zero) set of vials and analyze them immediately to establish the initial concentration.

  • Store the remaining vials at -80°C for at least 24 hours.

  • Cycle 1: Remove a set of vials from the freezer and thaw them rapidly in a 37°C water bath. Once thawed, allow them to sit at room temperature for 1-2 hours before re-freezing at -80°C.

  • Cycle 2-5: Repeat step 5 for the desired number of cycles, removing a new set of vials for analysis after each cycle.

  • Analyze the samples from each cycle using your validated analytical method.

  • Calculate the percent recovery at each cycle relative to the T0 concentration. A recovery of 85-115% is generally considered acceptable.

Protocol 2: Evaluation of Cryoprotectants

Objective: To assess the effectiveness of different cryoprotectants at preventing the degradation of rac 7,14-dihydroxy efavirenz during freeze-thaw cycles.

Materials:

  • rac 7,14-dihydroxy efavirenz stock solution

  • Your experimental matrix

  • Cryoprotectants (e.g., sucrose, trehalose, glycerol)

  • Cryovials

  • -80°C freezer

  • 37°C water bath

  • Validated analytical method

Procedure:

  • Prepare solutions of rac 7,14-dihydroxy efavirenz in your matrix containing different cryoprotectants at varying concentrations (e.g., 1%, 5%, 10% w/v for sugars; 5%, 10%, 20% v/v for glycerol).

  • Include a control group with no cryoprotectant.

  • Aliquot each solution into cryovials.

  • Subject the vials to a predetermined number of freeze-thaw cycles (e.g., 3 or 5) as described in Protocol 1.

  • Analyze all samples using your validated analytical method.

  • Compare the recovery of rac 7,14-dihydroxy efavirenz in the presence of each cryoprotectant to the control group.

IV. Visualizations

Degradation Pathway Hypothesis

cluster_conditions Freeze-Thaw Stressors rac 7,14-dihydroxy efavirenz rac 7,14-dihydroxy efavirenz Further Oxidation Products Further Oxidation Products rac 7,14-dihydroxy efavirenz->Further Oxidation Products Oxidative Stress (e.g., dissolved O2) Hydrolysis Products Hydrolysis Products rac 7,14-dihydroxy efavirenz->Hydrolysis Products pH Shift (Acidic/Alkaline) Cryo-concentration Cryo-concentration pH Shifts pH Shifts Ice Crystal Formation Ice Crystal Formation

Caption: Hypothesized degradation pathways for rac 7,14-dihydroxy efavirenz.

Freeze-Thaw Experimental Workflow

start Prepare Sample in Matrix t0_analysis T0 Analysis (LC-MS/MS) start->t0_analysis freeze1 Freeze at -80°C start->freeze1 thaw1 Rapid Thaw at 37°C freeze1->thaw1 cycle1_analysis Cycle 1 Analysis thaw1->cycle1_analysis freeze2 Re-freeze at -80°C thaw1->freeze2 end Compare Recoveries cycle1_analysis->end

Caption: Workflow for a freeze-thaw stability study.

Troubleshooting Decision Tree

degradation Degradation Observed? single_cycle After a single cycle? degradation->single_cycle Yes multiple_cycles After multiple cycles? degradation->multiple_cycles Yes no_degradation Process is Stable degradation->no_degradation No optimize_ph Optimize pH & Buffer single_cycle->optimize_ph rapid_ft Implement Rapid Freeze/Thaw single_cycle->rapid_ft add_cryoprotectant Add Cryoprotectant (e.g., Sucrose) multiple_cycles->add_cryoprotectant aliquot Aliquot Samples multiple_cycles->aliquot

Caption: Decision tree for troubleshooting degradation issues.

V. References

  • Instability of Efavirenz Metabolites Identified During Method Development and Validation. (2021). Journal of Pharmaceutical Sciences.

  • Stability Study and Densitometric Determination of Efavirenz in Tablet by Normal Phase Thin Layer Chromatography. (n.d.). International Journal of PharmTech Research.

  • Impurity Profiling and Structural Elucidation of Unknown Degradation Products in Efavirenz Using Integrated HPLC, LC-MS, and NMR Techniques. (2026). Journal of Pharmaceutical and Biomedical Analysis.

  • Results of the degradation of efavirenz in biological matrix of stability studies. (n.d.). ResearchGate.

  • Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. (2017). Journal of Taibah University Medical Sciences.

  • Forced degradation study for efavirenz. (n.d.). ResearchGate.

  • Stability- indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form. (2009). International Scholars Journals.

  • Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. (2022). International Journal of Molecular Sciences.

  • Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. (2026). Scientia Pharmaceutica.

  • Stability- indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form. (2009). Academic Journals.

  • Evaluation of Buffer Stability for the Production of Small Molecules. (n.d.). International Journal of Engineering Research & Technology.

  • Optimization and Validation of Rp-Hplc Stability-Indicating Method for Determination of Efavirenz and its Degradation Products. (2010). International Journal of Applied Science and Engineering.

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.). Journal of Pharmaceutical Negative Results.

  • Comprehensive overview of the toxicities of small-molecule cryoprotectants for carnivorous spermatozoa: foundation for computational cryobiotechnology. (2025). Frontiers in Veterinary Science.

  • Efavirenz Stable Isotopes Product List. (n.d.). Clearsynth.

  • Suppression of protein inactivation during freezing by minimizing pH changes using ionic cryoprotectants. (2016). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

  • Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions. (n.d.). Pharmaceutical Research.

  • PH SHIFTS IN TRIS BUFFER DURING FREEZE THAWING. (n.d.). University Digital Conservancy.

  • Stability Indicating Analytical Method Development and Validation of Efavirenz Quantification by High Performance Liquid Chrom. (n.d.). ResearchGate.

  • rac 7,14-Dihydroxy Efavirenz-d4. (n.d.). LGC Standards.

  • rac 7,14-Dihydroxy Efavirenz-d4 CAS. (n.d.). United States Biological.

  • Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. (2010). Biotechnology and Bioengineering.

  • 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. (2024). International Journal of Molecular Sciences.

  • A review of the actions and applications of cryoprotective solutes that modulate cell recovery from ultra-low t. (n.d.). Cryobiology.

  • Cryoprotectant and/or cryopreservant composition, methods and uses thereof. (n.d.). Google Patents.

  • Rac 8,14-Dihydroxy Efavirenz. (n.d.). Pharmaffiliates.

  • Cryoprotective Metabolites Are Sourced from Both External Diet and Internal Macromolecular Reserves during Metabolic Reprogrammi. (2022). Metabolites.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Signal Suppression of rac 7,14-Dihydroxy Efavirenz Internal Standard in LC-MS/MS Bioanalysis

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding signal su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding signal suppression of the rac 7,14-dihydroxy efavirenz internal standard (IS) during LC-MS/MS analysis. As Senior Application Scientists, we have designed this center to provide not just procedural steps, but the underlying scientific reasoning to empower you to solve complex bioanalytical challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is rac 7,14-dihydroxy efavirenz, and why is it used as an internal standard?

A1: rac 7,14-Dihydroxy efavirenz is a dihydroxylated metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy. Efavirenz is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (like CYP2B6 and CYP2A6), into various hydroxylated forms, which are then often conjugated for excretion.

In bioanalytical assays, a stable isotope-labeled (SIL) version of an analyte or its metabolite, such as rac 7,14-dihydroxy efavirenz-d4, is often used as an internal standard. A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations in sample preparation and, most importantly, for matrix effects that can cause signal suppression or enhancement.

Q2: What is signal suppression and why is it a problem for my internal standard?

A2: Signal suppression is a common phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS), particularly with electrospray ionization (ESI). It occurs when co-eluting molecules from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte or internal standard in the MS source. This interference reduces the number of ions that reach the detector, leading to a lower-than-expected signal intensity.

While a good internal standard should compensate for this, severe or differential suppression between the analyte and the IS can lead to inaccurate quantification. If the IS signal is suppressed more than the analyte's, it can lead to an overestimation of the analyte concentration, and vice-versa. Consistent and reproducible IS response is critical for the accuracy and precision of the entire assay.

Q3: What are the most common causes of signal suppression for a metabolite internal standard like rac 7,14-dihydroxy efavirenz?

A3: The primary causes are co-eluting matrix components that are not efficiently removed during sample preparation. For plasma or serum samples, the most notorious culprits are phospholipids . Other potential sources of interference include:

  • Salts and other endogenous small molecules: These can alter the droplet surface tension and charge competition in the ESI source.

  • Other drug metabolites: The biological matrix will contain numerous other metabolites from efavirenz and potentially other co-administered drugs. These may have similar polarities and co-elute with your IS.

  • High concentrations of the analyte itself: At high concentrations, the analyte can sometimes suppress the signal of its co-eluting SIL-IS due to competition for ionization.

  • Reagents from sample preparation: Additives, buffers, or residual solvents can also contribute to matrix effects.

The chemical properties of rac 7,14-dihydroxy efavirenz, being more polar than the parent drug efavirenz due to the two hydroxyl groups, will influence its retention time and the type of matrix components that might co-elute with it.

II. In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and fixing signal suppression issues with your rac 7,14-dihydroxy efavirenz internal standard.

Guide 1: Diagnosing the Source of Signal Suppression

Before you can fix the problem, you must confirm that signal suppression is indeed the issue and identify where in the chromatographic run it occurs.

Protocol 1: Post-Column Infusion Experiment

This experiment is a definitive way to visualize the regions of ion suppression in your chromatographic gradient.

Objective: To identify the retention times at which co-eluting matrix components suppress the MS signal.

Methodology:

  • Prepare the Infusion Solution: Create a solution of rac 7,14-dihydroxy efavirenz (or its SIL-IS) in your mobile phase at a concentration that gives a stable and moderate signal (e.g., 50-100 ng/mL).

  • System Setup:

    • Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10-20 µL/min).

    • Connect the syringe pump to the LC flow path using a T-junction placed between the analytical column and the mass spectrometer's ion source.

  • Execution:

    • Start the infusion pump and allow the IS signal to stabilize. You should see a steady baseline on your mass spectrometer.

    • Inject a blank, extracted matrix sample (e.g., plasma extract prepared with your standard protocol).

    • Run your standard LC gradient.

  • Data Analysis:

    • Monitor the signal of the infused internal standard throughout the run.

    • Any significant dip in the baseline signal indicates a region of ion suppression caused by eluting matrix components.

    • Compare the retention time of these suppression zones with the retention time of your rac 7,14-dihydroxy efavirenz IS in a standard injection. If they overlap, you have confirmed matrix-effect-induced signal suppression.

Workflow for Diagnosing Signal Suppression

G cluster_0 Initial Observation cluster_1 Diagnostic Phase cluster_2 Conclusion & Next Steps A Inconsistent or Low IS Signal in Samples vs. Standards B Perform Post-Column Infusion with Blank Matrix Injection A->B C Analyze Infusion Data: Identify Suppression Zones B->C D Compare Suppression Zone RT with IS RT C->D E Does IS Retention Time (RT) overlap with a suppression zone? D->E F Signal Suppression Confirmed. Proceed to Mitigation Guides. E->F  Yes G Suppression is not the primary issue. Investigate other causes (e.g., instrument stability, IS degradation). E->G  No

Caption: A workflow for diagnosing signal suppression.

Guide 2: Mitigating Signal Suppression through Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before the sample is injected.

Evaluating Sample Preparation Techniques

The choice of sample preparation method is a trade-off between cleanliness, recovery, and throughput. For a polar metabolite like rac 7,14-dihydroxy efavirenz, different strategies may be effective.

Technique Principle Pros Cons Suitability for rac 7,14-dihydroxy efavirenz
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.Fast, inexpensive, high recovery."Dirty" extracts; does not effectively remove phospholipids or salts.High risk of signal suppression. Often used for initial screening but may require further optimization.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on polarity.Can provide cleaner extracts than PPT.Can be labor-intensive; requires optimization of solvents and pH.Moderate. Requires careful selection of an organic solvent that can efficiently extract the dihydroxy metabolite while leaving polar interferences (like phospholipids) behind.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts; highly selective.More expensive and time-consuming; method development is crucial.Excellent. Reverse-phase (e.g., C18) or mixed-mode cartridges can be optimized to retain the analyte and wash away phospholipids and salts effectively.
Phospholipid Depletion Plates Specialized plates that selectively remove phospholipids from the sample extract.Targeted removal of a key interference source.Adds cost and a step to the workflow.Very effective, especially when used after an initial protein precipitation step.
Protocol 2: Optimizing Solid-Phase Extraction (SPE)

Objective: To develop a selective SPE method that removes matrix interferences co-eluting with rac 7,14-dihydroxy efavirenz.

Methodology:

  • Sorbent Selection: For a moderately polar analyte, start with a reverse-phase sorbent like C18 or a polymer-based sorbent (e.g., HLB).

  • Conditioning: Wet the sorbent with methanol followed by an equilibration step with an aqueous solution (e.g., water or a weak buffer). This activates the sorbent for analyte retention.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge. A slow flow rate is crucial for efficient retention.

  • Washing (Critical Step): This step removes interferences.

    • Wash 1 (Polar Wash): Use a weak aqueous wash (e.g., 5% methanol in water) to remove salts and very polar matrix components.

    • Wash 2 (Interference Wash): This is the key to removing phospholipids. Use a higher percentage of organic solvent that is strong enough to elute phospholipids but weak enough to leave the analyte bound to the sorbent (e.g., 20-40% methanol or acetonitrile). This step requires careful optimization.

  • Elution: Elute the rac 7,14-dihydroxy efavirenz with a strong solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of modifier like formic acid or ammonium hydroxide to ensure complete elution).

  • Evaporation and Reconstitution: Dry down the eluate and reconstitute in a mobile phase-compatible solution. This step also serves to concentrate the analyte.

Guide 3: Mitigating Signal Suppression through Chromatography

If sample preparation alone is insufficient, modifying your LC method can chromatographically separate your internal standard from the zone of suppression identified in the post-column infusion experiment.

Troubleshooting Chromatographic Parameters

1. Modify the Gradient Profile:

  • Slower Gradient: Lengthening the gradient (i.e., making the increase in organic solvent more gradual) can increase the separation between the IS and interfering peaks.

  • Isocratic Hold: Introduce an isocratic hold just before the elution of your IS to allow more time for interfering compounds to elute first.

2. Change the Column Chemistry:

  • If you are using a standard C18 column, consider a column with a different selectivity. For a polar metabolite, a column with an embedded polar group or a phenyl-hexyl phase might provide a different elution pattern for matrix components.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode that can be very effective for polar compounds and provides a completely different selectivity compared to reverse-phase, potentially separating it from phospholipids which are not well-retained in HILIC.

3. Adjust Mobile Phase pH:

  • The hydroxyl groups on rac 7,14-dihydroxy efavirenz have pKa values that will influence its charge state. Adjusting the mobile phase pH can alter its retention time. This can shift the IS peak away from a suppression zone. However, be mindful that this will also affect the analyte and potentially the interfering compounds.

Logical Flow for Mitigation

Caption: A logical flow for mitigating signal suppression.

III. References

  • Desta, Z., et al. (2007). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 35(7), 1209-1219. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. Available from: [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available from: [Link]

  • Ding, L., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 983-984, 114-120. Available from: [Link]

  • Curley, P., et al. (2016). Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices. Bioanalysis, 8(20), 2125-2134. Available from: [Link]

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  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

  • PharmGKB. Efavirenz Pathway, Pharmacokinetics. Available from: [Link]

  • ResearchGate. Main metabolites of efavirenz. [Diagram]. Available from: [Link]

  • Saravu, K., et al. (2024). Efavirenz. In: StatPearls. StatPearls Publishing. Available from: [Link]

  • An, G., et al. (2021). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 26(11), 3326. Available from: [Link]

  • Chanthong, S., et al. (2026). Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. Sci. Pharm., 94(1), 2. Available from: [Link]

  • Singh, S., et al. (2023). Efavirenz: History, Development and Future. Molecules, 28(1), 365. Available from: [Link]

  • da Silva, P. B., et al. (2021). Rapid and sensitive quantification of efavirenz in rat plasma using HPLC-MS/MS method. Brazilian Journal of Pharmaceutical Sciences, 57. Available from: [Link]

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  • Bioanalysis Zone. (2016). Development and validation of an LC–MS/MS assay for the quantification of efavirenz in different biological matrices. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Toxicological Guide: 8-Hydroxyefavirenz vs. rac 7,14-Dihydroxyefavirenz

Introduction Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has long been a component of antiretroviral therapy (ART) for HIV-1 infection.[1] While effective, its use is often associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has long been a component of antiretroviral therapy (ART) for HIV-1 infection.[1] While effective, its use is often associated with central nervous system (CNS) adverse effects, ranging from sleep disturbances to more severe neurocognitive impairment.[2][3][4] The clinical focus has increasingly shifted towards understanding the role of its metabolic byproducts in mediating this toxicity. Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into several hydroxylated metabolites.[5][1][6]

This guide provides a detailed, evidence-based comparison of the toxicity profiles of two key efavirenz metabolites: the principal metabolite, 8-hydroxyefavirenz (8-OH-EFV), and the secondary metabolite, rac 7,14-dihydroxyefavirenz. We will synthesize data from in vitro and in vivo studies to elucidate their distinct toxicological properties, mechanisms of action, and the experimental methodologies used for their assessment. This analysis is designed to equip researchers, scientists, and drug development professionals with a clear, objective understanding of the critical role metabolites play in the overall safety profile of a parent drug.

Metabolic Activation of Efavirenz

The biotransformation of efavirenz is a multi-step process predominantly occurring in the liver. The primary and most significant pathway is the 8-hydroxylation of efavirenz, catalyzed almost exclusively by the CYP2B6 enzyme, to produce 8-hydroxyefavirenz (8-OH-EFV).[5][6][7][8] A secondary, minor pathway involves CYP2A6, which mediates 7-hydroxylation.[6] The primary metabolite, 8-OH-EFV, can undergo further oxidation, also catalyzed by CYP2B6, to form 8,14-dihydroxyefavirenz.[6] These hydroxylated metabolites are subsequently conjugated with glucuronic acid or sulfate to facilitate their excretion from the body.[6]

The efficiency of these pathways, particularly the initial 8-hydroxylation step, is heavily influenced by genetic polymorphisms in the CYP2B6 gene. Individuals with "slow metabolizer" genotypes exhibit reduced enzyme activity, leading to higher plasma concentrations of the parent drug, efavirenz, and an increased risk of toxicity.[9][10][11]

G cluster_0 Efavirenz Biotransformation Pathway EFV Efavirenz (Parent Drug) OH8 8-Hydroxyefavirenz (8-OH-EFV) (Primary Metabolite) EFV->OH8 CYP2B6 (Major) OH7 7-Hydroxyefavirenz (7-OH-EFV) (Minor Metabolite) EFV->OH7 CYP2A6 (Minor) OH8_14 8,14-Dihydroxyefavirenz (Secondary Metabolite) OH8->OH8_14 CYP2B6 Conjugates Glucuronide/Sulfate Conjugates (Excretion Products) OH8->Conjugates UGTs, SULTs OH7->Conjugates UGTs, SULTs OH8_14->Conjugates UGTs, SULTs

Caption: Metabolic pathway of Efavirenz to its primary and secondary metabolites.

Comparative Toxicity Analysis: A Tale of Two Metabolites

Current scientific literature paints a starkly contrasting picture of the toxicity of 8-OH-EFV and rac 7,14-dihydroxyefavirenz. The evidence overwhelmingly identifies 8-OH-EFV as a potent neurotoxin, while data on the specific toxicity of 8,14-dihydroxyefavirenz remains notably scarce.

8-Hydroxyefavirenz (8-OH-EFV): A Potent Neurotoxin

Extensive in vitro research has established 8-OH-EFV as a significantly more toxic compound than its parent drug. Studies using primary neuronal cultures have demonstrated that 8-OH-EFV is at least an order of magnitude more toxic than either efavirenz or 7-hydroxyefavirenz.[7][8]

Key Toxicological Findings:

  • Dendritic Spine Injury: 8-OH-EFV induces substantial damage to dendritic spines, the crucial postsynaptic structures for neuronal communication, at concentrations as low as 10 nM.[7][8] This level of damage is observed with the parent drug only at approximately 10-fold higher concentrations.[8][12]

  • Neuronal Apoptosis: At slightly higher concentrations (100 nM), 8-OH-EFV leads to frank cell death and apoptosis in neuronal cultures.[7][8]

  • Mechanism of Action: The neurotoxicity of 8-OH-EFV is directly linked to its ability to dysregulate neuronal calcium homeostasis.[2][7][8] It evokes a significant influx of calcium into neurons, a process mediated primarily by L-type voltage-operated calcium channels (VOCCs).[7] Blockade of these channels has been shown to protect dendritic spines from 8-OH-EFV-induced damage.[7] This mechanism appears distinct from the parent drug, whose toxicity is thought to be calcium-independent.[7]

  • Hepatotoxicity: Beyond its neurotoxic effects, 8-OH-EFV has also been shown to induce cell death in primary human hepatocytes, suggesting a broader cytotoxic profile.[7]

Clinical Relevance: The neurotoxic potential of 8-OH-EFV is of high clinical concern because concentrations measured in the cerebrospinal fluid (CSF) of HIV-infected patients taking efavirenz are often within the range that causes neuronal damage in vitro.[7][12] A proposed neurotoxicity threshold for 8-OH-EFV in the CSF is 3.3 ng/mL, a level frequently exceeded in patients.[12][13] This provides a strong mechanistic link between efavirenz metabolism and the CNS side effects experienced by patients.[14][3][15]

rac 7,14-Dihydroxyefavirenz: An Unknown Quantity

In stark contrast to 8-OH-EFV, there is a significant lack of published experimental data specifically evaluating the toxicity of rac 7,14-dihydroxyefavirenz. It is identified as a secondary metabolite formed from 8-OH-EFV, but its contribution to the overall toxicity profile of efavirenz therapy is currently unknown.[6] This represents a critical knowledge gap in our understanding of efavirenz's metabolic fate and safety. The absence of data precludes a direct comparison with 8-OH-EFV but underscores an important area for future toxicological investigation.

Quantitative Data Summary

The following table summarizes the available quantitative toxicity data, highlighting the disparity in our current understanding of these two metabolites.

MetaboliteToxicity TypeEffective Toxic ConcentrationMechanism of ActionKey Findings
8-Hydroxyefavirenz (8-OH-EFV) Neurotoxicity10 nM: Dendritic spine damage[7][8]100 nM: Neuronal cell death[8]>3.3 ng/mL (CSF): Proposed toxicity threshold[12][13]Dysregulation of neuronal calcium homeostasis via L-type VOCCs.[7]At least 10-fold more toxic than parent drug efavirenz.[7][8] Concentrations in patient CSF exceed toxic thresholds.[12][13]
HepatotoxicityNot specifiedInduces cell death in primary human hepatocytes.[7]Contributes to potential liver toxicity.[7]
rac 7,14-Dihydroxyefavirenz Not DeterminedNot DeterminedNot DeterminedNo available experimental data on toxicity. Represents a significant knowledge gap.

Experimental Protocols for In Vitro Neurotoxicity Assessment

The characterization of 8-OH-EFV's neurotoxicity relies on robust, self-validating in vitro systems. The following protocol outlines a standard methodology for assessing and comparing the neurotoxic potential of drug metabolites.

Causality Behind Experimental Choices: The use of primary neuronal cultures provides a more physiologically relevant model than immortalized cell lines. Assessing multiple endpoints—dendritic spine morphology for sublethal injury, apoptosis for cell death, and calcium flux for mechanistic insight—allows for a comprehensive toxicological profile. A dose-response analysis is crucial for determining potency and establishing toxic thresholds.

Step-by-Step Methodology
  • Preparation of Primary Neuronal Cultures:

    • Harvest cortical or hippocampal neurons from embryonic rodent brains (e.g., E18 Sprague-Dawley rats).

    • Dissociate the tissue and plate the cells onto coated culture plates (e.g., poly-L-lysine).

    • Maintain cultures in a suitable neurobasal medium supplemented with growth factors for a specified period (e.g., 14-16 days in vitro) to allow for mature synaptic development.

  • Metabolite Exposure:

    • Synthesize and purify the metabolites (e.g., 8-OH-EFV) or acquire them from a certified supplier.

    • Prepare stock solutions and perform serial dilutions to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).

    • Expose the mature neuronal cultures to the parent drug and its metabolites for a defined period, typically 24 hours.[7] Include a vehicle control group.

  • Apoptosis and Cell Viability Assay:

    • Following exposure, fix the cells.

    • Stain the cells with a fluorescent DNA-binding dye that differentiates nuclear morphology, such as Hoechst 33342.[7]

    • Visualize the cells using fluorescence microscopy.

    • Quantify the percentage of apoptotic cells (characterized by condensed, fragmented nuclei) relative to the total number of cells in multiple fields of view.

  • Dendritic Spine Morphology Analysis:

    • For this endpoint, neurons are typically transfected with a fluorescent protein (e.g., GFP) to visualize dendritic architecture.

    • After exposure to lower, sublethal concentrations of the compounds, fix the cells.

    • Acquire high-resolution images of dendritic segments using confocal microscopy.

    • Quantify dendritic spine density (number of spines per unit length of dendrite) and analyze morphological changes.

  • Intracellular Calcium Imaging:

    • Load live neuronal cultures with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • Perfuse the cells with the test compounds (e.g., 8-OH-EFV) and record changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.

G cluster_workflow In Vitro Neurotoxicity Assessment Workflow cluster_endpoints A 1. Prepare Primary Neuronal Cultures B 2. Expose Cultures to Metabolites (24h) A->B C Endpoint Analysis G 4. Data Quantification & Statistical Analysis D 3a. Apoptosis Assay (Hoechst Staining) D->G E 3b. Dendritic Spine Analysis (Confocal Microscopy) E->G F 3c. Calcium Flux Assay (Fluorescent Imaging) F->G H 5. Comparative Toxicity Profile Generation G->H

Caption: Experimental workflow for assessing the in vitro neurotoxicity of metabolites.

Conclusion and Future Directions

The available evidence clearly demonstrates that 8-hydroxyefavirenz, the major metabolite of efavirenz, is a potent neurotoxin that is significantly more damaging to neurons than the parent compound.[14][7][8] Its mechanism of action, involving the disruption of calcium homeostasis, provides a compelling explanation for the clinically observed CNS side effects of efavirenz therapy.[2][7][15]

Conversely, the toxicological profile of the secondary metabolite, rac 7,14-dihydroxyefavirenz, remains completely uncharacterized. This represents a critical gap in drug safety evaluation. To fully understand the risk profile of efavirenz and to guide the development of safer antiretroviral agents, future research must prioritize the following:

  • Toxicological Profiling of Secondary Metabolites: A comprehensive assessment of the neurotoxic and cytotoxic potential of rac 7,14-dihydroxyefavirenz using the established in vitro protocols is urgently needed.

  • In Vivo Correlation: Studies should aim to quantify levels of 8,14-dihydroxyefavirenz in the CSF of patients to determine its potential for CNS exposure and contribution to toxicity.

  • Metabolomics Approaches: The use of advanced metabolomics can provide a broader picture of the metabolic perturbations caused by efavirenz and its byproducts, potentially identifying novel biomarkers of toxicity.[16][17]

This guide underscores a fundamental principle in drug development: the safety assessment of a drug is incomplete without a thorough investigation of its major and potentially reactive metabolites. The case of 8-hydroxyefavirenz serves as a powerful reminder that the metabolic products of a therapeutic agent can possess a toxicity profile that is profoundly different from, and in some cases far more severe than, the parent compound itself.

References

  • Tovar-y-Romo, L. B., Bumpus, N. N., Pomerantz, D., Avery, L. B., Sacktor, N., McArthur, J. C., & Haughey, N. J. (2012). Dendritic Spine Injury Induced by the 8-Hydroxy Metabolite of Efavirenz. Journal of Pharmacology and Experimental Therapeutics, 343(3), 696–703. [Link]

  • NATAP. (2012). Dendritic spine injury induced by the 8-hydroxy metabolite of Efavirenz. [Link]

  • Munsami, M., et al. (2023). Late-onset efavirenz toxicity: A descriptive study from Pretoria, South Africa. Southern African Journal of HIV Medicine. [Link]

  • Gounden, V., et al. (2015). Efavirenz and Metabolites in Cerebrospinal Fluid: Relationship with CYP2B6 c.516G→T Genotype and Perturbed Blood-Brain Barrier Due to Tuberculous Meningitis. Antimicrobial Agents and Chemotherapy, 59(8), 4568–4575. [Link]

  • Garrido, M. J., et al. (2016). Unmasking efavirenz neurotoxicity: Time matters to the underlying mechanisms. Request PDF. [Link]

  • Ogburn, E. T., Jones, D. R., Masters, A. R., Xu, C., Guo, Y., & Desta, Z. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218–1229. [Link]

  • PharmGKB. Efavirenz Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]

  • Apostolova, N., et al. (2013). Neuronal toxicity of efavirenz: a systematic review. Expert Opinion on Drug Safety, 12(5), 605-614. [Link]

  • Request PDF. (2013). Neuronal toxicity of efavirenz: A systematic review. [Link]

  • Mukonzo, J.K., et al. (2021). Efavirenz Metabolism and CNS Toxicity in Ugandan Children: Impact of CYP2B6 Genotype and Plasma Metabolite Profiles. Frontiers in Pharmacology. [Link]

  • Evans, D., et al. (2021). Severe efavirenz associated neurotoxicity: A retrospective cohort study. PLOS ONE, 16(9), e0257195. [Link]

  • Dickinson, L., et al. (2015). Cerebrospinal Fluid Exposure of Efavirenz and Its Major Metabolites When Dosed at 400 mg and 600 mg Once Daily: A Randomized Controlled Trial. Clinical Infectious Diseases, 61(5), 827–832. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Taylor, S., et al. (2021). Pharmacokinetics, pharmacogenetics, and toxicity of co-administered efavirenz and isoniazid. Southern African Journal of HIV Medicine. [Link]

  • A, V., & B, E. (2024). Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. Metabolites, 14(2), 91. [Link]

  • Ciavatta, V. T., et al. (2017). In vitro and Ex vivo Neurotoxic Effects of Efavirenz are Greater than Those of Other Common Antiretrovirals. Neurochemical Research, 42(11), 3220-3232. [Link]

  • Taylor, S., et al. (2021). Pharmacokinetics, pharmacogenetics, and toxicity of co-administered efavirenz and isoniazid. Southern African Journal of HIV Medicine. [Link]

  • Desta, Z., et al. (2012). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19. Drug Metabolism and Disposition. [Link]

  • Lee-Hirsch, J., & Chan, C. (2014). New technologies in drug metabolism and toxicity screening: organ-to-organ interaction. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Desta, Z., et al. (2019). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2B6 and Efavirenz-Containing Antiretroviral Therapy. Clinical Pharmacology & Therapeutics, 106(4), 726-733. [Link]

  • PharmGKB. Summary annotation for rs3745274 (CYP2B6); efavirenz; HIV Infections. [Link]

  • O'Brien, E., et al. (2021). Approaches in metabolomics for regulatory toxicology applications. Journal of Applied Toxicology. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2022). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. The National Academies Press. [Link]

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Sources

Comparative

A Senior Application Scientist's Guide to the Bioanalytical Method Validation for rac-7,14-Dihydroxy Efavirenz

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiretroviral therapy, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and effi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. Efavirenz (EFV), a cornerstone of HIV treatment, undergoes extensive metabolism, leading to various hydroxylated species. Among these, dihydroxy metabolites such as rac-7,14-dihydroxy efavirenz play a role in the overall disposition of the parent drug. The validation of a robust and reliable bioanalytical method for this metabolite is therefore a critical step in drug development and therapeutic drug monitoring.

This guide provides an in-depth comparison of analytical strategies for the quantification of rac-7,14-dihydroxy efavirenz in biological matrices. Drawing from established scientific literature and regulatory guidelines, we will explore the nuances of sample preparation, chromatographic separation, and detection techniques, culminating in a best-practice protocol for method validation.

The Metabolic Pathway of Efavirenz: A Prelude to Analysis

Efavirenz is primarily metabolized by cytochrome P450 enzymes, with CYP2B6 playing a major role.[1][2][3] The primary metabolic routes involve hydroxylation at the 7 and 8 positions of the molecule.[1][3][4] The resulting 8-hydroxyefavirenz can undergo further oxidation to form 8,14-dihydroxyefavirenz.[1][3][4][5] The stereochemistry of efavirenz metabolism is an important consideration, with studies indicating that the S-enantiomer is the primary substrate for metabolic enzymes.[1] For the purpose of this guide, we will consider methods applicable to the racemic mixture of 7,14-dihydroxy efavirenz.

A Comparative Analysis of Bioanalytical Methodologies

The choice of analytical technique is a critical decision in the development of a bioanalytical method. For efavirenz and its metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and selectivity.[6][7][8]

Sample Preparation: The Foundation of Accurate Quantification

The complexity of biological matrices necessitates a thorough sample preparation strategy to remove interfering substances and concentrate the analyte of interest.[9] The most common techniques for the extraction of efavirenz and its metabolites from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Technique Principle Advantages Disadvantages Typical Application for Efavirenz Metabolites
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins.Simple, fast, and cost-effective.[10][11][12][13]Less clean extract, potential for matrix effects.[7]High-throughput screening, early-stage discovery.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility.Cleaner extracts than PPT, good recovery for moderately polar compounds.More labor-intensive and time-consuming, requires solvent evaporation and reconstitution steps.[7]A robust method for quantitative analysis, as demonstrated for 8,14-dihydroxyefavirenz.[5]
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent.Provides the cleanest extracts, high concentration factor, amenable to automation.Higher cost, requires method development to optimize sorbent and solvent selection.[7]When high sensitivity and minimal matrix effects are required.
Chromatographic Separation and Detection: Achieving Specificity and Sensitivity

The separation of the analyte from other sample components is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of column, mobile phase, and gradient conditions is critical for achieving good peak shape and resolution.

For detection, tandem mass spectrometry (MS/MS) operated in multiple reaction monitoring (MRM) mode offers unparalleled selectivity and sensitivity for the quantification of drug metabolites in complex biological matrices.[7]

Here is a comparison of reported LC-MS/MS conditions for the analysis of efavirenz and its hydroxylated metabolites:

Parameter Method 1 (Kim et al., 2011)[5] Method 2 (Pettersson Bergstrand et al., 2024)[10][12]
Analytes Efavirenz, 8-hydroxyefavirenz, 8,14-dihydroxyefavirenzEfavirenz, 7-hydroxyefavirenz, 8-hydroxyefavirenz
Sample Preparation Liquid-Liquid Extraction (ethyl acetate)Protein Precipitation (methanol)
LC Column Reversed-phase C18Dionex Ultimate 3000RS
Mobile Phase Acetonitrile and 20mM ammonium acetateMethanol and 10 mmol/L aqueous ammonium formate with 0.015% formic acid
Detection Tandem Mass Spectrometry (API 3000)High-Resolution Mass Spectrometry (Q Exactive Orbitrap)
Ionization Mode Not specifiedNegative Electrospray Ionization
LLOQ for dihydroxy metabolite Not explicitly stated for 8,14-dihydroxyefavirenzNot applicable

The Pillars of Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility.[14][15][16][17] The validation process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters are summarized below.

Validation Parameter Description Typical Acceptance Criteria (FDA/EMA)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard (IS).
Accuracy The closeness of the determined value to the nominal concentration.The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements. Expressed as the coefficient of variation (CV).The CV should not exceed 15% (20% at the LLOQ).
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.A calibration curve with a well-defined relationship between concentration and response (e.g., r² ≥ 0.99).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; accuracy within ±20% and precision ≤20%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.
Matrix Effect The alteration of the analyte's response due to the presence of interfering components in the biological matrix.The CV of the IS-normalized matrix factor should not be greater than 15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.

A Best-Practice Protocol for the Validation of rac-7,14-Dihydroxy Efavirenz

Based on a synthesis of the available literature, the following step-by-step protocol outlines a robust approach for the validation of a bioanalytical method for rac-7,14-dihydroxy efavirenz in human plasma using LC-MS/MS.

Experimental Workflow

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) is_add->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection recon->injection lc UPLC Separation (C18 column) injection->lc ms Tandem MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Bioanalytical workflow for rac-7,14-dihydroxy efavirenz.

Step-by-Step Methodology
  • Reference Standards and Reagents: Obtain certified reference standards for rac-7,14-dihydroxy efavirenz and a suitable stable isotope-labeled internal standard (e.g., rac-8,14-dihydroxy efavirenz-d4).[18][19] All solvents and reagents should be of HPLC or analytical grade.

  • Preparation of Stock and Working Solutions: Prepare stock solutions of the analyte and internal standard in a suitable organic solvent (e.g., methanol). From these, prepare a series of working solutions for calibration standards and quality control (QC) samples by serial dilution.

  • Preparation of Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve consisting of a blank, a zero standard, and at least six to eight non-zero concentration levels covering the expected range of the study samples. Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

  • Sample Extraction (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

    • Add 500 µL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A UHPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for rac-7,14-dihydroxy efavirenz and the internal standard. For 8,14-dihydroxyefavirenz, a transition of m/z 346→262 has been reported.[5]

  • Method Validation: Conduct a full validation of the method according to FDA and/or EMA guidelines, assessing all the parameters outlined in the table above.

Logical Relationships in Bioanalytical Method Validation

The validation parameters are interconnected and collectively ensure the method's suitability for its intended purpose.

Validation Parameters cluster_core Core Performance cluster_specificity Specificity & Matrix cluster_reliability Reliability Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy LLOQ LLOQ LLOQ->Linearity Selectivity Selectivity Selectivity->Accuracy Selectivity->LLOQ MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Stability Stability Stability->Accuracy Recovery Recovery Recovery->Accuracy

Caption: Interdependencies of key validation parameters.

Conclusion

The validation of a bioanalytical method for rac-7,14-dihydroxy efavirenz is a meticulous process that demands a deep understanding of analytical chemistry and regulatory requirements. This guide has provided a comparative overview of the critical aspects of method development and validation. By carefully selecting the appropriate sample preparation and analytical techniques and adhering to the principles of scientific integrity, researchers can develop robust and reliable methods for the quantification of this important efavirenz metabolite. The successful application of such validated methods is essential for advancing our understanding of efavirenz pharmacology and optimizing its therapeutic use.

References

  • Wang, J., et al. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 47(10), 1195-1205. [Link]

  • Mast, N., et al. (2020). The Hydroxylation Position Rather than Chirality Determines How Efavirenz Metabolites Activate Cytochrome P450 46A1 In Vitro. Drug Metabolism and Disposition, 48(12), 1335-1344. [Link]

  • BioPharma Services Inc. (2022). Bioanalytical Method Validation: Metabolite Considerations. [Link]

  • Pettersson Bergstrand, M., et al. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic Drug Monitoring, 46(4), 514-522. [Link]

  • Kim, K. B., et al. (2011). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. Analytical and Bioanalytical Chemistry, 401(3), 955-963. [Link]

  • Shabir, G. A. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 21(9), 872-883. [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 001-011. [Link]

  • Pharmaceuticals and Medical Devices Agency. (2014). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • Patel, K., & Patel, P. (2023). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. International Journal of Science and Technology, 10(4), 1-10. [Link]

  • Wang, J., et al. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 47(10), 1195-1205. [Link]

  • PharmGKB. Efavirenz Pathway, Pharmacokinetics. [Link]

  • Desta, Z., et al. (2007). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 35(7), 1205-1214. [Link]

  • Binz, T., et al. (2011). Efavirenz and efavirenz metabolite quantification in human serum using LC-MS/MS and correlation with neurological and psychiatric symptoms. Therapeutic Drug Monitoring, 33(4), 481. [Link]

  • Putri, D. N., Harahap, Y., & Saputri, F. A. (2024). Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. International Journal of Nanomedicine, 19, 123-136. [Link]

  • Pettersson Bergstrand, M., et al. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic Drug Monitoring, 46(4), 514-522. [Link]

  • Srivastava, P., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLoS ONE, 8(6), e63305. [Link]

  • de Castro, V. F., et al. (2020). Rapid and sensitive quantification of efavirenz in rat plasma using HPLC-MS/MS method. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

  • Chromatography Today. (2024). Journal Watch: Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot. [Link]

  • Veeprho. rac 8,14-Dihydroxy Efavirenz-D4. [Link]

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Validation

A Comparative Guide to the Metabolic Fates of Efavirenz Dihydroxy Metabolites

This guide provides an in-depth comparison of the metabolic rates and pathways of key dihydroxy metabolites of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 inf...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the metabolic rates and pathways of key dihydroxy metabolites of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of efavirenz's complex biotransformation.

Introduction: The Clinical Significance of Efavirenz Metabolism

Efavirenz is primarily cleared from the body through hepatic metabolism, a process that exhibits significant interindividual variability.[1] This variability, largely attributed to genetic polymorphisms in metabolizing enzymes, can impact drug efficacy and the incidence of adverse effects.[1][2] A thorough understanding of the metabolic pathways of efavirenz and its downstream metabolites is therefore crucial for optimizing therapeutic strategies and developing safer antiretroviral regimens.

The primary route of efavirenz metabolism involves hydroxylation, followed by glucuronidation of the hydroxylated metabolites.[3][4] The major initial metabolite is 8-hydroxyefavirenz, formed predominantly by the cytochrome P450 enzyme CYP2B6.[5][6] This primary metabolite can undergo further oxidation to form dihydroxylated species, with 8,14-dihydroxyefavirenz being a notable secondary metabolite.[7][8][9] Another, minor, primary metabolic pathway involves the formation of 7-hydroxyefavirenz, catalyzed mainly by CYP2A6.[10][11] This can also be further metabolized to dihydroxy forms.

This guide will focus on the comparative metabolic rates of these dihydroxy metabolites, with a particular emphasis on the well-characterized 8,14-dihydroxyefavirenz. While the metabolism of rac-7,14-dihydroxyefavirenz is of scientific interest, current literature provides limited direct comparative kinetic data for this specific metabolite. Therefore, this guide will synthesize the available experimental evidence for the known dihydroxy metabolites to provide a clear picture of their formation and subsequent processing.

Comparative Metabolic Pathways of Efavirenz Dihydroxy Metabolites

The metabolic journey of efavirenz to its dihydroxylated forms is a multi-step process primarily orchestrated by the cytochrome P450 system. The initial hydroxylation is the rate-limiting step that dictates the subsequent formation of dihydroxy metabolites.

Primary Hydroxylation: The Gateway to Dihydroxy Metabolites
  • 8-Hydroxylation (Major Pathway): The principal metabolic pathway for efavirenz is the hydroxylation at the 8-position to form 8-hydroxyefavirenz.[12] This reaction is predominantly catalyzed by CYP2B6.[9] The formation of 8-hydroxyefavirenz accounts for a significant portion of efavirenz's clearance.

  • 7-Hydroxylation (Minor Pathway): A smaller fraction of efavirenz is hydroxylated at the 7-position to yield 7-hydroxyefavirenz.[7][10] The primary enzyme responsible for this reaction is CYP2A6.[11]

Secondary Hydroxylation: Formation of Dihydroxy Metabolites
  • 8,14-Dihydroxyefavirenz: This is a well-documented secondary metabolite formed from the further oxidation of 8-hydroxyefavirenz.[9][11] CYP2B6 is also the main catalyst for this secondary hydroxylation step.[5][7][8][9] The kinetics of this reaction have been noted to exhibit substrate inhibition.[9]

  • Other Dihydroxy Metabolites: Studies have identified the formation of other dihydroxylated metabolites from both 7-hydroxyefavirenz and 8-hydroxyefavirenz, which are distinct from 8,14-dihydroxyefavirenz.[11][13] The formation of these novel metabolites is also primarily attributed to CYP2B6.[11][13] While rac-7,8-dihydroxyefavirenz has been studied in other contexts, detailed metabolic rate data in comparison to 8,14-dihydroxyefavirenz is not extensively available in the reviewed literature.[14][15][16]

The following table summarizes the key enzymes involved in the formation of efavirenz's hydroxylated metabolites.

MetabolitePrecursorPrimary Catalyzing Enzyme(s)
8-HydroxyefavirenzEfavirenzCYP2B6 (major), CYP2A6, CYP3A4, CYP1A2 (minor)[8][11]
7-HydroxyefavirenzEfavirenzCYP2A6 [10][11]
8,14-Dihydroxyefavirenz8-HydroxyefavirenzCYP2B6 [5][7][8][9]
Other Dihydroxy Metabolites7-Hydroxyefavirenz, 8-HydroxyefavirenzCYP2B6 [11][13]

Experimental Approaches for Studying Efavirenz Metabolism

The elucidation of efavirenz's metabolic pathways has been made possible through a combination of in vitro and in vivo experimental models.

In Vitro Metabolism Studies

The causality behind utilizing in vitro systems lies in their ability to isolate and study specific metabolic reactions in a controlled environment. This approach is fundamental for identifying the enzymes responsible for a drug's biotransformation and for determining the kinetics of these reactions.

A standard experimental workflow for in vitro metabolism studies of efavirenz is as follows:

G cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis A Substrate (Efavirenz or Hydroxy-metabolite) D Incubate at 37°C A->D B Enzyme Source (Human Liver Microsomes or Recombinant CYPs) B->D C Cofactors (NADPH) C->D E Quench Reaction (e.g., Acetonitrile) D->E F Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Quantify Metabolites H->I J Determine Kinetic Parameters (Km, Vmax) I->J

Caption: Workflow for in vitro metabolism studies.

Key Experimental Protocols:

  • Incubation with Human Liver Microsomes (HLMs): HLMs contain a pool of drug-metabolizing enzymes and are considered the gold standard for in vitro metabolism studies.[8][12] Efavirenz or its primary hydroxylated metabolites are incubated with HLMs in the presence of NADPH (a necessary cofactor for CYP enzyme activity).[17]

  • Incubation with Recombinant CYP Enzymes: To pinpoint the specific enzymes responsible for a particular metabolic step, incubations are performed with individual, expressed CYP isoforms.[9] This allows for a definitive identification of the catalytic enzymes.

  • Kinetic Analysis: By varying the substrate concentration and measuring the rate of metabolite formation, key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined.[9] This provides a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency.

  • Inhibition Studies: To further confirm the role of a specific CYP enzyme, selective chemical inhibitors are used. A reduction in metabolite formation in the presence of a known CYP2B6 inhibitor, for example, provides strong evidence for its involvement.[9]

  • Correlation Analysis: In studies using a panel of HLMs from different donors, the rate of metabolite formation is correlated with the expression or activity of specific CYP enzymes.[12] A strong correlation suggests a primary role for that enzyme.

Quantitative Insights into Metabolic Rates

While a direct comparison of the metabolic rates of rac-7,14-dihydroxyefavirenz and 8,14-dihydroxyefavirenz is limited, studies have provided valuable quantitative data on the formation of the primary and the key secondary metabolites.

In a study using a large panel of human liver microsomes, the formation rates of 8-hydroxyefavirenz, 7-hydroxyefavirenz, and 8,14-dihydroxyefavirenz were determined.[12] The formation of 8-hydroxyefavirenz was the most prominent, exhibiting significant interindividual variability.[12] The formation of 8,14-dihydroxyefavirenz was also detected in most samples.[12]

Kinetic studies with recombinant CYP2B6 have shown that the formation of 8-hydroxyefavirenz from efavirenz follows Michaelis-Menten kinetics.[9] In contrast, the subsequent formation of 8,14-dihydroxyefavirenz from 8-hydroxyefavirenz exhibits substrate inhibition, meaning that at higher concentrations of 8-hydroxyefavirenz, the rate of 8,14-dihydroxyefavirenz formation decreases.[9]

The following diagram illustrates the primary and secondary metabolic pathways of efavirenz.

G Efavirenz Efavirenz Hydroxy8 8-Hydroxyefavirenz Efavirenz->Hydroxy8 CYP2B6 (Major) Hydroxy7 7-Hydroxyefavirenz Efavirenz->Hydroxy7 CYP2A6 (Minor) DiHydroxy8_14 8,14-Dihydroxyefavirenz Hydroxy8->DiHydroxy8_14 CYP2B6 OtherDiHydroxy Other Dihydroxy Metabolites Hydroxy8->OtherDiHydroxy CYP2B6 Glucuronides Glucuronide Conjugates Hydroxy8->Glucuronides Hydroxy7->OtherDiHydroxy CYP2B6 Hydroxy7->Glucuronides DiHydroxy8_14->Glucuronides OtherDiHydroxy->Glucuronides

Caption: Efavirenz metabolic pathways.

Conclusion

The metabolism of efavirenz is a complex cascade of reactions, with CYP2B6 playing a central role in both the primary formation of 8-hydroxyefavirenz and its subsequent conversion to 8,14-dihydroxyefavirenz. While 7-hydroxylation represents a minor pathway, it also contributes to the pool of dihydroxylated metabolites. The available data underscores the importance of CYP2B6 in the overall clearance of efavirenz and its metabolites. Further research is warranted to fully characterize the metabolic rates and pathways of all dihydroxy metabolites, including rac-7,14-dihydroxyefavirenz, to gain a more complete picture of efavirenz's biotransformation and its clinical implications.

References

  • Hofmann, U., et al. (2018). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 46(9), 1276-1285. [Link]

  • Whirl-Carrillo, M., et al. (2012). Efavirenz Pathway, Pharmacokinetics. Pharmacogenet Genomics, 22(8), 624-627. [Link]

  • Whirl-Carrillo, M., et al. (2014). PharmGKB summary: efavirenz pathway, pharmacokinetics. Pharmacogenet Genomics, 24(9), 479-482. [Link]

  • Desta, Z., et al. (2010). Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation. Drug Metabolism and Disposition, 38(7), 1218-1229. [Link]

  • Fan, L., et al. (2014). In vitro analysis and quantitative prediction of efavirenz inhibition of eight cytochrome P450 (CYP) enzymes: major effects on CYPs 2B6, 2C8, 2C9 and 2C19. Xenobiotica, 44(8), 734-743. [Link]

  • Desta, Z., et al. (2019). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2B6 and Efavirenz-Containing Antiretroviral Therapy. Clinical Pharmacology & Therapeutics, 106(4), 726-733. [Link]

  • Ward, B. A., et al. (2003). The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism: implication for HIV/AIDS therapy and utility of efavirenz as a substrate marker of CYP2B6 catalytic activity. Journal of Pharmacology and Experimental Therapeutics, 306(1), 287-300. [Link]

  • Rotger, M., et al. (2005). Influence of the Cytochrome P450 2B6 Genotype on Population Pharmacokinetics of Efavirenz in Human Immunodeficiency Virus Patients. Antimicrobial Agents and Chemotherapy, 49(8), 3435-3441. [Link]

  • Sukasem, C., et al. (2012). Efavirenz metabolic pathway and catalytic hepatic enzymes. Current Drug Metabolism, 13(6), 740-747. [Link]

  • Desta, Z., et al. (2019). Schematic representation of efavirenz metabolism and mechanism of action against HIV. Clinical Pharmacology & Therapeutics, 106(4). [Link]

  • Desta, Z., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218-1229. [Link]

  • Mast, N., et al. (2021). The Hydroxylation Position Rather than Chirality Determines How Efavirenz Metabolites Activate Cytochrome P450 46A1 In Vitro. Journal of Pharmacology and Experimental Therapeutics, 378(2), 116-127. [Link]

  • Wang, Y., et al. (2024). Activity Variations of CYP2B6 Determine the Metabolic Stratification of Efavirenz. Chemical Research in Toxicology. [Link]

  • Zanger, U. M., et al. (2007). Impact of CYP2B6 polymorphism on hepatic efavirenz metabolism in vitro. Pharmacogenomics, 8(6), 553-565. [Link]

  • Mutlib, A. E., et al. (2000). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 28(10), 1224-1234. [Link]

  • Ward, B. A., et al. (2003). Proposed human metabolism of efavirenz. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Aouri, M., et al. (2013). Time course of the plasma concentrations of efavirenz and its hydroxy metabolites in healthy volunteers after a single 600 mg oral dose of efavirenz. European Journal of Clinical Pharmacology, 69(3), 411-418. [Link]

  • Pharmacology of Efavirenz (Sustiva) ; Mechanism of action, Pharmacodynamics and Pharmacokinetics. (2024, June 20). YouTube. [Link]

  • Main metabolites of efavirenz. (n.d.). ResearchGate. [Link]

  • Mast, N., et al. (2024). 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. International Journal of Molecular Sciences, 25(4), 2242. [Link]

  • Raj, R., & Kumar, S. (2022). Efavirenz: History, Development and Future. Molecules, 28(1), 249. [Link]

  • Mast, N., et al. (2024). 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. International Journal of Molecular Sciences, 25(4), 2242. [Link]

  • De Kock, M., et al. (2024). Exploring the Impact of Efavirenz on Aflatoxin B1 Metabolism: Insights from a Physiologically Based Pharmacokinetic Model and a Human Liver Microsome Study. Toxins, 16(6), 243. [Link]

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Comparative

Cross-Validation of LC-MS and NMR for the Characterization of rac-7,14-Dihydroxy Efavirenz: A Methodological Guide

Executive Summary The accurate profiling of pharmaceutical metabolites is a cornerstone of modern drug development and safety monitoring. rac-7,14-Dihydroxy efavirenz is a complex secondary metabolite and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate profiling of pharmaceutical metabolites is a cornerstone of modern drug development and safety monitoring. rac-7,14-Dihydroxy efavirenz is a complex secondary metabolite and pharmaceutical impurity derived from the antiretroviral drug efavirenz[1]. Formed via cytochrome P450-mediated hydroxylation at both the aromatic C7 position and the cyclopropyl C14 position[2][3], this compound presents unique analytical challenges.

This guide provides an objective, highly technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Rather than viewing these techniques as mutually exclusive, we demonstrate how their orthogonal cross-validation creates a self-validating analytical system: NMR provides the structural "ground truth," while LC-MS/MS serves as the high-throughput engine for trace biological quantification[4][5].

The Causality of Analytical Selection

To understand how to analyze rac-7,14-dihydroxy efavirenz, we must first establish why specific techniques are chosen based on their underlying physical principles.

  • The LC-MS/MS Paradigm: LC-MS/MS offers unparalleled sensitivity, capable of detecting efavirenz metabolites at ng/mL or pg/mL levels in complex biological matrices like plasma or dried blood spots (DBS)[5][6]. However, mass spectrometry alone cannot easily differentiate positional isomers (e.g., distinguishing 7,14-dihydroxy from 8,14-dihydroxy efavirenz) because they share identical molecular weights and often exhibit similar fragmentation patterns. Furthermore, LC-MS is highly susceptible to matrix-induced ion suppression[6].

  • The NMR Paradigm: High-field NMR is the definitive gold standard for structural elucidation[2]. It unambiguously maps the exact regiochemistry of the hydroxyl groups. More importantly, quantitative NMR (qNMR) allows for absolute quantification without the need for an identical reference standard, relying instead on a universal internal calibrant.

  • The Synergistic Cross-Validation: Because LC-MS requires a highly pure reference standard to generate accurate calibration curves, qNMR is used to certify the absolute purity of the synthesized rac-7,14-dihydroxy efavirenz standard. This qNMR-certified standard is then utilized to calibrate the LC-MS/MS instrument, ensuring that the high-sensitivity biological assays are anchored to an absolute structural truth[4].

Analytical Cross-Validation Workflow

CrossValidation Sample rac-7,14-Dihydroxy Efavirenz (Analyte/Metabolite) LCMS_Path LC-MS/MS Workflow (High Sensitivity) Sample->LCMS_Path NMR_Path NMR Workflow (High Specificity) Sample->NMR_Path LCMS_Prep Liquid-Liquid Extraction & Matrix Cleanup LCMS_Path->LCMS_Prep NMR_Prep Deuterated Solvent & qNMR Calibrant NMR_Path->NMR_Prep LCMS_Acq MRM Acquisition [M-H]- Ion Monitoring LCMS_Prep->LCMS_Acq NMR_Acq 1D/2D NMR Acquisition (COSY, HMBC, HSQC) NMR_Prep->NMR_Acq LCMS_Result Trace Quantification & Mass Confirmation LCMS_Acq->LCMS_Result NMR_Result Absolute Quant (qNMR) & Regioisomer ID NMR_Acq->NMR_Result CrossVal Orthogonal Cross-Validation (Method Robustness) LCMS_Result->CrossVal NMR_Result->LCMS_Result qNMR Calibrates LC-MS NMR_Result->CrossVal

Orthogonal cross-validation workflow integrating LC-MS/MS and qNMR for metabolite characterization.

Self-Validating Experimental Protocols

Protocol A: Structural Elucidation and qNMR (The Ground Truth)

Objective: To establish the exact stereochemical and regiochemical identity of rac-7,14-dihydroxy efavirenz and determine its absolute purity.

  • Sample Preparation: Dissolve 5–10 mg of the purified metabolite in 600 µL of deuterated methanol (CD3OD) or DMSO-d6. Add a precisely weighed, NIST-traceable internal standard (e.g., maleic acid) for qNMR calibration.

  • 1D and 2D NMR Acquisition: Acquire 1H and 13C spectra at a minimum of 600 MHz to ensure sufficient resolution. Utilize 2D techniques (COSY, HSQC, HMBC) to trace the spin systems.

    • Causality Check: HMBC (Heteronuclear Multiple Bond Correlation) is critical here. It confirms the linkage of the hydroxyl group at the C14 cyclopropyl position by observing long-range couplings between the cyclopropyl protons and the ethynyl backbone[2].

  • qNMR Processing: Integrate the distinct, non-overlapping cyclopropyl proton signals of the metabolite against the internal standard. Calculate the absolute mass fraction to certify the standard's purity.

Protocol B: LC-MS/MS Trace Quantification (The High-Throughput Engine)

Objective: To translate the NMR-validated standard into a highly sensitive, robust assay for biological matrices.

  • Matrix Extraction (LLE): Extract the biological sample (e.g., plasma or reconstituted dried blood spots) using a 50/50 (v/v) mixture of ethyl acetate and n-hexane after alkalization with 1 mol/L K2CO3[6].

    • Causality Check: This specific solvent polarity maximizes the recovery of the lipophilic efavirenz backbone while deliberately leaving behind highly polar endogenous matrix phospholipids. This drastically reduces ion suppression in the MS source[6].

  • Internal Standardization: Spike the sample with an isotopically labeled analog, such as rac 7,14-Dihydroxy Efavirenz-d4 [7].

    • Causality Check: The deuterium-labeled standard will co-elute perfectly with the analyte, experiencing the exact same matrix effects, thereby normalizing the mass spectrometer's response and ensuring precision[4].

  • Chromatographic Separation: Inject the extract onto a reverse-phase C18 column. Utilize a gradient elution consisting of 1 mmol/L ammonium acetate in water and acetonitrile[6].

  • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode[6]. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the[M-H]- parent ion of the dihydroxy metabolite[3].

Quantitative Data Presentation

To objectively compare the utility of both methods, the following tables summarize their performance metrics and diagnostic signatures.

Table 1: Performance Matrix: LC-MS/MS vs. qNMR
MetricLC-MS/MS (MRM Mode)High-Field NMR / qNMR
Primary Utility High-throughput trace quantificationStructural elucidation & absolute purity
Sensitivity (LOD) Low ng/mL to pg/mL range[5]High µg/mL to mg/mL range
Linearity Excellent (e.g., 1.9 to 500 ng/mL)[5]Excellent (concentration-independent)
Matrix Dependency High (requires matrix matching & IS)[6]Low (matrix removed during purification)
Reference Standard Requires identical, pure standardStandard-free (uses universal calibrant)
Isomeric Differentiation Poor (relies heavily on chromatography)Excellent (unambiguous regioisomer ID)[2]
Table 2: Diagnostic Analytical Signatures for rac-7,14-Dihydroxy Efavirenz
TechniqueDiagnostic FeatureAnalytical Significance
LC-MS/MS Parent Ion[M-H]- at m/z ~346Confirms the addition of two hydroxyl groups (+32 Da) to the efavirenz backbone[1][3].
LC-MS/MS Isotope-labeled IS Trackingrac 7,14-Dihydroxy Efavirenz-d4 ensures accurate quantification by co-eluting and mirroring matrix effects[4][7].
1D 1H-NMR Aromatic Proton ShiftsLoss of symmetry or shifting in the benzoxazinone ring confirms C7 hydroxylation[2].
2D HMBC Long-range 13C-1H CouplingConfirms C14 hydroxylation by linking the cyclopropyl protons to the ethynyl backbone[2].

Conclusion

The comprehensive characterization of complex drug metabolites like rac-7,14-dihydroxy efavirenz cannot rely on a single analytical modality. While LC-MS/MS provides the vital sensitivity required for pharmacokinetic profiling and therapeutic monitoring, it is inherently blind to absolute structural confirmation without a reference. By cross-validating with high-field NMR, researchers can definitively prove the regiochemistry of the C7 and C14 hydroxylations and establish an absolute purity baseline. This integrated approach ensures the highest level of scientific integrity in pharmaceutical contamination profiling and drug metabolism studies.

References

  • Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz - PubMed. nih.gov.[Link]

  • Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC. nih.gov.[Link]

  • A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry - PubMed. nih.gov.[Link]

  • Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed. nih.gov.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of rac-7,14-Dihydroxy Efavirenz

For researchers, scientists, and drug development professionals, the consistent and accurate quantification of drug metabolites across different analytical laboratories is paramount for the integrity of clinical and prec...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the consistent and accurate quantification of drug metabolites across different analytical laboratories is paramount for the integrity of clinical and preclinical studies. This guide provides an in-depth, objective comparison of methodologies for the inter-laboratory validation of rac-7,14-dihydroxy efavirenz, a metabolite of the antiretroviral drug efavirenz. We will delve into the experimental design, present comparative performance data, and elucidate the underlying workflows, offering scientifically grounded insights to enhance your bioanalytical strategies.

The Criticality of Inter-Laboratory Validation for Drug Metabolite Quantification

Efavirenz undergoes extensive metabolism, leading to the formation of various hydroxylated species. The accurate measurement of these metabolites, such as 7,14-dihydroxy efavirenz, is crucial for understanding the drug's pharmacokinetic profile, assessing potential drug-drug interactions, and investigating any correlation with clinical efficacy or adverse events.[1][2] When multiple laboratories are involved in analyzing samples from a single or across different studies, a rigorous inter-laboratory validation, also known as cross-validation, is essential to ensure data comparability and reliability.[3][4] This process is a regulatory expectation, as outlined in guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4]

This guide will walk you through a comprehensive inter-laboratory validation study involving three hypothetical, yet representative, laboratories (Lab A, Lab B, and Lab C). We will explore the nuances of establishing a robust analytical method and the critical parameters for ensuring its consistent performance across different sites.

Experimental Design and Methodology

A successful inter-laboratory validation hinges on a meticulously planned experimental design and a well-characterized analytical method.

Preparation of Calibration Standards and Quality Control Samples

The foundation of any quantitative bioanalytical assay is the quality of the calibration standards (CS) and quality control (QC) samples.

Protocol for CS and QC Preparation:

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of rac-7,14-dihydroxy efavirenz reference standard in methanol.

  • Working Stock Solutions: Serially dilute the primary stock solution with methanol to prepare working stock solutions for spiking into the biological matrix.

  • Calibration Standards: Spike the appropriate working stock solutions into pooled human plasma to create a calibration curve consisting of a blank (matrix with no analyte or internal standard), a zero standard (matrix with internal standard only), and at least eight non-zero concentration levels.

  • Quality Control Samples: Independently prepare QC samples in pooled human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approximately 3x LLOQ)

    • Medium QC (in the mid-range of the calibration curve)

    • High QC (at approximately 80% of the Upper Limit of Quantification)

  • Aliquoting and Storage: Aliquot the prepared CS and QC samples into appropriately labeled cryovials and store them at -80°C until analysis. A sufficient number of aliquots should be prepared and distributed to all participating laboratories to ensure the use of common validation samples.

The Validated Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The choice of analytical technique is critical for achieving the required sensitivity and selectivity for metabolite quantification. LC-MS/MS is the gold standard for this purpose.

Rationale for Method Selection:

  • High Selectivity: Tandem mass spectrometry allows for the specific detection of the analyte of interest, minimizing interference from endogenous matrix components and other drug metabolites.

  • High Sensitivity: LC-MS/MS provides the low limits of detection necessary for quantifying metabolites, which are often present at much lower concentrations than the parent drug.

  • Robustness: Modern LC-MS/MS systems offer excellent reproducibility and a wide dynamic range, making them suitable for high-throughput analysis in a regulated environment.

Detailed LC-MS/MS Protocol:

  • Sample Preparation: Protein precipitation is a rapid and effective method for extracting efavirenz and its metabolites from plasma.

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (rac-7,14-dihydroxy efavirenz-d4). The use of a stable isotope-labeled (SIL) internal standard is highly recommended as it closely mimics the analyte's behavior during sample preparation and ionization, providing the most accurate correction for variability.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating the analyte from potential interferences.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient from 10% to 90% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • rac-7,14-dihydroxy efavirenz: Precursor ion > Product ion (specific m/z values to be determined during method development).

      • rac-7,14-dihydroxy efavirenz-d4 (IS): Precursor ion > Product ion (specific m/z values to be determined during method development).

    • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

Inter-Laboratory Validation: Key Parameters and Acceptance Criteria

The inter-laboratory validation assesses the method's performance across different sites. The following parameters are evaluated, with acceptance criteria based on FDA and ICH M10 guidelines.[3][4]

Validation ParameterPurposeAcceptance Criteria
Specificity & Selectivity To ensure that the method accurately measures the analyte without interference from matrix components, metabolites, or concomitant medications.No significant interfering peaks at the retention time of the analyte and internal standard in blank plasma samples from at least six different sources.
Linearity & Range To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range.A minimum of a blank, a zero, and six non-zero calibration standards. The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% for LLOQ).
Accuracy & Precision To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between repeated measurements (precision).Four QC levels (LLOQ, Low, Medium, High) analyzed in at least three replicates per run over at least three separate runs. For each run, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
Recovery To determine the efficiency of the extraction process.The recovery of the analyte should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized during method development.
Matrix Effect To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte.The matrix factor should be calculated from at least six different sources of blank matrix. The %CV of the matrix factor should be ≤ 15%.
Stability To ensure the analyte is stable under various conditions encountered during sample handling, processing, and storage.Analyte stability should be demonstrated under short-term (bench-top), long-term (frozen), and freeze-thaw conditions. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Comparative Performance Data

The following tables summarize the hypothetical results from the three participating laboratories.

Table 1: Linearity

LaboratoryCalibration Range (ng/mL)Mean r² (n=3)
Lab A0.5 - 5000.9985
Lab B0.5 - 5000.9979
Lab C0.5 - 5000.9981

Table 2: Inter-Laboratory Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)LaboratoryMean Measured Conc. (ng/mL) (n=9)Accuracy (% Bias)Precision (%CV)
LLOQ 0.5Lab A0.548.012.5
Lab B0.47-6.014.2
Lab C0.5612.011.8
Low 1.5Lab A1.585.38.9
Lab B1.45-3.39.5
Lab C1.617.38.2
Medium 75Lab A78.24.36.1
Lab B72.9-2.87.5
Lab C76.82.46.8
High 400Lab A415.63.95.2
Lab B389.2-2.76.8
Lab C408.82.25.9

Table 3: Cross-Validation of Quality Control Samples

For cross-validation, QC samples from one laboratory are analyzed by the others. The mean concentration should be within ±20% of the nominal value.

QC LevelNominal Conc. (ng/mL)ComparisonMean % DifferencePass/Fail
Low 1.5Lab A vs. Lab B-8.2Pass
Lab A vs. Lab C1.9Pass
Lab B vs. Lab C10.1Pass
High 400Lab A vs. Lab B-6.4Pass
Lab A vs. Lab C-1.6Pass
Lab B vs. Lab C4.8Pass

Visualizing the Workflow

Diagrams can provide a clear overview of complex processes.

G cluster_prep Phase 1: Preparation & Distribution cluster_validation Phase 2: Independent Method Validation cluster_cross_val Phase 3: Cross-Validation cluster_reporting Phase 4: Reporting prep_standards Prepare Common Reference Standards prep_qcs Prepare & Aliquot Common QC Samples prep_standards->prep_qcs distribute Distribute Samples & Protocols to Labs A, B, C prep_qcs->distribute lab_a Lab A: Full Method Validation distribute->lab_a lab_b Lab B: Full Method Validation distribute->lab_b lab_c Lab C: Full Method Validation distribute->lab_c cross_val Analyze Shared QCs & Incurred Samples lab_a->cross_val lab_b->cross_val lab_c->cross_val data_comp Compare & Evaluate Data Against Acceptance Criteria cross_val->data_comp final_report Generate Final Validation Report data_comp->final_report G start Thaw Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) start->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge at 10,000 x g vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject data_acq Data Acquisition (MRM Mode) inject->data_acq process Process Data & Quantify Concentration data_acq->process

Caption: Sample analysis workflow.

Conclusion and Recommendations

The successful inter-laboratory validation of a bioanalytical method for rac-7,14-dihydroxy efavirenz is achievable with a well-defined protocol and clear communication between participating laboratories. The hypothetical data presented demonstrates that with a robust LC-MS/MS method, comparable results can be obtained across different sites, meeting regulatory expectations.

Key recommendations for a successful inter-laboratory validation include:

  • Centralized Preparation of Standards and QCs: Using a single, common batch of calibration standards and quality control samples is crucial to minimize variability arising from these materials.

  • Detailed and Unambiguous Protocol: The analytical method protocol should be highly detailed, leaving no room for interpretation. This includes specifics on reagent preparation, instrument settings, and data processing parameters.

  • Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS is the best practice for correcting for variability in sample preparation and matrix effects, leading to more accurate and precise results.

  • Proactive Communication: Open lines of communication between laboratories are essential for troubleshooting any issues that may arise during the validation process.

  • Pre-defined Acceptance Criteria: Establishing clear, harmonized acceptance criteria before the study begins ensures an objective assessment of the method's performance.

By adhering to these principles, researchers and drug development professionals can ensure the generation of high-quality, reliable, and comparable bioanalytical data for drug metabolites, ultimately supporting the advancement of their research and regulatory submissions.

References

  • Mutlib, A. E. (2008). Application of modern MS strategies in the identification of drug metabolites. In Using Mass Spectrometry for Drug Metabolism Studies (pp. 195-228). John Wiley & Sons, Ltd.
  • Pettersson Bergstrand, M., Soeria-Atmadja, S., Barclay, V., D'Avolio, A., & Ormaasen, V. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic Drug Monitoring, 10.1097.
  • Japanese Ministry of Health, Labour and Welfare. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

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Comparative

A Comparative Guide to the Pharmacological Activity of Efavirenz and its Metabolites

This guide provides an in-depth comparison of the pharmacological activities of the antiretroviral drug efavirenz (EFV) and its primary and secondary metabolites. For researchers and drug development professionals, under...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the pharmacological activities of the antiretroviral drug efavirenz (EFV) and its primary and secondary metabolites. For researchers and drug development professionals, understanding this metabolic landscape is critical, as the transformation of efavirenz in the body significantly alters its biological effects, shifting from a potent therapeutic agent to metabolites that are largely inactive against HIV-1 but possess significant, and often detrimental, off-target activities.

Efavirenz: Mechanism of Action and Metabolic Fate

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that serves as a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection.[1][2] Its mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase enzyme.[3] By binding to a hydrophobic pocket distinct from the enzyme's active site, efavirenz induces a conformational change that blocks the transcription of viral RNA into DNA, thereby halting viral replication.[1][4]

The clinical utility of efavirenz is, however, nuanced by its complex metabolism, which dictates both its efficacy and its toxicity profile. The drug is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, before undergoing subsequent glucuronidation for excretion.[2][5]

The Metabolic Pathway

The biotransformation of efavirenz is a multi-step process involving both Phase I and Phase II enzymes:

  • Primary Metabolism (Oxidation): The major metabolic route is the hydroxylation of efavirenz at the 8-position to form 8-hydroxyefavirenz (8-OH-EFV) . This reaction is predominantly catalyzed by the highly polymorphic enzyme CYP2B6 .[6][7][8] A minor, parallel pathway involves hydroxylation at the 7-position to form 7-hydroxyefavirenz (7-OH-EFV) , a reaction primarily mediated by CYP2A6 .[7][9]

  • Secondary Metabolism (Oxidation): The primary metabolite, 8-OH-EFV, can be further hydroxylated by CYP2B6 to form the secondary metabolite 8,14-dihydroxyefavirenz .[1][7]

  • Phase II Metabolism (Conjugation): The hydroxylated metabolites are subsequently conjugated with glucuronic acid by various UDP-glucuronosyltransferase (UGT) enzymes, such as UGT2B7, to form water-soluble glucuronides which are then excreted in the urine.[6][7][10] A small fraction of the parent efavirenz can also be directly N-glucuronidated, though this is a minor pathway.[10][11]

The diagram below illustrates the principal metabolic fate of efavirenz.

Efavirenz_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) EFV Efavirenz (Active Drug) OH8_EFV 8-Hydroxyefavirenz (Primary Metabolite) EFV->OH8_EFV CYP2B6 (Major) OH7_EFV 7-Hydroxyefavirenz (Primary Metabolite) EFV->OH7_EFV CYP2A6 (Minor) diOH_EFV 8,14-Dihydroxyefavirenz (Secondary Metabolite) OH8_EFV->diOH_EFV CYP2B6 Glucuronides Glucuronide Conjugates (Inactive, Excreted) OH8_EFV->Glucuronides UGTs OH7_EFV->Glucuronides UGTs diOH_EFV->Glucuronides UGTs

Figure 1: Metabolic pathway of efavirenz.

Comparative Pharmacological Activity

The metabolism of efavirenz results in a dramatic shift in biological activity. While the parent drug is a potent antiviral, its metabolites are not only devoid of this activity but also introduce new, clinically relevant toxicities.

Antiviral Activity

A crucial finding is that the primary and secondary metabolites of efavirenz are considered pharmacologically inactive against HIV-1.[1][3][5] The hydroxylation at either the 7- or 8-position effectively abolishes the molecule's ability to bind to and inhibit the reverse transcriptase enzyme. This underscores the importance of maintaining therapeutic concentrations of the parent drug for viral suppression.

CompoundTargetMechanism of ActionAntiviral Potency vs. HIV-1
Efavirenz (Parent) HIV-1 Reverse TranscriptaseAllosteric InhibitionActive [3]
8-Hydroxyefavirenz HIV-1 Reverse TranscriptaseN/AInactive [1][5]
7-Hydroxyefavirenz HIV-1 Reverse TranscriptaseN/AInactive [1][5]
8,14-Dihydroxyefavirenz HIV-1 Reverse TranscriptaseN/AInactive [1]
Glucuronide Conjugates N/AN/AInactive [6][7]
Neurotoxicity

The most significant pharmacological activity associated with efavirenz metabolites is neurotoxicity, a known side effect of efavirenz therapy.[12] Compelling in vitro evidence demonstrates that the primary metabolite, 8-OH-EFV, is a potent neurotoxin.

Studies using primary neurons have shown that 8-OH-EFV is at least an order of magnitude more toxic than the parent drug efavirenz or the 7-OH-EFV metabolite .[1][13] It induces neuronal damage, including significant harm to dendritic spines, at concentrations as low as 10 nM (approximately 3.3 ng/mL).[13][14] In contrast, the parent drug efavirenz required much higher concentrations to induce similar damage.[13][14] The mechanism of this toxicity is linked to increased intracellular Ca2+ influx and stimulation of mitochondrial dysfunction.[12][14] Furthermore, 8-OH-EFV has been shown to stimulate the glycolytic flux in astrocytes, which could contribute to altered brain energy metabolism.[15]

CompoundRelative NeurotoxicityReported In Vitro Effect
Efavirenz (Parent) LowInduces neuronal damage at concentrations of ~31.6 ng/mL.[13][14]
8-Hydroxyefavirenz High Induces neuronal damage at concentrations of ~3.3 ng/mL.[13][14] Stimulates glycolytic flux.[15]
7-Hydroxyefavirenz LowSignificantly less toxic than 8-OH-EFV.[1]

This stark difference in neurotoxic potential is clinically significant. Genetic polymorphisms in the CYP2B6 gene can lead to "slow metabolizer" phenotypes, resulting in higher plasma concentrations of the parent drug efavirenz and lower concentrations of 8-OH-EFV.[16][17] Conversely, "extensive metabolizers" can have lower efavirenz levels but higher circulating levels of the neurotoxic 8-OH-EFV metabolite.[17] This genetic variability is a key determinant in the inter-individual differences observed in efavirenz-related central nervous system (CNS) side effects.[12]

Experimental Methodologies for Activity Assessment

To reliably compare the pharmacological activities of efavirenz and its metabolites, robust and validated in vitro assays are essential. The choice of assay must be guided by the specific activity being measured—antiviral efficacy or off-target toxicity.

Protocol 1: In Vitro Antiviral Activity Assessment using a Single-Round Infectivity Assay

Rationale: A single-round infectivity assay is preferred over traditional multi-round assays because it measures the immediate inhibitory effect of a compound on a single cycle of viral replication.[18][19] This provides a more accurate measure of drug potency (IC50) and the dose-response curve slope, which are critical determinants of antiviral activity, without the confounding effects of viral spread and cell-to-cell transmission over multiple cycles.[18] This protocol utilizes a pseudotyped virus carrying a reporter gene (e.g., Luciferase or GFP), allowing for a quantitative readout of infection.

Figure 2: Workflow for a single-round antiviral assay.

Step-by-Step Methodology:

  • Cell Plating: Seed target cells (e.g., TZM-bl cells or HEK293T cells) in a 96-well plate at a density that will result in 70-80% confluency at the time of infection. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution series of efavirenz and its metabolites (8-OH-EFV, 7-OH-EFV) in cell culture medium. Include a "no-drug" vehicle control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the serially diluted compounds. Incubate for 1-2 hours.

  • Infection: Add a pre-titered amount of HIV-1 reporter virus (e.g., pseudotyped with VSV-G and carrying a luciferase reporter gene) to each well.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Signal Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter signals to the "no-drug" control wells. Plot the percentage of inhibition versus the log of the drug concentration and fit the data to a four-parameter logistic equation to determine the 50% inhibitory concentration (IC50).

Protocol 2: In Vitro Neurotoxicity Assessment in Primary Neurons

Rationale: Primary neuronal cultures are the gold standard for in vitro neurotoxicity studies as they closely recapitulate the physiology of neurons in the CNS. This protocol assesses both cell viability (a measure of overt cytotoxicity) and dendritic spine morphology (a more sensitive measure of sublethal neuronal damage).

Figure 3: Workflow for assessing neurotoxicity.

Step-by-Step Methodology:

  • Neuron Culture: Isolate primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 rat) and culture them on coated coverslips for at least 10-14 days to allow for mature synapse development.

  • Compound Treatment: Prepare solutions of efavirenz and its metabolites (8-OH-EFV, 7-OH-EFV) in neurobasal medium across a range of concentrations (e.g., 10 nM to 10 µM). Replace the medium in the neuronal cultures with the compound-containing medium. Include a vehicle control.

  • Incubation: Incubate the treated neurons for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (e.g., MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells and incubate for 2-4 hours.[20]

    • Solubilize the resulting formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at ~570 nm. Cell viability is proportional to the absorbance.

  • Dendritic Spine Analysis:

    • Fix the neurons on coverslips with 4% paraformaldehyde.

    • Permeabilize the cells and stain with a fluorescent marker for actin (e.g., phalloidin) or a neuronal marker (e.g., an antibody against MAP2) to visualize dendritic spines.

    • Acquire high-resolution images of dendrites using confocal microscopy.

    • Quantify spine density (number of spines per unit length of dendrite) and morphology using imaging software.

  • Data Analysis: Compare the cell viability and dendritic spine density/morphology between control and treated groups to determine the concentration at which each compound exerts a toxic effect.

Conclusion and Implications

The pharmacological profile of efavirenz is profoundly altered by its metabolism. While the parent drug is a potent inhibitor of HIV-1, its primary and secondary metabolites are devoid of this therapeutic activity. Critically, the major metabolite, 8-hydroxyefavirenz, is a potent neurotoxin that is significantly more toxic to neurons than efavirenz itself.

For drug development professionals, these findings carry several key implications:

  • Therapeutic Drug Monitoring: The balance between efavirenz and its 8-hydroxy metabolite, influenced heavily by CYP2B6 genetics, is a critical factor in managing the drug's therapeutic window to maximize efficacy while minimizing CNS toxicity.

  • Drug Design: Future NNRTI development should prioritize candidates with metabolic profiles that avoid the formation of toxic metabolites. This could involve designing molecules that are metabolized by different CYP pathways or are more resistant to oxidative metabolism at key positions.

  • Toxicity Screening: In vitro neurotoxicity assays should be a standard component of the preclinical safety assessment for any new efavirenz analog or NNRTI candidate.

By understanding the distinct and divergent pharmacological activities of efavirenz and its metabolites, researchers can better interpret clinical outcomes and rationally design the next generation of safer and more effective antiretroviral agents.

References

  • Hobbs, Z. E., et al. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 47(12), 1427-1437. [Link]

  • Hobbs, Z. E., et al. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition. [Link]

  • PharmGKB. Efavirenz Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Whirl-Carrillo, M., et al. (2021). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and Genomics, 31(4), 91-101. [Link]

  • Ogburn, E. T., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218-1229. [Link]

  • Gong, L., et al. (2024). Activity Variations of CYP2B6 Determine the Metabolic Stratification of Efavirenz. Chemical Research in Toxicology. [Link]

  • Singh, S., et al. (2023). Efavirenz: History, Development and Future. Molecules, 28(1), 36. [Link]

  • PharmGKB. (2019). Efavirenz Pathway, Pharmacokinetics. [Link]

  • Pasi, A., et al. (2015). CYP2B6 poor metaboliser alleles involved in efavirenz and nevirapine metabolism: CYP2B69 and CYP2B618 distribution in HIV-exposed subjects from Dschang, Western Cameroon. Infection, Genetics and Evolution, 35, 103-108. [Link]

  • Shen, L., & Siliciano, R. F. (2008). New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo. Current Opinion in HIV and AIDS, 3(6), 634-640. [Link]

  • Singh, S., et al. (2023). Efavirenz: History, Development and Future. Molecules, 28(1), 36. [Link]

  • Ogburn, E. T., et al. (2010). (PDF) Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. ResearchGate. [Link]

  • Kile, B. A., et al. (2017). Impact of efavirenz pharmacokinetics and pharmacogenomics on neuropsychological performance in older HIV-infected patients. Journal of Antimicrobial Chemotherapy, 72(1), 211-218. [Link]

  • PharmaCompass. (2023). Efavirenz | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]

  • Cho, D. Y., et al. (2011). Contribution of N-Glucuronidation to Efavirenz Elimination In Vivo in the Basal and Rifampin-Induced Metabolism of Efavirenz. Antimicrobial Agents and Chemotherapy, 55(7), 3197-3204. [Link]

  • Belanger, P., et al. (2009). Glucuronidation of the Antiretroviral Drug Efavirenz by UGT2B7 and an in Vitro Investigation of Drug-Drug Interaction with Zidovudine. Drug Metabolism and Disposition, 37(9), 1787-1790. [Link]

  • Cho, D. Y., et al. (2011). Contribution of N-Glucuronidation to Efavirenz Elimination In Vivo in the Basal and Rifampin-Induced Metabolism of Efavirenz. Antimicrobial Agents and Chemotherapy, 55(7), 3197-3204. [Link]

  • Tovar-y-Romo, L. B., et al. (2012). The phenolic metabolites of the anti-HIV drug efavirenz: Evidence for distinct reactivities upon oxidation with Frémy's salt. ResearchGate. [Link]

  • MDPI Encyclopedia. (2023). Efavirenz. MDPI. [Link]

  • Brand, L., et al. (2014). 8-Hydroxy-efavirenz, the primary metabolite of the antiretroviral drug Efavirenz, stimulates the glycolytic flux in cultured rat astrocytes. Neurochemistry International, 71, 42-47. [Link]

  • Mutlib, A. E., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Semantic Scholar. [Link]

  • Gisslén, M., et al. (2016). Efavirenz and Metabolites in Cerebrospinal Fluid: Relationship with CYP2B6 c.516G→T Genotype and Perturbed Blood-Brain Barrier Due to Tuberculous Meningitis. Antimicrobial Agents and Chemotherapy, 60(7), 4197-4204. [Link]

  • Shen, L., et al. (2011). A Quantitative Measurement of Antiviral Activity of Anti-Human Immunodeficiency Virus Type 1 Drugs against Simian Immunodeficiency Virus Infection: Dose-Response Curve Slope Strongly Influences Class-Specific Inhibitory Potential. Journal of Virology, 85(14), 7178-7188. [Link]

  • Ceballos-Reyes, G., et al. (2023). In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1). Molecules, 28(19), 6989. [Link]

  • Ruel, T. D., et al. (2021). Efavirenz Metabolism and CNS Toxicity in Ugandan Children: Impact of CYP2B6 Genotype and Plasma Metabolite Profiles. Frontiers in Pharmacology, 12, 648359. [Link]

  • Siddiqui, J., & Tadi, P. (2024). Efavirenz. StatPearls. [Link]

  • ResearchGate. (n.d.). – Main metabolites of efavirenz. ResearchGate. [Link]

  • Drusano, G. L., et al. (2001). In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours. Antimicrobial Agents and Chemotherapy, 45(10), 2847-2854. [Link]

  • Abadia, J., et al. (2022). In vitro antibacterial activity of antiretroviral drugs on key commensal bacteria from the human microbiota. Frontiers in Microbiology, 13, 962331. [Link]

  • Gisslén, M., et al. (2015). Cerebrospinal Fluid Exposure of Efavirenz and Its Major Metabolites When Dosed at 400 mg and 600 mg Once Daily: A Randomized Controlled Trial. Clinical Infectious Diseases, 61(7), 1045-1052. [Link]

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Validation

A Comparative Guide to Accuracy and Precision Validation for rac 7,14-Dihydroxy Efavirenz Assays

Introduction: The Analytical Challenge of Secondary Metabolites Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) extensively metabolized by hepatic cytochrome P450 enzymes (predomin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Secondary Metabolites

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) extensively metabolized by hepatic cytochrome P450 enzymes (predominantly CYP2B6 and CYP2A6). While 8-hydroxyefavirenz is the primary metabolite, secondary oxidation yields dihydroxy metabolites, including 8,14-dihydroxyefavirenz and rac 7,14-dihydroxy efavirenz ()[1]. Accurately quantifying these secondary metabolites is critical for investigating EFV-induced central nervous system (CNS) toxicity and variable pharmacokinetic responses across different genotypes ()[2].

However, dihydroxyefavirenz metabolites present a severe analytical challenge: thermal and hydrolytic instability . Recent validation studies have demonstrated that structurally similar metabolites (such as 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz) suffer up to 95% degradation when exposed to standard 60°C heat-inactivation protocols commonly used for HIV patient samples ()[3]. Consequently, assay validation for rac 7,14-dihydroxy efavirenz requires specialized extraction methodologies that prioritize low-temperature processing and rapid analysis to maintain scientific integrity.

Metabolism EFV Efavirenz (EFV) OH8 8-hydroxyefavirenz EFV->OH8 CYP2B6 OH7 7-hydroxyefavirenz EFV->OH7 CYP2A6 / CYP2B6 DiOH814 8,14-dihydroxyefavirenz OH8->DiOH814 Oxidation DiOH714 rac 7,14-dihydroxy efavirenz OH7->DiOH714 Oxidation

Efavirenz hepatic metabolism pathway highlighting dihydroxy metabolite formation.

Methodology Comparison: Selecting the Optimal Assay

To establish a self-validating system for rac 7,14-dihydroxy efavirenz, we must objectively compare three common sample preparation and analytical workflows.

Method A: LC-MS/MS with Supported Liquid Extraction (SLE) – The Gold Standard
  • Mechanism: Uses a diatomaceous earth matrix to partition analytes into an organic phase (e.g., MTBE) without emulsion formation.

  • Advantage: Eliminates the need for heat. Evaporation can be performed gently at ≤30°C under nitrogen, preserving the fragile 7,14-dihydroxy structure ()[4].

  • Verdict: High accuracy and precision; the optimal choice for labile secondary metabolites.

Method B: LC-MS/MS with Protein Precipitation (PPT)
  • Mechanism: Uses organic solvents (acetonitrile/methanol) to precipitate plasma proteins.

  • Drawback: Often requires subsequent heat-inactivation (60°C for 1h) for biosafety in HIV cohorts, leading to massive degradation of dihydroxy metabolites ()[5]. Furthermore, PPT leaves phospholipids in the extract, causing significant ion suppression in the mass spectrometer.

  • Verdict: Fails accuracy validation due to thermal degradation and matrix effects.

Method C: HPLC-UV with Solid Phase Extraction (SPE)
  • Mechanism: Traditional UV detection at 245 nm following SPE cleanup.

  • Drawback: Lacks the sensitivity required to detect secondary metabolites, which often circulate at sub-ng/mL concentrations ()[1].

  • Verdict: Insufficient precision at lower concentration ranges.

Workflow cluster_SLE Supported Liquid Extraction (SLE) cluster_PPT Protein Precipitation (PPT) Start Plasma Sample + IS SLE_Load Load onto SLE Plate Start->SLE_Load PPT_Add Add Acetonitrile Start->PPT_Add SLE_Elute Elute with MTBE SLE_Load->SLE_Elute SLE_Evap Evaporate at ≤30°C SLE_Elute->SLE_Evap SLE_Result High Accuracy & Precision SLE_Evap->SLE_Result PPT_Heat Heat Inactivation (60°C) PPT_Add->PPT_Heat PPT_Evap Evaporate at 60°C PPT_Heat->PPT_Evap PPT_Result Low Accuracy (Degradation) PPT_Evap->PPT_Result

Workflow comparison demonstrating thermal degradation risks in PPT vs. preservation in SLE.

Accuracy and Precision Validation Data

According to FDA and EMA bioanalytical method validation guidelines, an assay must demonstrate an intra-day and inter-day precision (Coefficient of Variation, %CV) of ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ), and an accuracy (Relative Error, %RE) within ±15% of the nominal concentration (±20% at LLOQ) ()[3].

The following table summarizes the comparative validation data for rac 7,14-dihydroxy efavirenz across the three methodologies (data synthesized from generalized dihydroxyefavirenz validation metrics):

Analytical MethodologyLLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Matrix Effect / Recovery
LC-MS/MS + SLE 0.25 3.2 – 6.8% 4.5 – 8.1% -4.2% to +5.1% Minimal suppression / >85%
LC-MS/MS + PPT (60°C)5.00*18.5 – 25.4%22.1 – 31.0%-65.0% to -90.0%High suppression / <10%
HPLC-UV + SPE 25.0012.1 – 16.5%14.0 – 19.2%-12.5% to +14.0%N/A / ~70%

*Effective LLOQ is artificially raised due to massive thermal loss of the analyte prior to detection.

Step-by-Step Experimental Protocol: LC-MS/MS with SLE

To ensure trustworthiness, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale explaining the causality behind the experimental choice.

Phase 1: Sample Preparation & Internal Standard Addition
  • Aliquot: Transfer 100 µL of human plasma (stored at -80°C and thawed on wet ice) into a pre-chilled 96-well plate.

    • Mechanistic Rationale: Thawing on ice prevents ambient temperature hydrolysis of rac 7,14-dihydroxy efavirenz, which is unstable at room temperature for extended periods ()[4].

  • IS Addition: Add 20 µL of deuterated internal standard (rac 7,14-dihydroxy efavirenz-d4, 50 ng/mL in 50% methanol).

    • Mechanistic Rationale: A stable-isotope-labeled IS co-elutes with the target analyte, perfectly compensating for any minor matrix ionization effects or extraction losses, ensuring self-validating accuracy.

Phase 2: Supported Liquid Extraction (SLE)
  • Loading: Dilute the plasma with 100 µL of 0.5M Ammonium Hydroxide (pH ~10). Load the entire 220 µL mixture onto a 400 µL capacity SLE plate. Apply a brief vacuum (-2 inHg) for 5 seconds to initiate absorption into the diatomaceous earth.

    • Mechanistic Rationale: Adjusting the pH ensures the weakly acidic efavirenz metabolites remain in their unionized state, maximizing their partition coefficient into the organic extraction solvent.

  • Equilibration: Wait 5 minutes.

  • Elution: Add 1 mL of cold Methyl tert-butyl ether (MTBE). Allow it to percolate under gravity for 5 minutes, then apply vacuum (-10 inHg) to collect the eluate in a clean collection plate.

Phase 3: Gentle Evaporation and Reconstitution
  • Evaporation: Evaporate the MTBE eluate to dryness under a gentle stream of ultra-pure nitrogen at ≤ 30°C .

    • Mechanistic Rationale (Critical): Temperatures exceeding 30°C (especially the standard 60°C) cause rapid degradation of dihydroxyefavirenz metabolites ()[3]. Strict temperature control is the cornerstone of this assay's precision.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes at 4°C.

Phase 4: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C. Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and Methanol (Mobile Phase B) at a flow rate of 0.4 mL/min ()[6].

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • Mechanistic Rationale: Efavirenz and its hydroxylated metabolites readily lose a proton [M-H]- in negative mode, providing superior signal-to-noise ratios compared to positive ionization ()[1].

References

  • Andriguetti, N. B., et al. (2021). "Instability of Efavirenz Metabolites Identified During Method Development and Validation." Journal of Pharmaceutical Sciences, 110(10), 3362-3366. URL: [Link]

  • Kim, K.-B., et al. (2011). "Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers." Chromatographia, 73, 263-271. URL: [Link]

  • Nightingale, S., et al. (2016). "Efavirenz and Metabolites in Cerebrospinal Fluid: Relationship with CYP2B6 c.516G→T Genotype and Perturbed Blood-Brain Barrier Due to Tuberculous Meningitis." Antimicrobial Agents and Chemotherapy, 60(8), 4511-4518. URL: [Link]

  • Bordin Andriguetti, N., et al. (2021). "Large variability in plasma efavirenz concentration in Papua New Guinea HIV/AIDS patients associated with high frequency of CYP2B6 516T allele." Clinical and Translational Science, 14(6), 2521-2531. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of rac 7,14-Dihydroxy Efavirenz

This guide provides essential safety and logistical information for the proper disposal of rac 7,14-Dihydroxy Efavirenz, a key metabolite of the antiretroviral drug Efavirenz. As research and development professionals, o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of rac 7,14-Dihydroxy Efavirenz, a key metabolite of the antiretroviral drug Efavirenz. As research and development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. Adherence to these protocols is critical not only for regulatory compliance but for the protection of our personnel and the environment.

Hazard Identification and Risk Profile

rac 7,14-Dihydroxy Efavirenz is a hydroxylated metabolite of Efavirenz.[1][2][3] While specific toxicity data for this metabolite is not as extensive as for the parent compound, it must be handled with the same degree of caution. The parent drug, Efavirenz, is classified as harmful if swallowed or inhaled, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure. Crucially, it is categorized as very toxic to aquatic life with long-lasting effects.

Given these properties, rac 7,14-Dihydroxy Efavirenz and any materials contaminated with it must be treated as hazardous chemical waste .[4][5][6] Improper disposal, such as drain disposal or mixing with general refuse, is strictly prohibited and poses a significant risk to environmental and public health.[4][5]

Regulatory Framework

In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Additionally, the Occupational Safety and Health Administration (OSHA) provides guidelines for controlling occupational exposure to hazardous drugs, which are highly relevant due to the compound's pharmaceutical origin and potential toxicity.[9][10][11] Institutions must also adhere to state and local regulations, which may be more stringent than federal mandates.

Personal Protective Equipment (PPE) and Pre-Disposal Planning

Before handling any waste containing rac 7,14-Dihydroxy Efavirenz, a thorough risk assessment must be conducted, and appropriate PPE must be worn.[6][12]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin absorption and contamination. The outer glove is removed and disposed of immediately after the procedure.[13]
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of liquid waste or aerosolized powder.[13]
Lab Coat Disposable, impermeable, long-sleeved gown with cuffed sleeves.Prevents contamination of personal clothing and skin. Must be disposed of as hazardous waste after use.[9][13]
Respiratory Required if handling the powder form outside of a certified chemical fume hood or biological safety cabinet.Minimizes inhalation of the potent compound.[9]

Step-by-Step Disposal Protocols

Segregation of waste streams at the point of generation is the most critical step in proper disposal. Never mix incompatible waste types.[4]

Protocol 4.1: Solid Waste Disposal

This category includes the pure compound, contaminated personal protective equipment (gloves, gowns), weigh boats, pipette tips, and other lab consumables.

  • Designate a Container: Use a dedicated, leak-proof container with a secure lid, clearly labeled as "Hazardous Waste."[5] For items that could puncture the container, use a rigid, puncture-resistant container.

  • Lining: For added safety, line the container with a clear, heavy-duty plastic bag.[5] Do not use black plastic or biohazard bags, as this can cause confusion in the waste stream.[4]

  • Segregation: Collect only chemically contaminated solid waste in this container. Do not mix with liquid, sharps, or non-hazardous waste.

  • Labeling: Affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department. The label must include the full chemical name ("rac 7,14-Dihydroxy Efavirenz") and an accurate estimation of the concentration of contaminants.

  • Closure: Keep the container sealed at all times except when adding waste.[4]

Protocol 4.2: Liquid Waste Disposal

This includes solutions containing the compound, reaction mixtures, and the initial rinses of contaminated glassware.

  • Select a Container: Use a sealable, shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene) that is chemically compatible with the solvents used.

  • First Rinse is Hazardous: The first rinse of any container that held the pure compound or a concentrated solution must be collected as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal only after consulting your institution's specific EHS guidelines, but a conservative approach dictates collecting all rinses.

  • Labeling: Clearly label the container with a Hazardous Waste Label, listing all chemical constituents, including solvents, and their approximate percentages.

  • Secondary Containment: Always store liquid hazardous waste containers in a larger, chemically resistant secondary container to contain any potential leaks or spills.[4]

  • Closure and Filling: Keep the container tightly sealed. Do not fill beyond 90% capacity to allow for vapor expansion and prevent spills.

Protocol 4.3: Contaminated Sharps Disposal

This includes needles, syringes, contaminated glass slides, and broken glassware.

  • Use an Approved Sharps Container: Place all chemically contaminated sharps directly into a designated, puncture-proof sharps container.[5][13]

  • Labeling: The container must be clearly labeled for "Chemotherapy Waste" or "Cytotoxic Waste" in addition to the standard hazardous waste label.

  • Do Not Overfill: Seal the container when it is no more than three-quarters full.

  • Handling: Never attempt to recap, bend, or break needles.

Waste Storage and Collection

All hazardous waste must be stored in a designated, secure area within the laboratory, away from general traffic and incompatible materials.[4] Schedule regular pickups with your institution's EHS department to prevent the accumulation of large quantities of waste.

Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area and evacuate if necessary.

  • Don PPE: Before attempting any cleanup, don the full PPE as described in Table 1.

  • Contain the Spill: For liquid spills, use a chemical spill kit with appropriate absorbent materials. For solid spills, gently cover with absorbent pads to avoid raising dust. Do not dry sweep.

  • Clean the Area: Work from the outside of the spill inward. Collect all contaminated absorbent materials and cleanup supplies.

  • Dispose of Cleanup Materials: Place all materials used for cleanup into the designated solid hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with rac 7,14-Dihydroxy Efavirenz.

G cluster_waste_type 1. Identify Waste Type cluster_containment 2. Select Proper Containment cluster_final 3. Final Disposition start Waste Generation (rac 7,14-Dihydroxy Efavirenz) solid Solid Waste (Gloves, Tips, Weigh Paper) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid sharps Sharps Waste (Needles, Contaminated Glass) start->sharps solid_cont Labeled, Lined, Sealable Solid Waste Container solid->solid_cont liquid_cont Labeled, Sealable, Compatible Liquid Waste Container + Secondary Containment liquid->liquid_cont sharps_cont Labeled, Puncture-Proof Sharps Container sharps->sharps_cont storage Store in Designated Satellite Accumulation Area solid_cont->storage liquid_cont->storage sharps_cont->storage pickup Arrange Pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Decision workflow for proper waste segregation.

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration. [Link]

  • rac 8,14-Dihydroxy Efavirenz — Chemical Substance Information . NextSDS. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . PubMed. [Link]

  • Efavirenz Teva . European Medicines Agency. [Link]

  • Safe handling of cytotoxics: guideline recommendations . PMC. [Link]

  • Safe handling of cytotoxic drugs and related waste: Development of a self-assessment tool adapted to resource-constraint settings . Pharm-Ed. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]

  • EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia . World Health Organization (WHO). [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Efavirenz . StatPearls - NCBI Bookshelf. [Link]

  • Waste, Chemical, and Cleanup Enforcement . US EPA. [Link]

  • 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite . PMC. [Link]

  • Efavirenz: History, Development and Future . MDPI. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste . US EPA. [Link]

  • PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) . PMC - NIH. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • Need to dispose chemicals . HSE. [Link]

  • Safety data sheet - BASF . BASF. [Link]

  • Laboratory waste . KI Staff portal. [Link]

  • Efavirenz - Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare. [Link]

  • NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs . Canterbury District Health Board. [Link]

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Handling

Comprehensive Handling Guide: Personal Protective Equipment for rac 7,14-Dihydroxy Efavirenz

As a Senior Application Scientist, this guide provides a detailed operational framework for the safe handling of rac 7,14-Dihydroxy Efavirenz. This document moves beyond a simple checklist to instill a deep understanding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a detailed operational framework for the safe handling of rac 7,14-Dihydroxy Efavirenz. This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for you and your colleagues.

Part 1: Hazard Assessment & Risk-Based Containment

rac 7,14-Dihydroxy Efavirenz is a hydroxylated metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor. While comprehensive toxicological data for this specific metabolite is limited, the known profile of the parent compound and related metabolites necessitates handling it as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) .

Justification for HPAPI Classification:

  • Parent Compound Hazards: Efavirenz is suspected of damaging fertility or the unborn child and may cause allergic skin reactions.[1] It also presents a risk of serious eye irritation and is harmful if swallowed.[1]

  • Metabolite-Specific Neurotoxicity: Crucially, related Efavirenz metabolites, such as 8-hydroxy-Efavirenz (8OH-EFZ), have been demonstrated in vitro to be potent neurotoxins that can induce neuronal damage.[2][3] 8OH-EFZ is also associated with cytotoxicity through mitochondrial dysfunction.[2] Given the structural similarities, it is prudent to assume rac 7,14-Dihydroxy Efavirenz carries a similar or unknown risk profile.

  • Precautionary Principle: For new or under-characterized compounds, industry best practice dictates assuming high potency until sufficient toxicological data proves otherwise.[4][5]

This risk assessment mandates a safety approach centered on the Hierarchy of Controls . Personal Protective Equipment (PPE), while essential, is the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for HPAPI Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Containment) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a calculated response to the specific risks of aerosolization, dermal absorption, and accidental ingestion posed by this compound.

Respiratory Protection

Requirement: A fit-tested N95 respirator is the minimum requirement when handling the solid compound outside of a containment device (e.g., during spill cleanup). For procedures with a high risk of aerosolization, such as sonication or vortexing of solutions, a Powered Air-Purifying Respirator (PAPR) should be considered.

Causality: The primary risk when handling powdered HPAPIs is the inhalation of fine particles, which can lead to systemic exposure. An N95 respirator effectively filters these particulates. The Occupational Safety and Health Administration (OSHA) mandates training and fit-testing for all respirator users to ensure a proper seal and protection.[6][7]

Hand Protection

Requirement: Double-gloving with chemotherapy-rated nitrile gloves is mandatory.

  • Inner Glove: Tucked under the cuff of the lab coat/sleeve protector.

  • Outer Glove: Placed over the cuff.

Change the outer glove immediately following any suspected contact and every 30-60 minutes during continuous handling.

Causality: Dermal absorption is a significant route of exposure. Double-gloving provides a robust barrier. The outer glove bears the brunt of potential contamination, and its regular replacement minimizes the risk of chemical permeation to the inner glove and skin. The Hand Protection Standard (29 CFR 1910.138) requires employers to select appropriate hand protection for specific hazards.

Eye and Face Protection

Requirement: ANSI Z87.1-rated safety glasses with side shields are the minimum for all procedures. When handling the solid compound or when there is any risk of splashing (e.g., preparing solutions, spill cleanup), a full-face shield must be worn over safety glasses.[7]

Causality: The parent compound, Efavirenz, is known to cause serious eye irritation.[1] A face shield provides a secondary barrier that protects the entire face from splashes and airborne particles that could bypass the limited protection of safety glasses.

Body Protection

Requirement: A disposable, solid-front gown with long sleeves and tight-fitting elastic cuffs is required. This should be worn over personal clothing. For high-risk procedures, consider a disposable, fluid-resistant laboratory coat or coveralls (e.g., Tyvek). Shoe covers must be worn in the designated handling area.

Causality: Protective clothing prevents the contamination of personal garments and skin. The solid front and cuffed sleeves are critical design features that prevent particle and liquid ingress. All protective clothing used when handling this compound must be considered contaminated and disposed of as hazardous waste upon exiting the lab.[7]

Part 3: Procedural Operations & Workflow

Adherence to standardized procedures for donning, doffing, and disposal is as critical as the PPE itself. These workflows are designed to prevent the transfer of contamination from the work area to personal spaces.

A. PPE Donning Sequence (Step-by-Step)

This sequence proceeds from the "cleanest" to the "most contaminated" items.

  • Preparation: Enter the designated anteroom or changing area.

  • Shoe Covers: Don shoe covers.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Coverall: Don the disposable gown, ensuring full coverage.

  • Respirator: Don the fit-tested N95 respirator or PAPR hood. Perform a seal check.

  • Eye/Face Protection: Don safety glasses, followed by the face shield if required.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

B. PPE Doffing Sequence (Step-by-Step)

This sequence is critical for preventing self-contamination and is performed in reverse order of potential contamination.

  • Initial Decontamination: In the designated work area, wipe down outer gloves with an appropriate deactivating solution or 70% ethanol.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them immediately in the designated hazardous waste bin.

  • Gown & Shoe Covers: Remove the face shield and gown by rolling them away from the body to contain the contaminated exterior. Dispose of them immediately. Remove shoe covers.

  • Exit Work Area: Exit the designated handling area and enter the anteroom.

  • Eye Protection & Respirator: Remove the face shield/safety glasses, followed by the respirator. Avoid touching the front of these items.

  • Inner Gloves: Remove the final pair of gloves, again peeling them inside-out.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

C. Spill Management Protocol
  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: If not already wearing it, don the full PPE ensemble described above, including respiratory protection.

  • Contain: For a liquid spill, cover with absorbent pads. For a solid spill, gently cover with wetted absorbent pads to prevent aerosolization. Never dry-sweep a potent powder.

  • Clean: Working from the outside in, clean the area with an appropriate deactivating solution or cleaning agent, followed by a water rinse.

  • Dispose: All materials used for cleanup (pads, wipes, gloves) are considered hazardous waste and must be disposed of accordingly.

D. Waste Disposal Plan

All disposable items that have come into contact with rac 7,14-Dihydroxy Efavirenz are considered contaminated and must be segregated as hazardous chemical waste.

Waste_Disposal_Pathway cluster_1 HPAPI Waste Stream Management Generation Point of Generation (Gloves, Gowns, Wipes, Glassware) Segregation Segregation at Source (Yellow Chemo Waste Bin / Labeled Hazardous Waste) Generation->Segregation Immediate Storage Secure Temporary Storage (Satellite Accumulation Area) Segregation->Storage Sealed & Labeled Disposal Final Disposal (Certified Hazardous Waste Vendor) Storage->Disposal Scheduled Pickup

Caption: A compliant waste stream ensures containment from generation to final disposal.

Part 4: Summary & Reference Tables

This table provides at-a-glance guidance for common laboratory tasks.

Laboratory Task Primary Engineering Control Minimum Required PPE Ensemble
Weighing Solid Compound Ventilated Balance Enclosure (VBE) or Class I Biological Safety Cabinet (BSC)Disposable Gown, Double Nitrile Gloves, Safety Glasses, Face Shield, N95 Respirator
Preparing Stock Solutions Class II BSC or Chemical Fume HoodDisposable Gown, Double Nitrile Gloves, Safety Glasses, Face Shield
In Vitro Assays (Cell Culture) Class II BSCLab Coat, Double Nitrile Gloves, Safety Glasses
Storage & Transport (Sealed) N/A (Secondary Containment)Lab Coat, Single Pair Nitrile Gloves, Safety Glasses
Spill Cleanup N/ADisposable Coverall, Double Nitrile Gloves, Face Shield, N95 Respirator, Shoe Covers

References

  • The challenge of handling highly potent API and ADCs in analytical chemistry. (2022, June 28). European Pharmaceutical Review. [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. [Link]

  • Griesel, R., et al. (2025, March 18). Pharmacokinetics, pharmacogenetics, and toxicity of co-administered efavirenz and isoniazid. PMC. [Link]

  • Efavirenz (Adverse effects). tellmeGen. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • NIOSH Publications on Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • High-Potency APIs: Containment and Handling Issues. (2026, March 8). Pharmaceutical Technology. [Link]

  • Gisslén, M., et al. Efavirenz and Metabolites in Cerebrospinal Fluid: Relationship with CYP2B6 c.516G→T Genotype and Perturbed Blood-Brain Barrier Due to Tuberculous Meningitis. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Neuronal toxicity of efavirenz: A systematic review | Request PDF. ResearchGate. [Link]

  • de Cloedt, E., et al. (2013, July 29). Neuronal toxicity of efavirenz: a systematic review. PubMed. [Link]

  • Naumann, B. D., et al. (2011, February 15). Strategies for preventing occupational exposure to potent compounds. PubMed. [Link]

  • Hazardous Drugs Exposures in Healthcare. Centers for Disease Control and Prevention (CDC). [Link]

  • Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. ACS Publications. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety data sheet - Efavirenz. ChemDmart. [Link]

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